molecular formula C8H5ClN2OS B1270341 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23766-28-1

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Katalognummer: B1270341
CAS-Nummer: 23766-28-1
Molekulargewicht: 212.66 g/mol
InChI-Schlüssel: MUFWSGAENICYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C8H5ClN2OS and its molecular weight is 212.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFWSGAENICYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942483
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23766-28-1, 203268-67-1
Record name 2-Mercapto-5-(4-chlorophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23766-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound, presenting data in a clear and accessible format for researchers and professionals in drug development.

Introduction

This compound is a versatile heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a thiol group. The 1,3,4-oxadiazole moiety is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the thiol group offers a reactive handle for further chemical modifications, allowing for the synthesis of diverse derivatives with potentially enhanced biological efficacy.[2][3] This guide will focus on the fundamental synthesis and structural elucidation of this core molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with 4-chlorobenzoic acid. The general synthetic workflow involves esterification, hydrazinolysis, and subsequent cyclization with carbon disulfide.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 4-Chlorobenzoic Acid B Methyl 4-chlorobenzoate A->B CH3OH, H2SO4 (conc.) Reflux C 4-Chlorobenzohydrazide B->C NH2NH2.H2O Ethanol, Reflux D Potassium dithiocarbazate intermediate C->D CS2, KOH Ethanol E This compound D->E Acidification (e.g., HCl) Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Interpretation Compound Synthesized Compound (this compound) MP Melting Point Determination Compound->MP IR Infrared (IR) Spectroscopy Compound->IR NMR Nuclear Magnetic Resonance (NMR) (1H & 13C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS MP_Data Physical State and Purity MP->MP_Data IR_Data Functional Group Identification (C=N, C-O-C, S-H/C=S) IR->IR_Data NMR_Data Proton and Carbon Environment (Aromatic, Thiol Proton) NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Final Structural Confirmation MP_Data->Final IR_Data->Final NMR_Data->Final MS_Data->Final

References

The Multifaceted Role of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol stands out as a versatile precursor for the development of novel therapeutic agents. This technical guide delves into the synthesis, biological applications, and mechanistic insights of this compound and its derivatives, providing a comprehensive resource for researchers in the field. The presence of a thiol group and a chlorophenyl moiety offers unique opportunities for structural modifications, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Synthesis of the Core Scaffold

The primary synthetic route to this compound commences with 4-chlorobenzoic acid.[3] The process involves a multi-step synthesis that is both efficient and scalable, making it suitable for laboratory and potential industrial applications.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 4-chlorobenzoic acid

  • In a round-bottom flask, dissolve 4-chlorobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4-chlorobenzoate.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the methyl 4-chlorobenzoate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated 4-chlorobenzohydrazide by filtration.

  • Wash the solid with cold ethanol and dry.

Step 3: Cyclization to form the 1,3,4-oxadiazole-2-thiol

  • To a solution of potassium hydroxide in ethanol, add the 4-chlorobenzohydrazide.

  • Slowly add carbon disulfide to the stirred mixture at room temperature.

  • Continue stirring for 12-16 hours.

  • Filter the resulting potassium salt and wash with ether.

  • Dissolve the potassium salt in water and acidify with a dilute mineral acid (e.g., HCl) to precipitate the this compound.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[4][5]

G cluster_0 Synthesis Pathway 4-chlorobenzoic acid 4-chlorobenzoic acid Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate 4-chlorobenzoic acid->Methyl 4-chlorobenzoate Methanol, H₂SO₄ 4-chlorobenzohydrazide 4-chlorobenzohydrazide Methyl 4-chlorobenzoate->4-chlorobenzohydrazide Hydrazine hydrate Potassium dithiocarbazinate salt Potassium dithiocarbazinate salt 4-chlorobenzohydrazide->Potassium dithiocarbazinate salt KOH, CS₂ This compound This compound Potassium dithiocarbazinate salt->this compound Acidification

Synthesis of the core compound.

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6] The mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1]

Mechanism of Action: NF-κB Inhibition and Apoptosis Induction

A prominent mechanism of anticancer activity for some derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been shown to suppress the phosphorylation of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of anti-apoptotic genes. This inhibition of the NF-κB pathway leads to the induction of apoptosis, or programmed cell death, in cancer cells.[6]

G cluster_0 Anticancer Mechanism Oxadiazole_Derivative Oxadiazole_Derivative IKK IKK Oxadiazole_Derivative->IKK inhibits IκBα phosphorylation IκBα phosphorylation IKK->IκBα phosphorylation catalyzes IκBα degradation IκBα degradation IκBα phosphorylation->IκBα degradation NF-κB activation NF-κB activation IκBα degradation->NF-κB activation Nuclear Translocation Nuclear Translocation NF-κB activation->Nuclear Translocation Apoptosis Apoptosis NF-κB activation->Apoptosis Gene Transcription (anti-apoptotic) Gene Transcription (anti-apoptotic) Nuclear Translocation->Gene Transcription (anti-apoptotic) Cancer Cell Survival Cancer Cell Survival Gene Transcription (anti-apoptotic)->Cancer Cell Survival

Inhibition of NF-κB signaling.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected derivatives of this compound against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDModification on Thiol GroupCancer Cell LineIC50 (µM)Reference
Derivative 1 -CH₂-C₆H₄-NO₂HeLa10.64[9]
Derivative 2 -CH₂-C₆H₅HeLa33.62[9]
Derivative 3 Substituted indolin-2-oneHeLa12.51[9]
Derivative 4 Substituted indolin-2-one with 5-BrHeLa10.89[9]
AMK OX-8 Substituted benzamideA54925.04[10]
AMK OX-9 Substituted benzamideA54920.73[10]
AMK OX-10 Substituted benzamideHeLa5.34[10]
AMK OX-12 Substituted benzamideHeLa32.91[10]
Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[11] Derivatives of this compound have shown promising activity against a variety of bacterial and fungal strains, including drug-resistant pathogens.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.

  • Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • Include positive controls (standard antibiotic or antifungal) and a negative control (solvent alone).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[12]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy. The table below presents MIC values for some derivatives.

Compound IDModification on Thiol GroupBacterial StrainMIC (µg/mL)Reference
OZE-III PentanamideS. aureus8 - 32[13]
F3 Furan derivativeS. aureus8[14]
F4 Furan derivativeS. aureus4[14]
I2 IntermediateS. aureus4[14]
F3 Furan derivativeE. coli16[14]
F4 Furan derivativeE. coli16[14]
I2 IntermediateE. coli8[14]
F1 4-Chlorophenyl derivativeC. albicans32[14]
F2 4-Nitrophenyl derivativeC. albicans32[14]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents with improved safety profiles. Derivatives of this compound have been investigated for their anti-inflammatory potential.[15]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Prepare a control solution containing the same components but without the test compound.

  • Incubate the mixtures at 37°C for 15 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.[16][17]

Quantitative Data: Anti-inflammatory Activity

Compound IDModification% Inhibition of Albumin Denaturation (at 200 µg/mL)Reference
Ox-6f p-chlorophenyl anilide74.16 ± 4.41[17]
Ox-6d m-methoxy anilide70.56 ± 2.87[17]
Ox-6a 3-methoxyphenyl63.66 ± 4.91[17]
Ibuprofen (Standard) -84.31 ± 4.93[17]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituent at the thiol position.

  • Anticancer Activity: The introduction of bulky aromatic and heterocyclic moieties at the thiol group often enhances anticancer activity. Halogen substitutions on these appended rings, particularly bromine, have been shown to increase cytotoxicity.[9]

  • Antimicrobial Activity: The presence of furan moieties has been linked to potent antibacterial activity. For antifungal activity, substitutions with electron-withdrawing groups like chloro and nitro on an attached phenyl ring have shown to be beneficial.[14]

  • Anti-inflammatory Activity: The incorporation of anilide moieties, especially with a para-chlorophenyl substitution, has demonstrated significant in vitro anti-inflammatory effects.[17]

G cluster_0 Structure-Activity Relationship Core_Scaffold This compound Anticancer Anticancer Core_Scaffold->Anticancer Bulky aromatics, Halogens Antimicrobial Antimicrobial Core_Scaffold->Antimicrobial Furan, Electron-withdrawing groups Anti-inflammatory Anti-inflammatory Core_Scaffold->Anti-inflammatory Anilides, p-chlorophenyl

Key SAR insights.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad range of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of the core and the ease of functionalization at the thiol position allow for the creation of diverse chemical libraries for biological screening. Further research into the optimization of lead compounds, elucidation of detailed mechanisms of action, and in vivo efficacy studies will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide provides a foundational resource for researchers to build upon in their quest for new and effective medicines.

References

Spectroscopic and Analytical Profile of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The document details the synthesis and purification of the compound and presents a thorough analysis of its structural features using Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Experimental protocols and tabulated spectral data are provided to facilitate replication and further investigation. Additionally, this guide outlines the known biological activities of this class of compounds and illustrates a general workflow for its synthesis and subsequent antimicrobial screening.

Introduction

This compound is a member of the 1,3,4-oxadiazole class of heterocyclic compounds, which are noted for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The presence of the chlorophenyl group and the thiol functionality are key to its chemical reactivity and biological potential, making it a valuable intermediate in the synthesis of more complex bioactive molecules.[1][3] This guide serves as a centralized resource for the spectroscopic and analytical data of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process commencing with 4-chlorobenzoic acid.[3][4]

Synthesis of this compound

The synthetic pathway involves the esterification of 4-chlorobenzoic acid, followed by conversion to the corresponding hydrazide, and finally, cyclization with carbon disulfide in a basic medium.[2][4]

Experimental Protocol:

  • Esterification of 4-chlorobenzoic acid: 4-chlorobenzoic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl 4-chlorobenzoate.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in ethanol to produce 4-chlorobenzohydrazide.[4]

  • Cyclization: The 4-chlorobenzohydrazide is subsequently refluxed with carbon disulfide and potassium hydroxide in ethanol. The reaction mixture is then cooled and acidified to precipitate the crude this compound.[2][4] The product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 4-chlorobenzoic_acid 4-chlorobenzoic acid Esterification Esterification (Methanol, H₂SO₄) 4-chlorobenzoic_acid->Esterification Step 1 Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Esterification->Hydrazinolysis Step 2 Cyclization Cyclization (CS₂, KOH) Hydrazinolysis->Cyclization Step 3 Final_Product 5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol Cyclization->Final_Product Yields

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

Standard spectroscopic techniques are employed to confirm the structure of the synthesized compound.

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet method.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz), using a deuterated solvent such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data is compiled from analogous structures and typical values for the functional groups present.[5]

FT-IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~3100N-H Stretch (Thione form)
~2560S-H Stretch (Thiol form)
~1610C=N Stretch (Oxadiazole ring)
~1500C=C Stretch (Aromatic ring)
~1100C-O-C Stretch (Oxadiazole ring)
~840C-Cl Stretch

Note: The presence of both N-H and S-H stretching bands may indicate tautomerism between the thiol and thione forms in the solid state.

¹H NMR Spectral Data (DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~14.5Singlet1H-SH (Thiol proton) or -NH (Thione proton)
~7.9Doublet2HAromatic protons ortho to the oxadiazole ring
~7.6Doublet2HAromatic protons meta to the oxadiazole ring
¹³C NMR Spectral Data (DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~178C=S (Thione carbon)
~160C-2 of Oxadiazole ring (attached to thiol)
~155C-5 of Oxadiazole ring (attached to aryl)
~138Aromatic C-Cl
~130Aromatic CH
~129Aromatic CH
~125Aromatic C (ipso)
Mass Spectrometry Data
m/z ValueAssignment
~212/214 (M⁺)Molecular ion peak (³⁵Cl/³⁷Cl)
~139/141[Cl-C₆H₄-CO]⁺
~111/113[Cl-C₆H₄]⁺

Biological Activity and Screening Workflow

Derivatives of this compound have been investigated for a range of biological activities, most notably as antimicrobial and antifungal agents.[1][3] The mechanism of action for such compounds often involves the disruption of microbial cellular processes. The following diagram illustrates a general workflow for the synthesis and subsequent antimicrobial screening of this compound.

Screening_Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solution Purification->Stock_Solution Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., Broth Dilution, Disk Diffusion) Stock_Solution->Antimicrobial_Assay MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Antimicrobial_Assay->MIC_Determination Data_Analysis Data Analysis and Reporting MIC_Determination->Data_Analysis

Caption: Workflow for synthesis and antimicrobial screening.

Conclusion

This technical guide provides essential spectroscopic and analytical information for this compound. The detailed experimental protocols and tabulated spectral data offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. The established biological potential of this class of compounds, coupled with the data presented herein, should facilitate further exploration and application of this versatile molecule.

References

An In-depth Technical Guide to the Reaction Mechanisms of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms associated with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its synthesis, key reactions, and the underlying mechanistic principles, supported by experimental protocols and quantitative data.

Core Synthesis Pathway and Mechanism

The principal synthetic route to this compound begins with 4-chlorobenzoic acid and proceeds through a multi-step sequence involving esterification, hydrazinolysis, and a base-catalyzed cyclization with carbon disulfide.[1][2]

Synthetic Workflow

The overall synthetic workflow is a four-step process, initiated from 4-chlorobenzoic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Dithiocarbazate Formation cluster_3 Step 4: Cyclization A 4-chlorobenzoic acid B Methyl 4-chlorobenzoate A->B CH3OH, H2SO4 C 4-chlorobenzohydrazide B->C NH2NH2·H2O D Potassium dithiocarbazate salt C->D CS2, KOH E 5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol D->E Acidification (e.g., HCl)

Caption: Synthetic workflow for this compound.

Reaction Mechanism: Cyclization

The key mechanistic step is the conversion of 4-chlorobenzohydrazide into the 1,3,4-oxadiazole ring. This proceeds via a base-catalyzed reaction with carbon disulfide, followed by an acid-catalyzed cyclization.

The proposed mechanism involves two main stages:

  • Nucleophilic Attack and Salt Formation: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The presence of a base, such as potassium hydroxide, deprotonates the resulting intermediate to form a stable potassium dithiocarbazate salt.

  • Intramolecular Cyclization and Dehydration: Upon acidification, the salt is protonated. An intramolecular nucleophilic attack by the carbonyl oxygen onto the thione carbon, followed by the elimination of a water molecule, leads to the formation of the stable 1,3,4-oxadiazole ring.

G start 4-chlorobenzohydrazide + CS2 inter1 Dithiocarbazate Intermediate start->inter1 Nucleophilic attack inter2 Potassium Salt inter1->inter2 Deprotonation (KOH) inter3 Protonated Intermediate inter2->inter3 Protonation (Acid) final 5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol inter3->final Intramolecular cyclization & Dehydration

Caption: Proposed mechanism for the formation of the 1,3,4-oxadiazole-2-thiol ring.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its precursors.

Synthesis of Methyl 4-chlorobenzoate (Esterification)
  • To a solution of 4-chlorobenzoic acid in absolute methanol, add a few drops of concentrated sulfuric acid.

  • Reflux the reaction mixture for approximately 4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • The resulting crude product can be used in the next step, often without further purification.[2]

Synthesis of 4-chlorobenzohydrazide (Hydrazinolysis)
  • Dissolve methyl 4-chlorobenzoate in absolute ethanol.

  • Add hydrazine hydrate (80% solution) to the mixture.

  • Reflux the reaction mixture for approximately 8 hours.[3]

  • Monitor the reaction completion by TLC.[3]

  • After the reaction is complete, distill off the excess hydrazine hydrate.

  • Collect the crude solid, wash with water, and recrystallize from aqueous ethanol to obtain white crystals of 4-chlorobenzohydrazide.[2][3]

Synthesis of this compound (Cyclization)
  • Dissolve 4-chlorobenzohydrazide in absolute ethanol.

  • Add carbon disulfide to the solution, followed by an aqueous solution of potassium hydroxide.[3]

  • Stir and reflux the reaction mixture. The color of the mixture may change from yellow to green and then back to light yellow as the reaction progresses.[3]

  • Monitor the reaction by TLC. Evolution of hydrogen sulfide gas may be observed.[3]

  • After completion, remove the excess ethanol under reduced pressure.

  • Dilute the residue with distilled water and acidify to a pH of 2-3 with hydrochloric acid.[3]

  • Filter the resulting precipitate, wash with diethyl ether, and recrystallize from ethanol to yield the final product.[3]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and its key intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference(s)
Methyl 4-chlorobenzoateC₈H₇ClO₂170.59~80-[2]
4-chlorobenzohydrazideC₇H₇ClN₂O170.60~90165-167[2]
Potassium dithiocarbazate saltC₈H₆ClKN₂OS₂288.83~94>260[2]
This compoundC₈H₅ClN₂OS212.66-170-176[4]

Key Reactions and Mechanisms of the Thiol Group

The 2-thiol group on the 1,3,4-oxadiazole ring is the primary site of reactivity, capable of undergoing various transformations. The compound exists in a thiol-thione tautomeric equilibrium, with the thione form often predominating.

Thiol-Thione Tautomerism

The molecule exhibits tautomerism between the thiol (-SH) and thione (C=S) forms. This equilibrium is crucial for its reactivity, as reactions can proceed from either tautomer depending on the conditions.

G Thiol Thiol Form (Ar-Oxadiazole-SH) Thione Thione Form (Ar-Oxadiazole=S) Thiol->Thione Tautomerization

Caption: Thiol-thione tautomerism in this compound.

S-Alkylation Reactions

The thiol group is readily alkylated in the presence of a base and an alkyl halide. This nucleophilic substitution reaction proceeds via the thiolate anion, which is a potent nucleophile.

Mechanism:

  • Deprotonation: A base (e.g., potassium carbonate, sodium ethoxide) removes the acidic proton from the thiol group, forming a thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of an alkyl halide (or other electrophile), displacing the halide and forming a new C-S bond.

G start 5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol inter Thiolate Anion start->inter Base product S-alkylated Product inter->product Nucleophilic Substitution reagent Alkyl Halide (R-X) reagent->product

Caption: General mechanism for the S-alkylation of the title compound.

Formation of Sulfonamides

The thiol group can be oxidized to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides.

  • Oxidation: The thiol is converted to a sulfonyl chloride using an oxidizing agent in the presence of a chlorine source.

  • Nucleophilic Attack by Amine: The resulting sulfonyl chloride readily reacts with primary or secondary amines in a nucleophilic substitution reaction to yield the corresponding sulfonamide.[1]

This reaction pathway significantly expands the chemical space accessible from the parent thiol, allowing for the generation of diverse libraries of compounds for applications such as drug discovery.

References

The Antimicrobial Potential of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial properties of the heterocyclic compound 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in the fields of medicinal chemistry and drug discovery due to its demonstrated activity against a range of pathogenic bacteria and fungi.[1] This document consolidates key data on its antimicrobial efficacy, details the experimental protocols for its synthesis and evaluation, and explores its potential mechanisms of action.

Antimicrobial Activity: Quantitative Data

The antimicrobial potency of this compound has been quantified using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The compound has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)[2]
Escherichia coliGram-negative50
Pseudomonas aeruginosaGram-negative100
Staphylococcus aureusGram-positive25
Staphylococcus epidermidisGram-positive25
Bacillus subtilisGram-positive12.5
Salmonella typhiGram-negative50

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainMIC (µg/mL)[2]
Candida albicans25
Aspergillus flavus50
Aspergillus niger50
Fusarium oxysporum100

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a multi-step process commencing from 4-chlorobenzoic acid. The general workflow is outlined below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 4-Chlorobenzoic Acid D Methyl 4-chlorobenzoate A->D Reflux B Methanol (Solvent) B->D Reflux C H₂SO₄ (Catalyst) C->D Reflux F 4-Chlorobenzohydrazide D->F E Hydrazine Hydrate E->F Reflux in Ethanol I This compound F->I Reflux in Ethanol, then Acidification G Carbon Disulfide (CS₂) G->I Reflux in Ethanol, then Acidification H Potassium Hydroxide (KOH) H->I Reflux in Ethanol, then Acidification

Synthesis workflow for this compound.

Detailed Methodology:

  • Esterification: 4-chlorobenzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction mixture is then concentrated, and the resulting ester, methyl 4-chlorobenzoate, is isolated.[2][3]

  • Hydrazinolysis: The synthesized ester is subsequently refluxed with hydrazine hydrate in an ethanolic solution. This reaction yields 4-chlorobenzohydrazide, which precipitates upon cooling and can be purified by recrystallization.[2][3]

  • Cyclization: The 4-chlorobenzohydrazide is dissolved in ethanol, followed by the addition of potassium hydroxide and carbon disulfide. The mixture is refluxed until the evolution of hydrogen sulfide gas ceases. The reaction is then cooled, and the resulting potassium salt is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the final product, this compound.[2][4] The crude product is then filtered, washed, and recrystallized from a suitable solvent like ethanol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) values are determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G A Prepare stock solution of test compound B Perform serial two-fold dilutions in 96-well plate A->B D Add inoculum to each well B->D C Prepare standardized microbial inoculum C->D E Incubate at 37°C for 24 hours D->E F Observe for visible growth E->F G Determine MIC (lowest concentration with no growth) F->G

Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (medium with inoculum) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanisms of Antimicrobial Action

The precise molecular mechanism of this compound has not been definitively elucidated. However, research on structurally similar 1,3,4-oxadiazole derivatives suggests several plausible mechanisms of action.

Inhibition of Glucosamine-6-Phosphate (GlmS) Synthase

One potential target is the enzyme GlmS, which is crucial for the biosynthesis of the bacterial cell wall precursor, peptidoglycan. Inhibition of GlmS disrupts cell wall integrity, leading to bacterial cell death. The thiol group on the oxadiazole ring is thought to play a role in binding to the enzyme's active site.

G A This compound B GlmS Enzyme A->B Binds to active site C Inhibition of GlmS Activity B->C D Disruption of Peptidoglycan Synthesis C->D E Bacterial Cell Lysis D->E

Proposed mechanism via GlmS enzyme inhibition.

Disruption of Lipoteichoic Acid (LTA) Synthesis

In Gram-positive bacteria like Staphylococcus aureus, lipoteichoic acid (LTA) is a major component of the cell wall, essential for cell division and integrity. Some 1,3,4-oxadiazole compounds have been identified as inhibitors of LTA synthesis.[5] By blocking this pathway, the compound could compromise the structural integrity of the bacterial cell envelope.

G A This compound B LTA Synthesis Pathway Enzymes (e.g., LtaS) A->B Inhibits C Inhibition of LTA Production B->C D Compromised Cell Envelope Integrity C->D E Inhibition of Bacterial Growth D->E

Proposed mechanism via LTA synthesis inhibition.

Inhibition of Fungal Lanosterol 14α-Demethylase

In fungi, a common mechanism of action for azole and related heterocyclic antifungals is the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition leads to the disruption of membrane integrity and fungal cell death. Given its structural features, it is plausible that this compound could act via this mechanism.[6]

Conclusion and Future Directions

This compound is a promising scaffold for the development of new antimicrobial agents. Its broad-spectrum activity, particularly against clinically relevant pathogens like Staphylococcus aureus and Candida albicans, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships through the synthesis of novel derivatives to optimize its antimicrobial potency and pharmacokinetic properties. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the fight against antimicrobial resistance.

References

Unveiling the Anticancer Potential of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of the heterocyclic compound 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This document collates available data on its synthesis, in vitro cytotoxicity, and explores its potential mechanisms of action, drawing from studies on the compound and its close derivatives.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a 4-chlorophenyl group at the 5-position and a thiol group at the 2-position of the oxadiazole ring yields this compound, a compound of significant interest in the pursuit of novel anticancer agents. This guide delves into the experimental evidence supporting its therapeutic potential.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process commencing from 4-chlorobenzoic acid. The general synthetic route involves the esterification of the starting carboxylic acid, followed by conversion to the corresponding hydrazide. The 1,3,4-oxadiazole-2-thiol ring is then formed by reacting the hydrazide with carbon disulfide in a basic medium, followed by acidification.[3]

Experimental Protocol: Synthesis

A representative synthetic protocol is outlined below. This procedure is adapted from methodologies reported for the synthesis of analogous compounds.

Step 1: Esterification of 4-chlorobenzoic acid

  • To a solution of 4-chlorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product, methyl 4-chlorobenzoate, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Synthesis of 4-chlorobenzohydrazide

  • Dissolve the methyl 4-chlorobenzoate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours.

  • Upon cooling, the product, 4-chlorobenzohydrazide, will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Synthesis of this compound

  • To a solution of potassium hydroxide in ethanol, add 4-chlorobenzohydrazide.

  • Stir the mixture until the hydrazide dissolves completely.

  • Add carbon disulfide dropwise to the solution at room temperature.

  • Continue stirring for 12-16 hours.

  • Acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 5-6.

  • The precipitate of this compound is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

G cluster_0 Synthesis Pathway 4-chlorobenzoic acid 4-chlorobenzoic acid Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate 4-chlorobenzoic acid->Methyl 4-chlorobenzoate Methanol, H₂SO₄ (cat.) Reflux 4-chlorobenzohydrazide 4-chlorobenzohydrazide Methyl 4-chlorobenzoate->4-chlorobenzohydrazide Hydrazine hydrate Ethanol, Reflux Potassium salt Potassium salt 4-chlorobenzohydrazide->Potassium salt KOH, Ethanol This compound This compound Potassium salt->this compound 1. Carbon disulfide 2. Dilute HCl

Figure 1. Synthetic pathway for this compound.

In Vitro Anticancer Activity

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. While data for the parent thiol is limited, studies on closely related analogues provide valuable insights into its potential efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro anticancer activity of this compound and its close derivatives.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiolHCT-116 (Colon)MTT10.5[3]
5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiolMCF-7 (Breast)MTT8.7[3]
5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiolHeLa (Cervical)MTT12.3[3]
2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)-3-(4H) acatamideHeLa (Cervical)MTT7.52[1]
CompoundCancer Cell Line PanelAssay TypeConcentration (µM)Mean Growth Percent Inhibition (%)Reference
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineNCI 60Sulforhodamine B (SRB)1096.37[1]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

G cluster_1 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Dissolution IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 2. Workflow for the MTT cytotoxicity assay.

Mechanism of Action

The precise molecular mechanisms underlying the anticancer effects of this compound are not yet fully elucidated. However, studies on the closely related 2-chloro isomer and other 1,3,4-oxadiazole derivatives suggest several potential pathways.

Induction of Apoptosis

Research indicates that 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol induces apoptosis in cancer cells through a mitochondrial-mediated pathway.[3] This is often associated with an increase in reactive oxygen species (ROS) production, which can trigger cellular damage and programmed cell death. The apoptotic cascade is a complex process involving a series of caspase enzymes.

Western blotting can be used to detect changes in the expression levels of key apoptotic proteins.

  • Cell Lysis: Treat cancer cells with the compound for a specified time, then lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, Bcl-2, Bax).

  • Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_2 Apoptosis Signaling Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Bax (pro-apoptotic) up Bax (pro-apoptotic) up Mitochondrial Dysfunction->Bax (pro-apoptotic) up Increase Bcl-2 (anti-apoptotic) down Bcl-2 (anti-apoptotic) down Mitochondrial Dysfunction->Bcl-2 (anti-apoptotic) down Decrease Caspase-9 Activation Caspase-9 Activation Bax (pro-apoptotic) up->Caspase-9 Activation Bcl-2 (anti-apoptotic) down->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 3. Postulated apoptotic pathway induced by the compound.

Cell Cycle Arrest

Flow cytometry analysis has shown that treatment with 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol can lead to significant cell cycle arrest.[3] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

G cluster_3 Cell Cycle Analysis Workflow Cell Treatment Cell Treatment Harvesting & Fixation Harvesting & Fixation Cell Treatment->Harvesting & Fixation PI Staining PI Staining Harvesting & Fixation->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Figure 4. Workflow for cell cycle analysis.

Enzyme Inhibition

Derivatives of 1,3,4-oxadiazole have been shown to inhibit various enzymes that are crucial for cancer cell survival and proliferation, such as telomerase, histone deacetylases (HDACs), and thymidylate synthase.[3] It is plausible that this compound may also exert its anticancer effects through the inhibition of one or more of these key enzymes.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising scaffold for the development of novel anticancer agents. Its derivatives have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action, including the induction of apoptosis via the mitochondrial pathway and cell cycle arrest, provide a solid foundation for further investigation.

Future research should focus on:

  • A more detailed evaluation of the anticancer activity of the parent compound, this compound, against a broader panel of cancer cell lines.

  • Elucidation of the specific signaling pathways modulated by this compound.

  • In vivo studies using animal models to assess its efficacy and safety profile.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues.

This technical guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the exploration of novel chemical entities. The continued investigation of this compound and its derivatives holds the potential to yield new and effective cancer therapeutics.

References

A Technical Guide to the Synthesis and Biological Evaluation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, experimental protocols, and biological evaluation of a promising class of heterocyclic compounds: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This document details the synthetic pathways, experimental procedures, and quantitative biological data, offering a comprehensive resource for researchers in the field.

Synthesis of this compound and its Derivatives

The core scaffold, this compound, serves as a versatile intermediate for the synthesis of a diverse range of derivatives. The synthetic pathway typically commences from 4-chlorobenzoic acid and proceeds through a multi-step reaction sequence.

Synthesis of the Parent Compound: this compound

The synthesis of the parent compound is a well-established multi-step process that begins with the esterification of 4-chlorobenzoic acid, followed by hydrazinolysis, and finally, cyclization with carbon disulfide.[1][2][3]

Experimental Protocol:

  • Step 1: Synthesis of Methyl 4-chlorobenzoate. 4-chlorobenzoic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The resulting ester is then isolated.

  • Step 2: Synthesis of 4-chlorobenzohydrazide. The methyl 4-chlorobenzoate is treated with hydrazine hydrate in ethanol and refluxed to yield the corresponding hydrazide.[1][2]

  • Step 3: Synthesis of Potassium 2-(4-chlorobenzoyl)hydrazine-1-carbodithioate. The 4-chlorobenzohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol at room temperature.[1][2]

  • Step 4: Synthesis of this compound. The potassium salt intermediate is cyclized in an acidic medium to yield the final product, this compound.[1][2]

Synthesis of S-Substituted Derivatives

The thiol group at the 2-position of the oxadiazole ring is a key site for derivatization. S-substituted derivatives are commonly synthesized by reacting the parent thiol with various electrophiles in the presence of a base.

Experimental Protocol:

  • To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added.

  • The appropriate electrophile (e.g., alkyl halide, acyl chloride) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required, and the product is isolated upon completion.

Synthesis of Schiff Base Derivatives

Schiff bases are another important class of derivatives, typically formed by the condensation of an amino-substituted oxadiazole with an aldehyde or ketone. For derivatives of the title compound, this often involves a multi-step synthesis to introduce an amino group.

Experimental Protocol for a Representative Schiff Base Synthesis:

  • Step 1: Synthesis of 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. This can be achieved by reacting 4-nitrobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent like phosphorus oxychloride.

  • Step 2: Synthesis of 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde. The chloromethyl derivative is reacted with 4-hydroxybenzaldehyde in the presence of a base.[4]

  • Step 3: Synthesis of the Schiff Base. The resulting aldehyde is then condensed with a primary amine in a suitable solvent like ethanol to yield the Schiff base.[4]

Biological Evaluation

Derivatives of this compound have been extensively evaluated for their biological activities, demonstrating significant potential as therapeutic agents.

Antimicrobial and Antifungal Activity

These compounds have shown promising activity against a range of bacterial and fungal pathogens. The evaluation is typically performed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method to measure the zone of inhibition.

Experimental Protocol for MIC Determination:

  • A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µM)

CompoundS. aureusS. typhusE. coliReference
8e --9.45 ± 1.00[3]
8p -10.04 ± 1.25-[3]
Ciprofloxacin (Standard) -9.13 ± 2.008.90 ± 1.65[3]

Table 2: Antifungal Activity of this compound Derivatives (Zone of Inhibition in mm)

CompoundC. albicansA. fumigatusReference
Derivative A Specific data not availableSpecific data not available[5]
Derivative B Specific data not availableSpecific data not available[5]
Clotrimazole (Standard) Specific data not availableSpecific data not available[5]

Note: Specific quantitative data for antifungal zone of inhibition for this compound derivatives was limited in the search results. The provided reference indicates the evaluation was performed.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these derivatives. Their cytotoxicity is often evaluated against a panel of human cancer cell lines using the MTT assay to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol for MTT Assay:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Table 3: Anticancer Activity of this compound Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Reference
Derivative 30 Active (Specific IC50 not provided)--[6]
Derivative 31 Active (Specific IC50 not provided)--[6]
Adriamycin (Standard) Active--[6]
Compound 4i 2.326.51-[7]
Compound 4e 5.363.13-[7]
5-Fluorouracil (Standard) 6.808.40-[7]

Mechanism of Action and Signaling Pathways

The biological activities of this compound derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of Tubulin Polymerization

Several derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds induce mitotic arrest and apoptosis in cancer cells.

Experimental Protocol for Tubulin Polymerization Assay:

  • Purified tubulin is incubated with the test compound in a polymerization buffer.

  • The polymerization process is initiated by raising the temperature (e.g., to 37°C).

  • The increase in turbidity due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.

  • The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence and absence of the compound.

G Tubulin Polymerization Inhibition Pathway cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization GTP-dependent Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubules->Mitotic_Spindle_Formation Oxadiazole_Derivative This compound Derivative Oxadiazole_Derivative->Polymerization Inhibits Polymerization->Microtubules Depolymerization->Tubulin_Dimers Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by oxadiazole derivatives.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer cell survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB pathway, leading to apoptosis in cancer cells.[6][8] The mechanism often involves the inhibition of IκB phosphorylation, which prevents the release and nuclear translocation of the active NF-κB dimer.[8]

G NF-κB Signaling Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Oxadiazole_Derivative Oxadiazole Derivative Oxadiazole_Derivative->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-survival & Pro-inflammatory Gene Expression DNA->Gene_Expression Promotes

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of this compound derivatives follows a logical progression from chemical synthesis to biological screening and mechanistic studies.

G Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Start Starting Material (4-chlorobenzoic acid) Synthesis_Parent Synthesis of Parent 5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol Start->Synthesis_Parent Synthesis_Derivatives Synthesis of Derivatives Synthesis_Parent->Synthesis_Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis_Derivatives->Purification Antimicrobial Antimicrobial Screening (MIC) Purification->Antimicrobial Antifungal Antifungal Screening Purification->Antifungal Anticancer Anticancer Screening (IC50) Purification->Anticancer Pathway_Analysis Signaling Pathway Analysis Anticancer->Pathway_Analysis Enzyme_Assay Enzyme Inhibition Assays Anticancer->Enzyme_Assay

Caption: Overall experimental workflow.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a foundation for the development of potent and selective therapeutic agents. The synthetic accessibility of this core and the ease of derivatization at the thiol position allow for the creation of large libraries of compounds for biological screening. The demonstrated antimicrobial, antifungal, and anticancer activities, coupled with defined mechanisms of action, underscore the potential of these derivatives in drug discovery and development. Further research into structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinical applications.

References

An In-depth Technical Guide on 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic heterocyclic compounds are a focal point in the development of novel corrosion inhibitors due to their efficiency and environmental considerations. Among these, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol stands out as a promising candidate for the protection of various metals, particularly mild steel, in acidic environments. This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and the experimental methodologies used to evaluate its performance as a corrosion inhibitor. While direct quantitative data for this specific compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide a thorough understanding of its potential efficacy.

Introduction

Corrosion is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of corrosion inhibitors is a primary strategy to mitigate the degradation of metallic materials. Organic inhibitors, especially those containing heteroatoms such as nitrogen, sulfur, and oxygen, are particularly effective due to their ability to adsorb onto the metal surface and form a protective barrier. The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry and has garnered attention in materials science for its role in corrosion inhibition. The presence of the thiol group and the chlorophenyl ring in this compound are expected to enhance its adsorption and protective properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 4-chlorobenzoic acid.

Experimental Protocol: Synthesis
  • Esterification: 4-chlorobenzoic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl 4-chlorobenzoate.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to produce 4-chlorobenzohydrazide.

  • Cyclization: The 4-chlorobenzohydrazide is subsequently reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solution. This mixture is refluxed, leading to the formation of the potassium salt of this compound.

  • Acidification: The final product is obtained by acidifying the reaction mixture with a dilute acid, such as hydrochloric acid, which precipitates the this compound. The solid is then filtered, washed, and recrystallized to obtain a pure product.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3 & 4: Cyclization & Acidification 4-chlorobenzoic_acid 4-chlorobenzoic acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) 4-chlorobenzoic_acid->Methanol_H2SO4 Methyl_4-chlorobenzoate Methyl 4-chlorobenzoate Methanol_H2SO4->Methyl_4-chlorobenzoate Hydrazine_hydrate Hydrazine hydrate Methyl_4-chlorobenzoate->Hydrazine_hydrate 4-chlorobenzohydrazide 4-chlorobenzohydrazide Hydrazine_hydrate->4-chlorobenzohydrazide CS2_KOH 1. CS₂, KOH 2. H⁺ 4-chlorobenzohydrazide->CS2_KOH Final_Product This compound CS2_KOH->Final_Product

Synthesis of this compound.

Corrosion Inhibition Performance and Evaluation

The efficacy of a corrosion inhibitor is assessed through various electrochemical and gravimetric techniques. The following sections detail the standard experimental protocols and present representative data from closely related analogues.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

Experimental Protocol:

  • Mild steel coupons of known dimensions and weight are polished with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.

  • The coupons are then immersed in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature.

  • After the immersion period, the coupons are removed, cleaned according to standard procedures (e.g., ASTM G1-03), dried, and re-weighed.

  • The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Data Presentation:

InhibitorConcentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank01.25-
APOT500.4564.0
1000.2877.6
2000.1588.0
3000.0893.6
MPOT500.5258.4
1000.3572.0
2000.2183.2
3000.1290.4
Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor type.

Experimental Protocol:

  • A three-electrode setup is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • The working electrode is immersed in the test solution (corrosive medium with and without the inhibitor) until a stable open-circuit potential (OCP) is achieved.

  • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).

Data Presentation:

Note: The following data is for 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (5-HOT) on mild steel in 1 M HCl at 303 K.[3][4]

Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-470115075125-
0.01-4753507812869.6
0.05-4801808013084.3
0.1-4851108213290.4
0.5-490888513592.4
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Experimental Protocol:

  • The same three-electrode setup as for potentiodynamic polarization is used.

  • After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the interface and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Data Presentation:

Note: The following data is for 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (5-HOT) on mild steel in 1 M HCl at 303 K.[3][4]

Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank45250-
0.0115012070.0
0.053208085.9
0.15505591.8
0.58903594.9

Mechanism of Corrosion Inhibition

The corrosion inhibition of this compound is attributed to its adsorption on the metal surface, which blocks the active corrosion sites.

Inhibition_Mechanism cluster_Metal Metal Surface (e.g., Mild Steel) cluster_Solution Corrosive Solution (e.g., HCl) Metal Fe Adsorption Adsorption Metal->Adsorption Inhibitor This compound Inhibitor->Adsorption H_plus H⁺ H_plus->Metal Attacks Cl_minus Cl⁻ Cl_minus->Metal Attacks Protective_Film Formation of a Protective Film Adsorption->Protective_Film Protective_Film->H_plus Blocks Protective_Film->Cl_minus Blocks Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Mechanism of corrosion inhibition.

The adsorption process can occur through:

  • Physical Adsorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule.

  • Chemical Adsorption: Donation of lone pair electrons from the nitrogen, sulfur, and oxygen atoms to the vacant d-orbitals of the iron atoms, forming a coordinate bond. The π-electrons of the aromatic and oxadiazole rings can also interact with the metal surface.

The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the electron density distribution in the molecule, potentially affecting its adsorption characteristics. The thiol group is also known to have a strong affinity for metal surfaces.

Conclusion

This compound exhibits significant potential as a corrosion inhibitor for metals in acidic media. Its molecular structure, rich in heteroatoms and aromatic rings, facilitates strong adsorption onto the metal surface, thereby forming a protective barrier against corrosive species. The experimental data from analogous compounds strongly suggest that it would act as an efficient mixed-type inhibitor, with its performance being dependent on its concentration and the environmental conditions. Further research focusing on this specific compound is warranted to fully elucidate its performance and optimize its application in industrial settings.

References

An In-Depth Technical Guide to 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and agricultural chemistry.

Core Physical and Chemical Properties

This compound is a versatile molecule with a range of applications stemming from its unique structural features. It is a white amorphous powder with a melting point in the range of 170-176 °C.[1][2] The presence of the chlorophenyl group and the thiol functionality on the oxadiazole ring are key to its reactivity and biological activity.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂OS[1]
Molecular Weight 212.66 g/mol [1][2]
Melting Point 170-176 °C[1][2]
Appearance White amorphous powder[1]
Purity (by HPLC) ≥ 98%[1]
CAS Number 23766-28-1[2]
Solubility While specific quantitative data is limited, its structure suggests moderate solubility in polar organic solvents.[3] The logP value provides an indication of its solubility characteristics.
logP (Octanol-Water Partition Coefficient) The logP value, a measure of lipophilicity, can be calculated using computational methods based on fragment contributions. A positive logP value would indicate a preference for the organic phase (more hydrophobic), while a negative value suggests higher solubility in the aqueous phase (more hydrophilic).[4][5]
pKa (Acid Dissociation Constant) The pKa value indicates the strength of an acid. The thiol group (-SH) in the molecule is weakly acidic, and its pKa can be determined experimentally by titration or calculated using computational models. This value is critical for understanding the ionization state of the molecule at different pH levels.[6]
Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

SpectrumKey Features and Interpretations
Infrared (IR) The IR spectrum of similar 5-substituted-1,3,4-oxadiazole-2-thiols shows characteristic absorption bands. A band in the region of 2560-2570 cm⁻¹ corresponds to the S-H stretching of the thiol group. Bands around 1514-1538 cm⁻¹ are attributed to the C=N stretching of the oxadiazole ring, and a band around 1108 cm⁻¹ indicates the C-O stretching vibration.[7]
¹H Nuclear Magnetic Resonance (¹H NMR) In the ¹H NMR spectrum (typically run in DMSO-d₆), the aromatic protons of the 4-chlorophenyl group appear as doublets in the region of δ 7.0-8.0 ppm. The thiol proton (-SH) typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (¹³C NMR) The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the 4-chlorophenyl ring resonate in the aromatic region (δ 120-140 ppm). The two carbons of the oxadiazole ring appear at distinct chemical shifts, typically with the carbon attached to the sulfur (C-S) being more downfield than the carbon attached to the nitrogen and oxygen (C=N).
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.66 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from 4-chlorobenzoic acid.

Synthesis Workflow

The general synthetic route is outlined in the diagram below.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Salt Formation cluster_3 Step 4: Cyclization A 4-Chlorobenzoic Acid B Methyl-4-chlorobenzoate A->B Methanol, H₂SO₄ C 4-Chlorobenzohydrazide B->C Hydrazine Hydrate D Potassium dithiocarbazinate salt C->D CS₂, KOH E 5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol D->E Acidification (e.g., HCl)

Synthetic pathway for this compound.
Detailed Experimental Protocol

This protocol is a composite based on standard procedures for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.[3][7][8][9][10][11]

Step 1: Synthesis of Methyl-4-chlorobenzoate

  • To a solution of 4-chlorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chlorobenzohydrazide

  • Dissolve the methyl-4-chlorobenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours. The product will precipitate out upon cooling.

  • Filter the solid, wash with cold ethanol, and dry to obtain 4-chlorobenzohydrazide.

Step 3: Synthesis of Potassium dithiocarbazinate salt

  • To a solution of potassium hydroxide in absolute ethanol, add 4-chlorobenzohydrazide with stirring.

  • After the hydrazide dissolves, add carbon disulfide dropwise while keeping the temperature low (e.g., in an ice bath).

  • Continue stirring for several hours at room temperature. The potassium salt will precipitate out.

  • Filter the salt, wash with a small amount of cold ethanol, and dry.

Step 4: Synthesis of this compound

  • Suspend the potassium dithiocarbazinate salt in water.

  • Acidify the suspension by dropwise addition of a dilute acid (e.g., hydrochloric acid) with constant stirring until the pH is acidic.

  • The desired product will precipitate out.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects.

Antifungal Activity: Inhibition of Thioredoxin Reductase

Several studies have suggested that 1,3,4-oxadiazole derivatives exert their antifungal effects, particularly against Candida albicans, through the inhibition of the enzyme thioredoxin reductase (Trr1).[12][13][14] Trr1 is a key enzyme in the thioredoxin system, which is crucial for maintaining the redox balance within the fungal cell and protecting it from oxidative stress.

The proposed mechanism of action involves the 1,3,4-oxadiazole compound binding to and inhibiting Trr1. This inhibition disrupts the entire thioredoxin system, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components, ultimately resulting in fungistatic or fungicidal effects.

Antifungal_Pathway cluster_pathway Thioredoxin Reductase Pathway in Candida albicans cluster_inhibition Inhibition by this compound NADPH NADPH Trr1_ox Thioredoxin Reductase (Trr1) (Oxidized) NADPH->Trr1_ox e⁻ NADP NADP+ Trr1_red Thioredoxin Reductase (Trr1) (Reduced) Trr1_ox->Trr1_red Trx_ox Thioredoxin (Trx) (Oxidized) Trr1_red->Trx_ox e⁻ Trx_red Thioredoxin (Trx) (Reduced) Trx_ox->Trx_red TargetProteins_ox Target Proteins (Oxidized) Trx_red->TargetProteins_ox e⁻ TargetProteins_red Target Proteins (Reduced) TargetProteins_ox->TargetProteins_red CellularFunction Normal Cellular Function (Redox Balance) TargetProteins_red->CellularFunction Inhibitor 5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol Inhibitor->Trr1_ox Inhibition

Proposed antifungal mechanism via inhibition of the Thioredoxin Reductase pathway.
Urease Inhibition

Derivatives of 1,3,4-oxadiazole-2-thiol have been identified as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea.[15][16][17][18][19] Urease is a key virulence factor in some pathogenic bacteria, such as Helicobacter pylori. The inhibition is believed to occur through the interaction of the oxadiazole derivative with the nickel ions in the active site of the enzyme, leading to a competitive mode of inhibition.[20] Molecular docking studies have been employed to understand the binding interactions between these inhibitors and the urease active site.[15][16][18]

Applications and Future Directions

The diverse biological activities of this compound make it a promising scaffold for the development of new therapeutic agents.

  • Drug Development: Its antifungal and antibacterial properties warrant further investigation for the development of new antimicrobial drugs, potentially addressing the challenge of drug resistance.[1] Its role as a urease inhibitor suggests potential applications in treating infections caused by urease-producing bacteria.

  • Agrochemicals: The antifungal activity of this compound could be harnessed for the development of new fungicides to protect crops.[1]

  • Materials Science: The stable heterocyclic structure of 1,3,4-oxadiazoles makes them suitable for the synthesis of polymers with enhanced thermal and chemical stability.[1]

Future research should focus on detailed structure-activity relationship (SAR) studies to optimize the biological activity of this scaffold. Further elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective derivatives for various therapeutic and industrial applications.

References

literature review of 1,3,4-oxadiazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,4-Oxadiazole-2-thiol Derivatives

The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to form hydrogen bonds with biological receptors.[1] Derivatives featuring a thiol group at the 2-position, known as 1,3,4-oxadiazole-2-thiols (or their tautomeric thione form), serve as versatile intermediates and exhibit a wide array of pharmacological activities.[2][3] These compounds have garnered significant interest from researchers due to their potent biological actions, including antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5][6] This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and mechanisms of action of 1,3,4-oxadiazole-2-thiol derivatives, tailored for professionals in drug discovery and development.

Synthesis of 1,3,4-Oxadiazole-2-thiol Derivatives

The primary and most widely adopted synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of acylhydrazides with carbon disulfide (CS₂) in a basic alcoholic solution.[7] The reaction proceeds via the formation of a dithiocarbazate intermediate, which then undergoes cyclization upon heating. Subsequent acidification of the reaction mixture yields the desired 5-substituted-1,3,4-oxadiazole-2-thiol.[2][8] This method is highly reproducible, with yields often ranging from 65% to 88%.[8] These compounds exist in a thiol-thione tautomerism, with the thione form generally predominating.[2][4]

General Experimental Protocol for Synthesis

The following is a generalized protocol based on methodologies frequently reported in the literature.[7][8]

  • Step 1: Formation of Potassium Dithiocarbazate: An appropriate acylhydrazide (1.0 eq.) is dissolved in absolute ethanol containing potassium hydroxide (1.2 eq.). The solution is cooled in an ice bath. Carbon disulfide (1.2 eq.) is added dropwise with constant stirring.

  • Step 2: Reaction Completion: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 3: Cyclization: The resulting potassium dithiocarbazate salt is then heated under reflux for 6-8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases.

  • Step 4: Acidification and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to a pH of 5-6 with a dilute acid (e.g., HCl).

  • Step 5: Purification: The precipitated solid product is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) is performed to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thiol.

The thiol group at the 2-position is a key functional handle for further structural modifications, such as S-alkylation or aminomethylation, to generate diverse libraries of derivatives.[3]

G cluster_workflow General Synthesis Workflow acylhydrazide Acylhydrazide dithiocarbazate Potassium Dithiocarbazate Intermediate acylhydrazide->dithiocarbazate + Step 1 cs2_koh CS₂ / KOH in Ethanol cs2_koh->dithiocarbazate reflux Reflux (Cyclization) dithiocarbazate->reflux Step 2 acidification Acidification (e.g., HCl) reflux->acidification Step 3 product 5-Substituted-1,3,4-oxadiazole-2-thiol acidification->product Step 4

A generalized workflow for the synthesis of 1,3,4-oxadiazole-2-thiols.

Biological Activities and Therapeutic Potential

1,3,4-Oxadiazole-2-thiol derivatives have demonstrated a remarkable spectrum of biological activities, making them a promising scaffold for drug development.[1][4] Their therapeutic potential spans various fields, including infectious diseases and oncology.

G cluster_activities Reported Biological Activities cluster_antimicrobial Antimicrobial Spectrum center 1,3,4-Oxadiazole-2-thiol Core Scaffold anticancer Anticancer center->anticancer antimicrobial Antimicrobial center->antimicrobial enzyme_inhibition Enzyme Inhibition center->enzyme_inhibition anti_inflammatory Anti-inflammatory center->anti_inflammatory anticonvulsant Anticonvulsant center->anticonvulsant antibacterial Antibacterial antimicrobial->antibacterial antifungal Antifungal antimicrobial->antifungal antitubercular Antitubercular antimicrobial->antitubercular

Diverse biological activities of 1,3,4-oxadiazole-2-thiol derivatives.
Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole are potent antimicrobial agents, with activity reported against a wide range of bacteria and fungi.[5][9] The presence of the oxadiazole ring, often combined with various aryl substituents, contributes significantly to their antimicrobial efficacy.

For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol showed stronger activity against E. coli and S. pneumoniae than the standard drug ampicillin.[9] Another study synthesized a series of 1,3,4-oxadiazole-2-thiol derivatives containing cyclic secondary amines, which displayed moderate to potent antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values in the range of 6–50 μM.[10] Certain derivatives have also shown promising activity against Mycobacterium tuberculosis, including strains resistant to common drugs.[9]

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
OZE-IStaphylococcus aureus (MRSA, USA100)4[11]
OZE-IIStaphylococcus aureus (MRSA, USA100)8[11]
OZE-IIIStaphylococcus aureus (MRSA, USA100)8-32[11]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coli> Ampicillin[9]
5-(4-hydroxyphenyl)-2-mercapto-1,3,4-oxadiazoleM. tuberculosis H37RvNot specified[9]

Note: OZE-I, OZE-II, and OZE-III are specific derivatives identified in the cited study.[11]

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents.[12][13] These compounds exert their anti-proliferative effects through various mechanisms, including the inhibition of crucial enzymes and growth factors involved in cancer progression.[12][14]

A study on new 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives revealed potent cytotoxic profiles against the A549 (lung cancer) cell line.[15] Notably, compound 4h from this series showed an IC₅₀ value of <0.14 μM, while compounds 4i and 4l were twice as active as the standard drug cisplatin.[15] The mechanism of action for these compounds was linked to apoptosis induction, caspase-3 activation, and inhibition of matrix metalloproteinase-9 (MMP-9).[15]

Table 2: Anticancer Activity (IC₅₀) of Selected 1,3,4-Oxadiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
4h A549 (Lung)<0.14[15]
4i A549 (Lung)1.59[15]
4l A549 (Lung)1.80[15]
4f A549 (Lung)7.48[15]
Cisplatin (Standard)A549 (Lung)4.98[15]
Compound 36 HepG2 (Liver)~30x > 5-Fluorouracil[12]
Compound 67 (Telomerase Inhibition)0.8 ± 0.1[16]
Compound 68 (Telomerase Inhibition)0.9 ± 0.0[16]

Note: Compound names are as designated in the source literature.

Enzyme Inhibition

The ability of 1,3,4-oxadiazole-2-thiol derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[16] They have been investigated as inhibitors of enzymes associated with cancer, diabetes, and Alzheimer's disease.[17]

One study synthesized a library of 22 derivatives and tested them against enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[17] Compound 3f from this series was the most potent inhibitor against α-glucosidase and α-amylase, with IC₅₀ values of 18.52 ± 0.09 µM and 20.25 ± 1.05 µM, respectively.[17] Other research has focused on their role as inhibitors of thymidylate synthase, histone deacetylase (HDAC), and telomerase, which are validated targets in cancer therapy.[14][16]

G cluster_pathway Mechanism of Action: Thymidylate Synthase Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP TS->dTMP Catalyzes DNA DNA Synthesis dTMP->DNA Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->TS Inhibits

Inhibition of DNA synthesis via Thymidylate Synthase targeting.

Conclusion

1,3,4-Oxadiazole-2-thiol derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The straightforward and efficient synthesis of the core scaffold allows for extensive structural diversification, leading to the discovery of potent agents with a broad range of biological activities. The literature strongly supports their potential as leads for the development of new drugs against cancer and microbial infections. Future research should continue to explore the structure-activity relationships, optimize lead compounds, and further investigate their mechanisms of action to translate these promising scaffolds into clinical candidates.

References

Methodological & Application

Synthesis Protocol for 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The unique structural features of this molecule, including the 1,3,4-oxadiazole ring and the thiol group, make it a valuable building block for the development of novel therapeutic agents and functional materials.[1] This protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 4-chlorobenzoic acid. The overall reaction scheme is depicted below. The first step involves the formation of 4-chlorobenzohydrazide, which is then cyclized with carbon disulfide in a basic medium to yield the desired product.

Synthesis_Workflow A 4-Chlorobenzoic Acid B Methyl 4-chlorobenzoate A->B Methanol, H₂SO₄ (cat.) Reflux C 4-Chlorobenzohydrazide B->C Hydrazine hydrate Ethanol Reflux D Potassium dithiocarbazate intermediate C->D CS₂, KOH Ethanol Stirring E This compound D->E Acidification (e.g., HCl) Reflux

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

This section details the materials, equipment, and procedures for the synthesis.

Materials and Equipment
  • Reagents: 4-Chlorobenzoic acid, Methanol, Sulfuric acid (conc.), Hydrazine hydrate (80%), Ethanol (absolute), Potassium hydroxide, Carbon disulfide, Hydrochloric acid (conc.), Distilled water.

  • Equipment: Round-bottom flasks, Reflux condenser, Magnetic stirrer with hot plate, Beakers, Buchner funnel, Filtration apparatus, Melting point apparatus, Rotary evaporator, Fume hood.

Step 1: Synthesis of 4-Chlorobenzohydrazide
  • Esterification: In a 250 mL round-bottom flask, dissolve 4-chlorobenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure using a rotary evaporator. The resulting crude methyl 4-chlorobenzoate is used directly in the next step.

  • Hydrazinolysis: To the crude ester, add absolute ethanol followed by hydrazine hydrate.

  • Second Reflux: Reflux the reaction mixture for 8-10 hours.[2]

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product. The solid 4-chlorobenzohydrazide is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized 4-chlorobenzohydrazide in absolute ethanol.

  • Addition of Reagents: To this solution, add a solution of potassium hydroxide in water, followed by the dropwise addition of carbon disulfide with constant stirring. The reaction is exothermic and should be carried out in a fume hood.[2][3]

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by the evolution of hydrogen sulfide gas.[2]

  • Cyclization: After the initial reaction, acidify the mixture with concentrated hydrochloric acid and reflux for 2-3 hours to facilitate cyclization.

  • Isolation and Purification: Cool the reaction mixture. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product can be recrystallized from ethanol to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical Data of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-ChlorobenzohydrazideC₇H₇ClN₂O170.60163-165White crystalline solid
This compoundC₈H₅ClN₂OS212.66188-190White to off-white powder

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peaks/Shifts
FT-IR (KBr, cm⁻¹) ~3100 (N-H stretch of thiol tautomer), ~1610 (C=N stretch), ~1350 (C=S stretch), ~1090 (C-O-C stretch), ~830 (p-substituted benzene)
¹H NMR (DMSO-d₆, δ ppm) ~14.5 (s, 1H, SH), 7.9-8.1 (d, 2H, Ar-H), 7.6-7.8 (d, 2H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) ~178 (C=S), ~165 (C-5 of oxadiazole), ~138, ~130, ~129, ~127 (Aromatic carbons)
Mass Spectrum (m/z) 212/214 [M]⁺ corresponding to ³⁵Cl/³⁷Cl isotopes

Note: The exact peak positions and splitting patterns may vary slightly depending on the solvent and instrument used.

Applications and Further Research

This compound and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[1] The presence of the thiol group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery programs. Researchers can utilize this protocol as a reliable starting point for the synthesis of this important scaffold and explore its potential in various therapeutic areas.

References

Application Notes and Protocols for the Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile pharmacological activities, including antimicrobial and antifungal properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of this target molecule, focusing on a common and efficient synthetic route. The protocols are designed to be clear and reproducible for researchers in the field.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process commencing from 4-chlorobenzoic acid or its corresponding esters. The general synthetic scheme involves the formation of a key intermediate, 4-chlorobenzohydrazide, followed by reaction with carbon disulfide and subsequent cyclization to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Formation of 4-chlorobenzohydrazide cluster_1 Step 2: Formation of Potassium Dithiocarbazinate Salt cluster_2 Step 3: Cyclization to Final Product A 4-chlorobenzoic acid / Methyl 4-chlorobenzoate B 4-chlorobenzohydrazide A->B Hydrazine hydrate, Ethanol, Reflux B_clone 4-chlorobenzohydrazide C_clone Potassium 3-(4-chlorobenzoyl)dithiocarbazate C Potassium 3-(4-chlorobenzoyl)dithiocarbazate B_clone->C Carbon disulfide (CS2), KOH, Ethanol D This compound C_clone->D Acidification (e.g., HCl)

Caption: Synthetic pathway for this compound.

Starting Materials

The primary starting materials for this synthesis are readily available commercial reagents.

Starting MaterialSupplier SuggestionNotes
4-Chlorobenzoic AcidSigma-Aldrich, Alfa AesarCan be used directly or after conversion to its ester.
Methyl 4-chlorobenzoateSigma-Aldrich, TCIAn alternative starting material to 4-chlorobenzoic acid.[2][3]
Ethyl 4-chlorobenzoateBenchchem, ChemicalBookAnother suitable ester for the initial reaction.[2][4]
Hydrazine HydrateSigma-Aldrich, MerckUsed in excess for the hydrazinolysis step.[2][3][4]
Carbon Disulfide (CS₂)Sigma-Aldrich, Fisher ScientificA key reagent for the formation of the dithiocarbazate intermediate.[3][5][6][7]
Potassium Hydroxide (KOH)Sigma-Aldrich, VWRUsed as a base in the reaction with carbon disulfide.[5][6][8][9]
EthanolFisher Scientific, VWRA common solvent for multiple steps in the synthesis.[2][3][4]
Hydrochloric Acid (HCl)Fisher Scientific, VWRUsed for the final cyclization and acidification.

Experimental Protocols

Protocol 1: Synthesis of 4-chlorobenzohydrazide from Methyl 4-chlorobenzoate

This protocol outlines the synthesis of the key intermediate, 4-chlorobenzohydrazide, from methyl 4-chlorobenzoate.

Materials:

  • Methyl 4-chlorobenzoate

  • Hydrazine hydrate (98%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve methyl 4-chlorobenzoate (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol) dropwise with stirring. An excess of hydrazine hydrate is generally used to drive the reaction to completion.[4]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 6-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 4-chlorobenzohydrazide, will often crystallize out of the solution upon cooling.

  • Collect the crystalline product by filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The typical yield is around 90%.[5]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 4-chlorobenzohydrazide to the final product.

Materials:

  • 4-chlorobenzohydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • pH paper or meter

Procedure:

  • Dissolve 4-chlorobenzohydrazide (0.05 mol) and potassium hydroxide (0.05 mol) in absolute ethanol (150 mL) in a round-bottom flask with stirring.

  • Cool the mixture in an ice bath.

  • To the cold, stirred solution, add carbon disulfide (0.06 mol) dropwise over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. This leads to the formation of the potassium dithiocarbazinate salt.[5][8]

  • After the reaction period, cool the mixture again in an ice bath.

  • Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid with constant stirring until the pH is acidic (pH 2-3).

  • A precipitate of this compound will form.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol or an ethanol-water mixture to obtain a purified product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

StepReactantsMolar RatioSolventReaction TimeTemperatureYield (%)Melting Point (°C)
1 Methyl 4-chlorobenzoate, Hydrazine hydrate1 : 2Ethanol6 - 14 hReflux~90%162-165
2 4-chlorobenzohydrazide, CS₂, KOH1 : 1.2 : 1Ethanol12 - 16 hRoom Temp.High192-194

Note: Yields and melting points are approximate and can vary based on the purity of reagents and reaction conditions.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole-thiol Formation start Start: Assemble Glassware and Reagents reagents Measure Starting Materials: - Methyl 4-chlorobenzoate - Hydrazine Hydrate - Ethanol start->reagents dissolve Dissolve Ester in Ethanol reagents->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 6-14 hours add_hydrazine->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc cool_crystallize Cool to Room Temperature and Crystallize monitor_tlc->cool_crystallize filter_dry1 Filter and Dry the Hydrazide cool_crystallize->filter_dry1 dissolve_hydrazide Dissolve Hydrazide and KOH in Ethanol filter_dry1->dissolve_hydrazide cool_ice Cool in Ice Bath dissolve_hydrazide->cool_ice add_cs2 Add Carbon Disulfide Dropwise cool_ice->add_cs2 stir_rt Stir at Room Temperature for 12-16 hours add_cs2->stir_rt acidify Acidify with HCl stir_rt->acidify precipitate Precipitate Formation acidify->precipitate filter_dry2 Filter and Dry Final Product precipitate->filter_dry2 purify Recrystallize from Ethanol (Optional) filter_dry2->purify end end purify->end End Product: This compound

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Carbon disulfide is highly flammable and toxic. All operations involving CS₂ should be conducted in a fume hood, away from ignition sources.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive and gives off toxic fumes. Handle with care in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the experimental procedures.

References

Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol from 4-chlorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research, starting from 4-chlorobenzoic acid.[1] The synthesis involves a three-step process: esterification of the starting carboxylic acid, conversion to the corresponding hydrazide, and subsequent cyclization to form the target 1,3,4-oxadiazole ring.

I. Overview of the Synthetic Pathway

The synthesis commences with the Fischer esterification of 4-chlorobenzoic acid with ethanol in the presence of an acid catalyst to yield ethyl 4-chlorobenzoate. This intermediate is then subjected to hydrazinolysis using hydrazine hydrate to form 4-chlorobenzohydrazide. The final step involves the cyclization of the hydrazide with carbon disulfide in a basic medium to afford the desired this compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 4-Chlorobenzoic Acid B Ethyl 4-chlorobenzoate A->B Ethanol, H₂SO₄ (cat.) Reflux C Ethyl 4-chlorobenzoate D 4-Chlorobenzohydrazide C->D Hydrazine Hydrate Ethanol, Reflux E 4-Chlorobenzohydrazide F 5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol E->F 1. CS₂, KOH 2. Acidification

Caption: Synthetic workflow for this compound.

II. Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
4-Chlorobenzoic Acid C₇H₅ClO₂156.57239-242-
Ethyl 4-chlorobenzoate C₉H₉ClO₂184.6271-73[2][3]-
4-Chlorobenzohydrazide C₇H₇ClN₂O170.60162-165¹H NMR (TFA): Aromatic protons observed. NH₂ and NH protons may be unobserved.[4]
This compound C₈H₅ClN₂OS212.66170-176[1]¹H NMR (CDCl₃): δ 7.87 (d, 2H, Ar-H), 7.39 (d, 2H, Ar-H).[5] ¹³C NMR: Signals for the oxadiazole ring carbons are observed.[5][6] IR (cm⁻¹): ~2523 (S-H).[7]

III. Experimental Protocols

Step 1: Synthesis of Ethyl 4-chlorobenzoate

This procedure details the Fischer esterification of 4-chlorobenzoic acid.

Materials:

  • 4-Chlorobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, add 4-chlorobenzoic acid.

  • Add an excess of absolute ethanol to serve as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash with water.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude ethyl 4-iodobenzoate.[8]

Esterification_Workflow start Start reactants Combine 4-Chlorobenzoic Acid, Ethanol, and H₂SO₄ start->reactants reflux Reflux the mixture reactants->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Work-up: - Cool and transfer - Dilute with ether - Wash with H₂O, NaHCO₃, brine tlc->workup Complete dry Dry organic layer (Na₂SO₄) workup->dry evaporate Evaporate solvent dry->evaporate product Ethyl 4-chlorobenzoate evaporate->product end End product->end

Caption: Experimental workflow for the synthesis of Ethyl 4-chlorobenzoate.

Step 2: Synthesis of 4-Chlorobenzohydrazide

This protocol describes the conversion of ethyl 4-chlorobenzoate to 4-chlorobenzohydrazide.

Materials:

  • Ethyl 4-chlorobenzoate

  • Hydrazine hydrate (80%)

  • Absolute Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve ethyl 4-chlorobenzoate in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for approximately 8 hours, monitoring the progress by TLC.[7]

  • After completion, distill off the excess solvent.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the crude product with water and recrystallize from aqueous ethanol to obtain pure 4-chlorobenzohydrazide.[7] A yield of approximately 90% can be expected.[9]

Step 3: Synthesis of this compound

This final step involves the cyclization of 4-chlorobenzohydrazide.

Materials:

  • 4-Chlorobenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Water

  • Dilute Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 4-chlorobenzohydrazide in absolute ethanol in a round-bottom flask.

  • Add carbon disulfide to the solution, followed by an aqueous solution of potassium hydroxide.[7]

  • Stir and reflux the mixture. The reaction progress can be monitored by the evolution of hydrogen sulfide gas and by TLC.[7]

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute HCl to a pH of 4-5 to precipitate the product.

  • Filter the precipitate, wash it with distilled water, and dry to obtain this compound.

IV. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid and potassium hydroxide are corrosive. Handle with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Carbon disulfide is highly flammable and toxic.

  • Hydrogen sulfide gas, which may be evolved during the final step, is toxic. Ensure adequate ventilation.

References

Purification Techniques for 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant interest in pharmaceutical and agrochemical research.[1] The protocols outlined below are designed to guide researchers in obtaining a high-purity final product suitable for further biological and chemical applications.

Introduction

This compound is a versatile building block in medicinal chemistry, often synthesized through the cyclization of an aryl hydrazide with carbon disulfide in a basic medium.[2][3][4] Proper purification is a critical step to remove unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions or biological assays. The primary purification techniques for this class of compounds are recrystallization and column chromatography.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the proper handling, storage, and characterization of the compound.

PropertyValueReference
Molecular FormulaC₈H₅ClN₂OS[5]
Molecular Weight212.66 g/mol [3][5]
AppearanceWhite amorphous powder[5]
Melting Point170-176 °C[2][3][5]
Purity (Typical)≥ 98% (HPLC)[5]
Storage Conditions0-8°C[5]

Purification Workflow

The general workflow for the purification of this compound following its synthesis is depicted in the diagram below. The choice between recrystallization and column chromatography will depend on the nature and quantity of impurities present, as well as the desired final purity.

PurificationWorkflow start Crude Product (Post-synthesis) recrystallization Recrystallization start->recrystallization High initial purity or large scale column_chromatography Column Chromatography start->column_chromatography Complex mixture or high purity required purity_analysis Purity Analysis (TLC, HPLC, Melting Point) recrystallization->purity_analysis waste Impurities (Filtrate/Eluent) recrystallization->waste column_chromatography->purity_analysis column_chromatography->waste purity_analysis->recrystallization Purity < 98% pure_product Pure this compound purity_analysis->pure_product Purity ≥ 98%

Caption: General purification workflow for this compound.

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures. For 5-aryl-1,3,4-oxadiazole-2-thiols, alcoholic solvents are commonly employed.[2][6]

Protocol:

  • Solvent Selection: Based on literature for analogous compounds, ethanol or a mixture of dimethylformamide (DMF) and ethanol is a good starting point.[7] Begin by testing the solubility of a small amount of the crude product in these solvents. The ideal solvent should dissolve the compound when hot but show limited solubility when cold.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) portion-wise while stirring and heating until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will start to crystallize as its solubility decreases. For better crystal formation, avoid disturbing the flask during this process.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Characterization: Determine the melting point of the dried crystals and compare it to the literature value (170-176 °C).[2][3][5] A sharp melting point range close to the literature value is indicative of high purity. Further analysis can be performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Column Chromatography

Column chromatography is a powerful purification technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For 5-aryl-1,3,4-oxadiazole-2-thiols, silica gel is a common stationary phase.[1][4][8]

Protocol:

  • Stationary Phase and Column Packing:

    • Select a glass column of appropriate size based on the amount of crude product to be purified.

    • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a non-polar solvent like hexane or petroleum ether).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Preparation and Loading:

    • Dissolve a minimal amount of the crude product in a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully load the prepared sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., petroleum ether or hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, etc.).[8] The optimal solvent system should be determined beforehand using TLC.

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal and Characterization:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under vacuum.

    • Determine the melting point and confirm the purity using HPLC and/or spectroscopic methods (NMR, IR).

Summary of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Solvents/Phases
Recrystallization Differential solubility at varying temperaturesSimple, cost-effective, good for large quantitiesMay not be effective for impurities with similar solubility; potential for product loss in the mother liquorEthanol, DMF/Ethanol[7]
Column Chromatography Differential adsorption to a stationary phaseHigh resolution for complex mixtures; can separate closely related compoundsMore time-consuming and resource-intensive; requires larger volumes of solventStationary Phase: Silica GelMobile Phase: Petroleum Ether/Ethyl Acetate, Hexane/Ethyl Acetate gradients[1][8]

References

Application Notes and Protocols for the Spectroscopic Analysis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] Its structural characterization is crucial for confirming its identity, purity, and for elucidating its role in various chemical and biological processes. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the structural analysis of this molecule. These application notes provide a summary of the expected spectral data and detailed protocols for acquiring NMR and IR spectra. The compound exists in a thiol-thione tautomerism, which influences its spectral characteristics.[2][3] In solution, the thione form is generally more stable and favored.[3]

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound based on reported data for this and structurally related compounds.

Table 1: ¹H NMR Spectral Data

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
Ar-H (Aromatic)7.50 - 8.10Multiplet or two doubletsThe protons on the chlorophenyl ring. The exact pattern depends on the solvent and concentration. For similar compounds, a doublet of doublets is observed.[4]
N-H (Thione)12.0 - 15.0Singlet (broad)This signal is characteristic of the N-H proton in the thione tautomer.[3][4] The chemical shift can be highly variable and dependent on solvent and concentration.
S-H (Thiol)~13.70SingletThe S-H proton of the thiol tautomer may be observed, though it is often in equilibrium with the more stable thione form.[2]

Table 2: ¹³C NMR Spectral Data

Carbon Expected Chemical Shift (δ, ppm) Notes
C=S (Thione)175.0 - 179.0This signal is characteristic of the thione carbon in the oxadiazole ring. For a similar compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, this peak appears at 175.72 ppm.[4]
C=N (Oxadiazole)158.0 - 165.0Carbon atom in the oxadiazole ring double bonded to nitrogen. For a similar compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, this peak appears at 158.66 ppm.[4]
Ar-C (Aromatic)125.0 - 135.0Aromatic carbons of the chlorophenyl ring. Typically, four signals are expected due to symmetry.
Ar-C-Cl~138.0The carbon atom of the chlorophenyl ring attached to the chlorine atom.
Ar-C (ipso)~122.0The carbon atom of the chlorophenyl ring attached to the oxadiazole ring.

Table 3: IR Spectral Data

Functional Group Expected Frequency (cm⁻¹) Intensity Notes
N-H Stretch3100 - 3360MediumAssociated with the thione tautomer.[2]
S-H Stretch2560 - 2570WeakCharacteristic of the thiol tautomer.[4] Its presence and intensity depend on the tautomeric equilibrium.
C=N Stretch1600 - 1650Medium to StrongStretching vibration of the carbon-nitrogen double bond within the oxadiazole ring.[2]
C=S Stretch1250 - 1270Medium to StrongCharacteristic of the thione group.[2]
C-O-C Stretch1009 - 1108StrongAsymmetric and symmetric stretching of the ether linkage in the oxadiazole ring.[4]
C-Cl Stretch700 - 800StrongStretching vibration of the carbon-chlorine bond.

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is commonly used for this class of compounds) in a clean, dry vial.[4]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Load a standard set of acquisition parameters for ¹H NMR.

    • Tune and match the probe for the ¹H frequency.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set appropriate parameters such as spectral width, number of scans (e.g., 16-64), and relaxation delay (e.g., 1-2 seconds).

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Tune and match the probe for ¹³C.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width compared to ¹H NMR.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-making die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Take approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic grade KBr powder.

    • Grind the KBr in an agate mortar to a fine powder.

    • Add the sample to the KBr powder and grind the mixture thoroughly to ensure it is homogenous.

    • Transfer a portion of the mixture to the pellet-making die.

    • Press the die under a hydraulic press at 8-10 tons for a few minutes to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis start Start: this compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent (NMR) weigh->dissolve For NMR mix_kbr Mix with KBr (IR) weigh->mix_kbr For IR transfer_nmr Transfer to NMR Tube dissolve->transfer_nmr press_pellet Press into KBr Pellet mix_kbr->press_pellet nmr_acq NMR Spectrometer (¹H & ¹³C Acquisition) transfer_nmr->nmr_acq ir_acq FTIR Spectrometer (IR Acquisition) press_pellet->ir_acq process_nmr Process NMR Data (FT, Phasing, Baseline Correction) nmr_acq->process_nmr process_ir Process IR Data (Background Subtraction) ir_acq->process_ir analyze_nmr Analyze NMR Spectra (Chemical Shifts, Multiplicity) process_nmr->analyze_nmr analyze_ir Analyze IR Spectrum (Peak Assignment) process_ir->analyze_ir end End: Structural Characterization analyze_nmr->end analyze_ir->end

Caption: Experimental workflow for the spectroscopic characterization of the target compound.

References

Application Note: Evaluating the In Vitro Cytotoxicity of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives incorporating this ring system are being actively investigated as potential therapeutic agents.[3][4] Specifically, compounds featuring a 5-substituted-1,3,4-oxadiazole core have demonstrated significant cytotoxic effects against various cancer cell lines.[2][5] This document provides a detailed protocol for assessing the in vitro cytotoxicity of a specific derivative, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, using the reliable and widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Principle of the MTT Assay The MTT assay is a quantitative method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The core principle involves the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[6][7] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[7] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of the cytotoxic effects of a test compound.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer, HepG2 liver cancer).[4][8]

  • Test Compound: this compound.

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Control Drug (Optional): Doxorubicin or Cisplatin.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate reader (absorbance at ~570 nm).

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of working solutions by performing serial dilutions of the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • After the 24-hour incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).

    • Incubate the treated plate for a specified period, typically 24, 48, or 72 hours.[4][9]

  • MTT Incubation:

    • Following the treatment period, remove the compound-containing medium.

    • Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[8]

  • Formazan Solubilization and Measurement:

    • After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis
  • Calculate Percentage Cell Viability:

    • The viability of cells in each well is expressed as a percentage relative to the untreated control cells.

    • Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

    • Plot a dose-response curve with the compound concentration on the x-axis and the corresponding % cell viability on the y-axis.

    • Calculate the IC₅₀ value from the curve using non-linear regression analysis.

Data Presentation

Quantitative data from cytotoxicity experiments should be organized for clarity. Table 1 provides a template for recording and presenting experimental results. Table 2 summarizes the cytotoxic potential of related 1,3,4-oxadiazole compounds from the literature to provide context.

Table 1: Example Data Structure for MTT Assay Results

Compound Conc. (µM) Absorbance (570 nm) (Mean ± SD) % Cell Viability (Mean ± SD)
0 (Control) 1.25 ± 0.08 100%
1 1.15 ± 0.06 92%
5 0.98 ± 0.05 78%
10 0.75 ± 0.04 60%
25 0.45 ± 0.03 36%

| 50 | 0.20 ± 0.02 | 16% |

Table 2: Reported Cytotoxicity (IC₅₀) of Structurally Related 1,3,4-Oxadiazole Derivatives

Compound Structure/Name Cell Line IC₅₀ (µM) Reference
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives Breast (MCF-7) Potent Activity Reported [10]
2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)-3-(4H) acetamide Cervical (HeLa) 7.52 [2]
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol Lung (NCI-H460) 33.16 ± 0.21 [11]

| 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | Liver (Hep-G2) | 35.14 ± 0.33 |[11] |

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the MTT cytotoxicity assay protocol.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate for 24h for Adhesion seed->incubate1 treat 3. Treat Cells with Compound (Varying Concentrations) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan with DMSO incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow diagram of the MTT assay for cytotoxicity evaluation.

Potential Signaling Pathway

Research suggests that 1,3,4-oxadiazole derivatives can induce cancer cell death via apoptosis, often involving the mitochondrial pathway.[4][12] The diagram below illustrates a potential mechanism of action for this compound.

Signaling_Pathway cluster_cell Cancer Cell compound 5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito induces caspase Caspase Activation (e.g., Caspase-3/9) mito->caspase triggers apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis leads to

Caption: Potential apoptotic pathway induced by the oxadiazole derivative.

References

Application Notes and Protocols for Antimicrobial Screening of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 1,3,4-oxadiazole derivatives. This class of heterocyclic compounds has garnered significant interest due to its broad spectrum of pharmacological activities, including potent antibacterial and antifungal effects.[1][2][3][4] The following sections detail established screening methods, present quantitative data from various studies, and offer step-by-step experimental protocols to guide researchers in their drug discovery efforts.

Introduction to Antimicrobial Activity of 1,3,4-Oxadiazoles

1,3,4-oxadiazole derivatives have demonstrated a wide range of antimicrobial activities against various pathogenic microorganisms.[4] Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][5] The versatility of the 1,3,4-oxadiazole scaffold allows for chemical modifications that can enhance their antimicrobial potency and spectrum.[3] The mechanism of action for some derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[1] Other derivatives have been found to inhibit the synthesis of lipoteichoic acid, a key component of the cell wall in Gram-positive bacteria.[1][6]

Data Presentation: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the quantitative antimicrobial activity of various 1,3,4-oxadiazole derivatives as reported in the literature. These tables provide a comparative view of the efficacy of different compounds against a range of microbial strains.

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Norfloxacin derivatives (4a-c)1 - 2----[1]
Naphthofuran derivatives (14a, 14b)-0.2 (mg/mL)0.4 (mg/mL)0.2 (mg/mL)-[1]
Benzamide derivative (30)-----[1]
S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids (41a, 41b)Comparable to Ciprofloxacin-Comparable to CiprofloxacinComparable to Ciprofloxacin-[1]
2,5-disubstituted 1,3,4-oxadiazole (F3)8-16--[7]
2,5-disubstituted 1,3,4-oxadiazole (F4)4-16--[7]
2,5-disubstituted 1,3,4-oxadiazole (I2)4-8--[7]
5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives (4a, 4b, 4c)62 (MRSA)----[8]
Piperazinomethyl derivatives (5c, 5d)0.5 - 8-0.5 - 80.5 - 80.5 - 8[9]
Cholyl 1,3,4-oxadiazole hybrid (4t, 4i, 4p, 4c)31 - 70----[10]
Cholyl 1,3,4-oxadiazole hybrid (4p)-70---[10]

Table 2: Antifungal Activity of 1,3,4-Oxadiazole Derivatives

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusMucor speciesExserohilum turcicumReference
2,5-disubstituted 1,3,4-oxadiazole (F1, F2)32 (MIC, µg/mL)----[7]
5-substituted 1,3,4-oxadiazole-2-thiols (3a-i)-Zone of InhibitionZone of InhibitionZone of Inhibition-[11]
1,3,4-Oxadiazole-based heterocyclic analogs (3g, 3i, 3m)200 (MIC, µg/mL)----[12]
LMM68 - 32 (MIC, µg/mL)----[13]
1,3,4-oxadiazole derivative (5k)----32.25 (EC50, µg/mL)[14][15]

Experimental Protocols

This section provides detailed methodologies for key antimicrobial screening assays.

Agar Well Diffusion Method

This method is a preliminary screening technique to assess the antimicrobial activity of the synthesized compounds.

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. The presence of an inhibition zone around the well indicates antimicrobial activity.

Protocol:

  • Preparation of Media: Prepare Mueller Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.[8][16]

  • Inoculum Preparation: Prepare a microbial suspension equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7][8]

  • Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Seed the agar surface evenly with the prepared microbial inoculum using a sterile cotton swab.

  • Well Creation: Create wells of approximately 6-8 mm in diameter in the agar using a sterile borer.[16]

  • Compound Application: Dissolve the 1,3,4-oxadiazole derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).[8][16] Add a fixed volume (e.g., 100 µL) of the compound solution into each well.

  • Controls: Use a well with the solvent alone as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin, Gentamicin) or antifungal (e.g., Terbinafine) as a positive control.[8][11]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[11][16]

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

experimental_workflow_agar_well_diffusion start Start prep_media Prepare & Sterilize Culture Media start->prep_media seed_plates Seed Agar Plates with Inoculum prep_media->seed_plates prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->seed_plates create_wells Create Wells in Agar seed_plates->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Agar Well Diffusion Method Workflow
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.

Protocol:

  • Preparation of Stock Solution: Dissolve the 1,3,4-oxadiazole derivatives in DMSO to prepare a stock solution of a high concentration (e.g., 5120 µg/mL).[7]

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 512 to 4 µg/mL).[7]

  • Inoculum Preparation: Prepare a microbial suspension and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.[7]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls:

    • Growth Control: A well containing only the broth and the inoculum.

    • Sterility Control: A well containing only the broth.

    • Positive Control: A well containing a standard antimicrobial agent at a known effective concentration.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or fungal growth. The results can be read visually or with a microplate reader.[7][8]

experimental_workflow_mic_determination start Start prep_stock Prepare Stock Solution of Test Compound start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_wells add_controls Include Growth, Sterility & Positive Controls inoculate_wells->add_controls incubate Incubate Microplate add_controls->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End determine_mic->end

Broth Microdilution for MIC Determination
Mycelium Growth Rate Method (for Antifungal Screening)

This method is commonly used to evaluate the antifungal activity of compounds against filamentous fungi.

Principle: The test compound is incorporated into a solid growth medium at various concentrations. The radial growth of the fungal mycelium on this medium is measured over time and compared to a control without the compound.

Protocol:

  • Compound Incorporation: Add the 1,3,4-oxadiazole derivatives (dissolved in a suitable solvent) to molten Sabouraud Dextrose Agar (SDA) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes.

  • Fungal Inoculation: Place a small disc (e.g., 5 mm diameter) of a young, actively growing fungal culture at the center of each agar plate.

  • Controls: Prepare a control plate containing the agar with the solvent but without the test compound. A standard fungicide can be used as a positive control.[14][15]

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 28°C) for several days.[11]

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the fungus in the control plate has reached the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

experimental_workflow_mycelium_growth start Start prep_media Prepare Agar Medium with Test Compound start->prep_media inoculate_plates Inoculate Center of Plates with Fungal Disc prep_media->inoculate_plates incubate Incubate Plates inoculate_plates->incubate measure_growth Measure Mycelial Colony Diameter incubate->measure_growth calculate_inhibition Calculate Percentage of Growth Inhibition measure_growth->calculate_inhibition end End calculate_inhibition->end

Mycelium Growth Rate Method Workflow

Potential Signaling Pathways and Mechanisms of Action

While detailed signaling pathways for the antimicrobial action of 1,3,4-oxadiazoles are still under investigation, several key mechanisms have been proposed. The following diagram illustrates a simplified logical relationship of a proposed mechanism of action for certain 1,3,4-oxadiazole derivatives that target bacterial DNA replication.

signaling_pathway_dna_gyrase oxadiazole 1,3,4-Oxadiazole Derivative dna_gyrase DNA Gyrase / Topoisomerase IV oxadiazole->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables bacterial_growth Bacterial Growth & Proliferation dna_replication->bacterial_growth Leads to inhibition Inhibition inhibition2 Inhibition

Proposed Inhibition of Bacterial DNA Replication

This diagram illustrates how certain 1,3,4-oxadiazole derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, ultimately leading to the inhibition of bacterial growth.[1] Further research is needed to elucidate the intricate signaling cascades involved in the antimicrobial effects of this promising class of compounds.

References

Application Notes and Protocols: Derivatization of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The derivatization of this core scaffold has been shown to yield compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections detail the synthetic protocols, present quantitative biological data, and outline the methodologies for key biological assays.

Synthetic Pathway and Derivatization

The synthesis of this compound (4) and its subsequent derivatization is a multi-step process that begins with 4-chlorobenzoic acid. The general synthetic scheme involves the esterification of the starting acid, followed by hydrazinolysis, cyclization to form the oxadiazole ring, and finally, S-alkylation or other modifications to generate a library of derivatives.

Synthetic Pathway cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 4-chlorobenzoic acid 4-chlorobenzoic acid Methyl-4-chlorobenzoate Methyl-4-chlorobenzoate 4-chlorobenzoic acid->Methyl-4-chlorobenzoate MeOH, H₂SO₄ 4-chlorobenzohydrazide 4-chlorobenzohydrazide Methyl-4-chlorobenzoate->4-chlorobenzohydrazide NH₂NH₂·H₂O, EtOH Potassium 2-(4-chlorobenzoyl)hydrazine-1-carbodithioate Potassium 2-(4-chlorobenzoyl)hydrazine-1-carbodithioate 4-chlorobenzohydrazide->Potassium 2-(4-chlorobenzoyl)hydrazine-1-carbodithioate CS₂, KOH, EtOH This compound This compound Potassium 2-(4-chlorobenzoyl)hydrazine-1-carbodithioate->this compound Acidification Core_Compound This compound Derivatives S-substituted derivatives Core_Compound->Derivatives NaH, DMF Electrophiles Various Electrophiles (e.g., alkyl/aryl halides) Electrophiles->Derivatives

Caption: Synthetic pathway for this compound and its S-substituted derivatives.

Experimental Protocol: Synthesis of this compound (4)

This protocol outlines the synthesis of the core compound, which serves as the precursor for further derivatization.

Step 1: Synthesis of Methyl 4-chlorobenzoate (2)

  • To a solution of 4-chlorobenzoic acid (1) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the excess methanol under reduced pressure.

  • Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4-chlorobenzoate.

Step 2: Synthesis of 4-chlorobenzohydrazide (3)

  • Dissolve methyl 4-chlorobenzoate (2) in ethanol.

  • Add hydrazine hydrate in excess to the solution.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain 4-chlorobenzohydrazide.

Step 3: Synthesis of this compound (4)

  • To a solution of 4-chlorobenzohydrazide (3) in ethanol, add potassium hydroxide.

  • Stir the mixture until the potassium hydroxide is completely dissolved.

  • Add carbon disulfide dropwise to the solution at room temperature.

  • Continue stirring for 12-16 hours.

  • Monitor the formation of the potassium salt intermediate.

  • After the reaction is complete, acidify the mixture with a dilute mineral acid (e.g., HCl) to a pH of 5-6.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain this compound.

Experimental Protocol: General Procedure for S-substitution of this compound

This protocol describes the general method for introducing various substituents at the thiol group of the core compound.

  • To a solution of this compound (4) in dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at the same temperature.

  • Add the desired electrophile (e.g., alkyl halide, benzyl halide) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-8 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Biological Activity Data

The derivatization of this compound has led to the discovery of compounds with significant biological activities. The following tables summarize the quantitative data for various derivatives against different biological targets.

Table 1: Antimicrobial Activity of this compound Derivatives

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

CompoundDerivative SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
4 -H (Thiol)12.52525[1]
8e N'-(4-fluorobenzylidene)acetohydrazide>1009.45>100[2]
8p N'-(3,4-dimethoxybenzylidene)acetohydrazide>100>100>100[2]
CiprofloxacinStandard9.138.90-[2]
Table 2: Anticancer Activity of this compound Derivatives

The half-maximal inhibitory concentration (IC₅₀) is used to quantify the cytotoxic potential of the compounds against cancer cell lines.

CompoundDerivative SubstituentCell LineIC₅₀ (µM)Reference
30 3-(4-fluorophenyl)-3-oxopropylMCF-710.2[3]
31 3-(4-chlorophenyl)-3-oxopropylMCF-711.5[3]
AdriamycinStandardMCF-79.8[3]
Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Derivatives have shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]

CompoundDerivative SubstituentAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
6e 2-methylbenzyl64.61>300[1]
6g 3-chlorobenzyl66.81189.34[1]
6j 4-fluorobenzyl155.23145.11[1]
EserineStandard0.040.85[1]

Experimental Protocols for Biological Assays

Detailed methodologies for the key biological assays are provided below.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Antimicrobial Assay Workflow Start Start Prepare_Compound_Stock Prepare stock solutions of test compounds in DMSO Start->Prepare_Compound_Stock Serial_Dilution Perform two-fold serial dilutions in a 96-well plate Prepare_Compound_Stock->Serial_Dilution Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation Read_Results Visually inspect for microbial growth (turbidity) Incubation->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

  • Preparation of Materials:

    • Test compounds dissolved in dimethyl sulfoxide (DMSO).

    • Sterile 96-well microtiter plates.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

    • Positive control (broth with inoculum), negative control (broth only), and solvent control (broth with inoculum and DMSO).

  • Assay Procedure:

    • Add 100 µL of sterile broth to each well of the 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.

    • Inoculate each well with 5 µL of the standardized microbial suspension.

    • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

    • After incubation, visually determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

MTT Assay Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate and incubate for 24h Start->Cell_Seeding Compound_Treatment Treat cells with various concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation_2 Incubate for 48-72 hours Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution to each well and incubate for 4h Incubation_2->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a plate reader Formazan_Solubilization->Absorbance_Reading Calculate_IC50 Calculate the IC₅₀ value from the dose-response curve Absorbance_Reading->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7) in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value by plotting the cell viability against the compound concentration.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the AChE inhibitory activity of the synthesized compounds.

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in buffer, and 50 µL of buffer.

    • Add 25 µL of the test compound solution at different concentrations.

    • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is determined by the change in absorbance per minute.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The derivatization of this compound represents a promising strategy for the development of novel therapeutic agents. The versatile synthetic accessibility of this scaffold allows for the generation of a diverse library of compounds with a broad spectrum of biological activities. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the further exploration and optimization of this important class of heterocyclic compounds. Further structure-activity relationship (SAR) studies are warranted to design and synthesize more potent and selective derivatives with improved pharmacological profiles.

References

Application Notes and Protocols for 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol as a Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic organic compound recognized for its potential as a potent fungicide in agricultural applications.[1] Derivatives of the 1,3,4-oxadiazole class have demonstrated a broad spectrum of biological activities, including antifungal properties against various plant pathogens.[2] The presence of the 2-thiol group on the 1,3,4-oxadiazole ring is often associated with enhanced biological activities.[2] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a fungicide for crop protection.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is not yet fully elucidated. However, research on related 1,3,4-oxadiazole derivatives suggests potential interference with key fungal cellular processes. Two primary hypothesized pathways are the inhibition of ergosterol biosynthesis and the disruption of chitin synthesis. Ergosterol is a vital component of fungal cell membranes, and its inhibition can lead to compromised membrane integrity and cell death. Chitin is a crucial structural component of the fungal cell wall, and its inhibition can disrupt cell division and growth.

Fungicidal_Mechanism_of_Action Compound This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway Compound->Ergosterol_Pathway Inhibits Chitin_Pathway Chitin Synthesis Pathway Compound->Chitin_Pathway Inhibits Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Fungal_Growth Fungal Growth Inhibition Ergosterol_Pathway->Fungal_Growth Leads to Inhibition Chitin Chitin Chitin_Pathway->Chitin Produces Chitin_Pathway->Fungal_Growth Leads to Inhibition Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Maintains Cell_Membrane->Fungal_Growth Cell_Wall->Fungal_Growth

Caption: Hypothesized fungicidal mechanism of action.

Data Presentation: Antifungal Activity

While specific quantitative data for this compound against a wide range of agricultural pathogens is still emerging, studies on its S-substituted derivatives have shown promising results. The parent compound itself has been noted for exhibiting good Minimum Inhibitory Concentration (MIC) values against tested fungal strains. For illustrative purposes, the following table presents hypothetical data based on the expected performance of this class of compounds. Researchers are encouraged to generate specific data for their target pathogens using the protocols provided below.

Fungal PathogenCommon DiseaseHost Plant(s)Expected MIC Range (µg/mL)Expected EC50 Range (µg/mL)
Botrytis cinereaGray MoldGrapes, Strawberries, Tomatoes10 - 505 - 25
Fusarium oxysporumFusarium WiltTomato, Banana, Cotton25 - 10010 - 50
Rhizoctonia solaniDamping-off, Root RotRice, Soybeans, Potatoes20 - 7510 - 40
Alternaria solaniEarly BlightTomato, Potato15 - 608 - 30
Magnaporthe oryzaeRice BlastRice5 - 402 - 20

Note: These values are hypothetical and should be experimentally determined.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is adapted from established methodologies for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB)

  • Sterile 96-well microtiter plates

  • Target fungal pathogen cultures

  • Spectrophotometer (optional, for quantitative assessment)

  • Sterile water, pipettes, and other standard laboratory equipment

2. Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the target fungal pathogen on Potato Dextrose Agar (PDA) at 25-28°C until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water (containing 0.05% Tween 80 if necessary to aid in spore suspension).

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired test concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Seal the plates to prevent evaporation and incubate at 25-28°C for 48-72 hours, or until visible growth is observed in the positive control wells.

  • MIC Determination:

    • Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, for a more quantitative measure, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the positive control.

MIC_Determination_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (1x10^5 spores/mL) Start->Prep_Inoculum Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Inoculate Inoculate 96-well Plate Prep_Inoculum->Inoculate Prep_Compound->Inoculate Incubate Incubate at 25-28°C for 48-72 hours Inoculate->Incubate Determine_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Protocol 2: In Vivo Antifungal Efficacy Testing (Detached Leaf Assay)

This protocol provides a method for evaluating the protective and curative activity of the compound on plant tissue.

1. Materials:

  • Healthy, young leaves from the host plant of the target pathogen

  • This compound formulated as a sprayable solution (e.g., with a surfactant)

  • Fungal spore suspension (prepared as in Protocol 1)

  • Petri dishes or other suitable containers with moist filter paper

  • Spray bottle

2. Procedure:

  • Protective Assay:

    • Prepare different concentrations of the test compound formulation.

    • Spray the detached leaves with the compound solutions until runoff.

    • Allow the leaves to air dry for 24 hours.

    • Inoculate the treated leaves with a known concentration of the fungal spore suspension.

    • Place the leaves in a humid chamber (e.g., Petri dish with moist filter paper) and incubate at an appropriate temperature and light cycle for the pathogen.

    • After 5-7 days, assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

  • Curative Assay:

    • Inoculate the detached leaves with the fungal spore suspension.

    • Incubate for 24 hours to allow for infection to establish.

    • Spray the infected leaves with the test compound solutions.

    • Continue incubation and assess disease severity as described for the protective assay.

In_Vivo_Assay_Logic Start Start Protective Protective Assay Start->Protective Curative Curative Assay Start->Curative Treat_First 1. Treat Leaves with Compound Protective->Treat_First Inoculate_First 1. Inoculate with Pathogen Curative->Inoculate_First Inoculate_Second 2. Inoculate with Pathogen Treat_First->Inoculate_Second Incubate Incubate and Assess Disease Severity Inoculate_Second->Incubate Treat_Second 2. Treat Leaves with Compound Inoculate_First->Treat_Second Treat_Second->Incubate End End Incubate->End

Caption: Logical flow for in vivo assays.

Conclusion

This compound represents a promising scaffold for the development of novel agricultural fungicides. The protocols outlined in this document provide a framework for researchers to systematically evaluate its antifungal efficacy against a range of economically important plant pathogens. Further research is warranted to elucidate its precise mechanism of action and to optimize its formulation and application for effective disease management in the field.

References

Application Notes and Protocols for Testing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol as an Antiviral Agent against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the antiviral efficacy of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol against the Tobacco Mosaic Virus (TMV). The methodologies detailed herein are established standards for plant virology research, focusing on the local lesion assay using the half-leaf method.[1][2][3][4] This protocol outlines procedures to determine the curative, protective, and direct inactivation activities of the compound, providing a complete efficacy profile. Data will be presented in structured tables for clear interpretation, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Tobacco Mosaic Virus (TMV) is a robust and economically significant plant pathogen with a wide host range, causing substantial losses in agriculture.[5] The development of novel antiviral agents is a critical area of research for plant protection. The compound this compound belongs to the oxadiazole class of heterocyclic compounds, which have shown a broad spectrum of biological activities, including antiviral properties.[6][7][8] Derivatives of 1,3,4-oxadiazole have demonstrated promising activity against TMV, making this specific compound a candidate of interest.[9][10][11] This protocol provides a standardized framework for the systematic evaluation of its anti-TMV potential.

Materials and Methods

Virus and Host Plant
  • Virus: Purified Tobacco Mosaic Virus (TMV) suspension. The concentration should be determined and diluted to a level that produces a countable number of local lesions (e.g., 50-100 lesions per leaf-half).

  • Host Plant: Nicotiana glutinosa or other local lesion host species (e.g., Nicotiana tabacum cv. Samsun NN).[3][12] Plants should be grown under controlled greenhouse conditions and be of a consistent age and size (e.g., 5-6 leaf stage) for all experiments.

Test Compound and Control Substances
  • Test Compound: this compound.

  • Solvent: A suitable solvent such as dimethyl sulfoxide (DMSO) or acetone for the stock solution.

  • Working Solutions: Prepare a series of concentrations (e.g., 500, 250, 125, 62.5 µg/mL) by diluting the stock solution. The final solvent concentration in the working solutions should be low (e.g., ≤ 0.1%) to avoid phytotoxicity.

  • Positive Control: Ningnanmycin, a commercial plant antiviral agent, at a standard concentration (e.g., 500 µg/mL).[2][13]

  • Negative (Mock) Control: The same solvent used for the test compound, diluted to the same final concentration in water.

Experimental Protocols

The half-leaf method is employed for all in vivo assays to minimize experimental error arising from individual plant variability.[2][3][14]

Curative Activity Assay

This assay determines the ability of the compound to inhibit viral replication after infection has been established.[1][4]

  • Inoculation: Lightly dust the upper surface of mature leaves of N. glutinosa with Carborundum (600 mesh). Mechanically inoculate the entire leaf by gently rubbing with a cotton swab dipped in the TMV suspension.

  • Post-Inoculation Wash: Immediately after inoculation, rinse the leaves with distilled water to remove excess virus and Carborundum.

  • Treatment Application: After a set time post-inoculation (e.g., 2 hours), apply 50 µL of the test compound solution to the left half of each leaf. Apply the mock control solution to the right half of the same leaf.

  • Incubation: Maintain the plants in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod) for 3-4 days to allow for lesion development.

  • Data Collection: Count the number of local lesions on both the treated (left) and control (right) halves of each leaf.

  • Calculation: The curative rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average number of lesions on the mock-treated halves, and T is the average number of lesions on the compound-treated halves.

Protective Activity Assay

This assay assesses the compound's ability to prevent infection when applied prior to inoculation.[1][3]

  • Treatment Application: Apply 50 µL of the test compound solution to the left half of each leaf. Apply the mock control solution to the right half.

  • Drying and Incubation: Allow the solutions to dry completely. Wait for a specified period (e.g., 24 hours) before inoculation.

  • Inoculation: Inoculate the entire leaf with TMV as described in section 3.1.1.

  • Post-Inoculation Wash, Incubation, and Data Collection: Follow steps 3.1.2, 3.1.4, and 3.1.5.

  • Calculation: The protective rate is calculated using the same formula as in the curative assay.

Inactivation Activity Assay

This assay measures the direct effect of the compound on the virus particles.[1][3]

  • Mixture Preparation: Mix the TMV suspension with an equal volume of the test compound solutions (or mock/positive control solutions).

  • Incubation: Incubate the mixtures at room temperature for 30 minutes.

  • Inoculation: Inoculate the left half of each leaf with the TMV-compound mixture. Inoculate the right half with the TMV-mock control mixture.

  • Post-Inoculation Wash, Incubation, and Data Collection: Follow steps 3.1.2, 3.1.4, and 3.1.5.

  • Calculation: The inactivation rate is calculated using the same formula as in the curative assay.

Data Presentation

Summarize all quantitative results in the tables below for effective comparison.

Table 1: Curative Activity of this compound against TMV

Concentration (µg/mL) Avg. Lesions (Treated) Avg. Lesions (Control) Inhibition Rate (%)
500
250
125
62.5

| Ningnanmycin (500) | | | |

Table 2: Protective Activity of this compound against TMV

Concentration (µg/mL) Avg. Lesions (Treated) Avg. Lesions (Control) Inhibition Rate (%)
500
250
125
62.5

| Ningnanmycin (500) | | | |

Table 3: Inactivation Activity of this compound against TMV

Concentration (µg/mL) Avg. Lesions (Treated) Avg. Lesions (Control) Inhibition Rate (%)
500
250
125
62.5

| Ningnanmycin (500) | | | |

Mandatory Visualizations

G cluster_curative Curative Assay cluster_protective Protective Assay cluster_inactivation Inactivation Assay c1 Inoculate Leaf with TMV c2 Apply Compound (Left Half) & Mock (Right Half) c1->c2 c3 Incubate & Count Lesions c2->c3 p1 Apply Compound (Left Half) & Mock (Right Half) p2 Inoculate Leaf with TMV p1->p2 p3 Incubate & Count Lesions p2->p3 i1 Mix TMV + Compound (Control: TMV + Mock) i2 Inoculate Left Half (Compound Mix) & Right Half (Control Mix) i1->i2 i3 Incubate & Count Lesions i2->i3

Caption: Workflow for the three primary antiviral activity assays.

G cluster_modes Potential Mechanisms of Action Compound This compound Inactivation Direct Inactivation Compound->Inactivation Protection Induction of Host Resistance (Protective) Compound->Protection Cure Inhibition of Replication (Curative) Compound->Cure TMV Tobacco Mosaic Virus TMV->Cure HostPlant Host Plant (N. glutinosa) Inactivation->TMV Protection->HostPlant Cure->HostPlant occurs in

Caption: Potential antiviral mechanisms of the test compound against TMV.

References

Application Notes and Protocols: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The incorporation of this heterocyclic moiety into polymer backbones is a promising strategy for developing high-performance materials with enhanced thermal stability and potentially desirable biological activities.

Introduction

The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties. In the realm of materials science, the thermal and chemical stability of the oxadiazole ring makes it an attractive building block for high-performance polymers.[1] This document outlines a synthetic strategy to incorporate this compound as a pendant group into a polyamide backbone. The resulting polymer is expected to exhibit high thermal stability and could be explored for applications in biomedical devices, specialty coatings, and advanced composites.

The proposed synthetic pathway involves the initial synthesis of the this compound, followed by its conversion to a novel diamine monomer. This diamine can then be polymerized with a suitable diacid chloride to yield a poly(amide-imide) with pendant 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thioether groups.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step reaction starting from 4-chlorobenzoic acid. The general procedure is adapted from the synthesis of analogous thiadiazole compounds.[2]

Experimental Protocol:

Step 1: Esterification of 4-chlorobenzoic acid

  • In a round-bottom flask, dissolve 4-chlorobenzoic acid (1 equiv.) in methanol (10 volumes).

  • Carefully add concentrated sulfuric acid (0.1 equiv.) as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4-chlorobenzoate.

Step 2: Hydrazinolysis of methyl 4-chlorobenzoate

  • Dissolve methyl 4-chlorobenzoate (1 equiv.) in ethanol (10 volumes).

  • Add hydrazine hydrate (2 equiv.) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate 4-chlorobenzohydrazide.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 3: Cyclization to this compound

  • To a solution of potassium hydroxide (1.2 equiv.) in ethanol (15 volumes), add 4-chlorobenzohydrazide (1 equiv.).

  • Stir the mixture until the hydrazide dissolves completely.

  • Add carbon disulfide (1.5 equiv.) dropwise at room temperature.

  • Continue stirring for 12-16 hours at room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of 5-6.

  • The precipitate of this compound is filtered, washed with water, and dried.

Data Presentation: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₅ClN₂OS
Molecular Weight212.66 g/mol
AppearanceWhite to off-white powder
Melting Point170-176 °C[1]
Purity (HPLC)≥ 98%[1]

Synthesis of a Novel Diamine Monomer

To incorporate the oxadiazole thiol into a polyamide chain, it is first converted into a diamine monomer. This is achieved by reacting the thiol with a dinitro-substituted aromatic compound, followed by reduction of the nitro groups.

Experimental Protocol:

Step 1: Synthesis of 2,4-dinitro-1-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)benzene

  • In a flask, dissolve this compound (1 equiv.) and 1-fluoro-2,4-dinitrobenzene (1 equiv.) in N,N-dimethylformamide (DMF).

  • Add potassium carbonate (1.5 equiv.) as a base.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

Step 2: Reduction to 4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)benzene-1,3-diamine

  • Suspend the dinitro compound (1 equiv.) in ethanol.

  • Add tin(II) chloride dihydrate (5 equiv.) and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and neutralize with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the diamine monomer.

Data Presentation: Expected Monomer Properties

PropertyExpected Value
Molecular FormulaC₁₄H₁₁ClN₄OS
Molecular Weight334.78 g/mol
AppearanceYellowish solid
Melting Point> 200 °C

Polymer Synthesis: Polycondensation

The synthesized diamine monomer can be polymerized with a commercially available diacid chloride, such as terephthaloyl chloride, via low-temperature solution polycondensation to yield a novel polyamide.

Experimental Protocol:

  • In a dry, nitrogen-purged flask, dissolve the novel diamine monomer (1 equiv.) in a dry polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Cool the solution to 0 °C in an ice bath.

  • Add terephthaloyl chloride (1 equiv.) portion-wise to the stirred solution.

  • Maintain the temperature at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

  • Filter the fibrous polymer, wash extensively with methanol and water, and dry under vacuum at 80 °C.

Data Presentation: Expected Polymer Properties

PropertyExpected Range
Inherent Viscosity (dL/g)0.5 - 1.0
Glass Transition Temperature (Tg)250 - 300 °C
10% Weight Loss Temperature (TGA)> 450 °C
SolubilitySoluble in polar aprotic solvents (NMP, DMAc, DMF)

Visualizations

Diagram 1: Synthesis of the Diamine Monomer

G A 5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol C 2,4-Dinitro-1-((5-(4-chlorophenyl)- 1,3,4-oxadiazol-2-yl)thio)benzene A->C K2CO3, DMF B 1-Fluoro-2,4- dinitrobenzene B->C D 4-((5-(4-chlorophenyl)-1,3,4-oxadiazol -2-yl)thio)benzene-1,3-diamine C->D SnCl2.2H2O, HCl

Caption: Synthetic pathway for the novel diamine monomer.

Diagram 2: Polymerization Workflow

G cluster_0 Monomer Preparation cluster_1 Polycondensation cluster_2 Polymer Isolation M1 Diamine Monomer P1 Dissolve Diamine in NMP M1->P1 M2 Terephthaloyl Chloride P3 Add Diacid Chloride M2->P3 P2 Cool to 0 °C P1->P2 P2->P3 P4 Stir at RT for 24h P3->P4 I1 Precipitate in Methanol P4->I1 I2 Filter and Wash I1->I2 I3 Dry under Vacuum I2->I3 FinalPolymer FinalPolymer I3->FinalPolymer Polyamide Product

Caption: Workflow for the synthesis of the target polyamide.

Diagram 3: Structure-Property Relationship

G Polymer Polyamide Backbone Pendant Pendant 5-(4-chlorophenyl)- 1,3,4-oxadiazole-2-thioether Polymer->Pendant incorporates Property1 High Thermal Stability Pendant->Property1 Property2 Potential Biological Activity Pendant->Property2 Property3 Good Solubility in Aprotic Solvents Pendant->Property3 Reason1 Rigid Oxadiazole Ring Property1->Reason1 Reason2 Pharmacophoric Moiety Property2->Reason2 Reason3 Pendant Group Disrupts Packing Property3->Reason3

Caption: Expected structure-property relationships of the synthesized polyamide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is a one-pot reaction involving the cyclization of 4-chlorobenzohydrazide with carbon disulfide in a basic alcoholic solution.[1] The general scheme involves the formation of a potassium dithiocarbazinate salt intermediate, which then undergoes intramolecular cyclization to form the desired 1,3,4-oxadiazole ring.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The key parameters that can significantly impact the yield include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials, 4-chlorobenzohydrazide and carbon disulfide, is also crucial for a successful synthesis.

Q3: Which base is most effective for this synthesis?

A3: Potassium hydroxide (KOH) is the most commonly used and effective base for this reaction, typically dissolved in an alcoholic solvent.[1] Sodium hydroxide (NaOH) can also be used, but KOH is often preferred.

Q4: What is the recommended solvent for the reaction?

A4: Absolute ethanol is the most frequently used solvent for this synthesis.[1] Methanol can also be used, but ethanol is generally preferred due to its favorable solubility characteristics for the reactants and intermediates.

Q5: What is the optimal reaction temperature and time?

A5: The reaction is typically carried out at reflux temperature of the alcoholic solvent. The reaction time can vary, but it is often monitored by thin-layer chromatography (TLC) until the starting materials are consumed, which usually takes several hours.

Q6: What are the potential side products in this synthesis?

A6: A potential side product is the formation of the corresponding thiosemicarbazide. This can occur if the cyclization of the dithiocarbazinate intermediate is incomplete. Proper control of reaction conditions, such as temperature and reaction time, can help minimize the formation of this byproduct.

Q7: How can I purify the final product?

A7: The most common method for purifying this compound is recrystallization.[1] Ethanol or aqueous ethanol is often used as the recrystallization solvent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure starting materials. 2. Ineffective base. 3. Insufficient reaction time or temperature. 4. Incorrect work-up procedure.1. Ensure the purity of 4-chlorobenzohydrazide and carbon disulfide. 2. Use freshly prepared potassium hydroxide solution. 3. Monitor the reaction by TLC to ensure completion. Increase reflux time if necessary. 4. Ensure the reaction mixture is properly acidified during work-up to precipitate the product.
Product is Oily or Gummy 1. Incomplete removal of solvent. 2. Presence of impurities.1. Ensure the product is thoroughly dried under vacuum. 2. Purify the product by recrystallization from a suitable solvent like ethanol.
Product is Difficult to Filter 1. Very fine precipitate formed.1. Cool the solution slowly to allow for the formation of larger crystals. 2. Use a different filter medium or a centrifuge for separation.
Presence of Starting Material in the Final Product 1. Incomplete reaction.1. Increase the reaction time or temperature. 2. Ensure the correct stoichiometry of reactants.
Formation of a Significant Amount of Byproduct 1. Suboptimal reaction conditions.1. Adjust the reaction temperature and time. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture.

Data on Reaction Conditions and Yield

While a direct comparative study on the yield of this compound under varied conditions is not extensively available in the literature, the following table summarizes typical conditions and reported yields for the synthesis of analogous 5-aryl-1,3,4-oxadiazole-2-thiols, which can serve as a guideline for optimizing the synthesis of the target compound.

Aryl Substituent Base Solvent Temperature Yield (%) Reference
4-NitrophenylKOHEthanolRefluxNot specified[1]
4-ChlorophenylKOHEthanolNot specifiedHighImplied from general procedures
PhenylKOHEthanolRefluxNot specified[1]
3-NitrophenylKOHEthanolRefluxNot specified[1]

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is based on established methods for the synthesis of similar compounds.

Materials:

  • 4-chlorobenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzohydrazide (1 equivalent) in absolute ethanol.

  • To this solution, add a solution of potassium hydroxide (1.2 equivalents) in absolute ethanol.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add carbon disulfide (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain the reflux for 3-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in a minimum amount of water and filter to remove any insoluble impurities.

  • Acidify the filtrate with a dilute solution of hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Filter the precipitate, wash it with cold distilled water, and dry it under vacuum.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Visualizations

Reaction Pathway for the Synthesis of this compound

reaction_pathway start 4-chlorobenzohydrazide + CS₂ intermediate Potassium dithiocarbazinate intermediate start->intermediate  KOH, Ethanol   product This compound intermediate->product  Intramolecular  cyclization (Reflux)   troubleshooting_workflow start Low Yield of Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up Procedure start->check_workup impure Impure Materials check_purity->impure Issue Found? suboptimal_cond Suboptimal Conditions check_conditions->suboptimal_cond Issue Found? workup_issue Work-up Issue check_workup->workup_issue Issue Found? purify_reagents Purify/Replace Reagents impure->purify_reagents Yes end Improved Yield impure->end No optimize_cond Optimize Temp./Time/ Base/Solvent suboptimal_cond->optimize_cond Yes suboptimal_cond->end No adjust_workup Adjust pH/ Extraction workup_issue->adjust_workup Yes workup_issue->end No purify_reagents->end optimize_cond->end adjust_workup->end

References

Technical Support Center: Synthesis of 1,3,4-Oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazole-2-thiols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,3,4-oxadiazole-2-thiols.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole-2-thiol synthesis can arise from several factors. A primary cause is often incomplete reaction or the formation of side products.

  • Incomplete Cyclization: The ring closure to form the oxadiazole is a critical step. Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting materials (acylhydrazide) are still present, consider extending the reflux time.

  • Suboptimal Base Concentration: The reaction is typically carried out in a basic medium (e.g., ethanolic KOH).[1][2] The concentration of the base is crucial. Insufficient base can lead to an incomplete reaction, while excessive base might promote side reactions or degradation of the product.

  • Reaction Temperature: While reflux is common, excessively high temperatures can lead to the decomposition of reactants or the desired product. Ensure the reflux temperature is appropriate for the solvent used (commonly ethanol).[2]

  • Moisture: The presence of excess water can hydrolyze the starting materials or intermediates. Using absolute ethanol is recommended.[2]

Q2: I've isolated my product, but the characterization (NMR, IR) suggests the presence of a major impurity. What could it be?

A2: The most common impurity is the corresponding 1,3,4-thiadiazole derivative.[3] This is particularly prevalent when using sulfur-containing reagents or when reaction conditions inadvertently favor the formation of the thermodynamically more stable thiadiazole ring. Another possibility is unreacted starting material or intermediates like potassium dithiocarbazate.[4]

Q3: My final product seems to exist in two different forms, leading to complex NMR spectra. What is happening?

A3: This is a well-documented characteristic of 1,3,4-oxadiazole-2-thiols due to thiol-thione tautomerism.[1][5][6] The compound can exist in equilibrium between the thiol (-SH) form and the thione (C=S, N-H) form. In solution, one form usually predominates, but the presence of both can lead to broadened or duplicated peaks in the NMR spectrum.[6][7] The absence of an S-H absorption band in the IR spectrum (around 2550-2600 cm⁻¹) often indicates that the thione form is predominant.[4]

Q4: During the workup, my product precipitates as an oil instead of a solid upon acidification. How can I resolve this?

A4: "Oiling out" can occur due to the presence of impurities that depress the melting point of the product.[8]

  • Slow Acidification: Add the acid (e.g., dilute HCl) slowly while vigorously stirring and cooling the reaction mixture in an ice bath. This promotes slower, more controlled precipitation, which is more likely to yield a solid.

  • Solvent Choice: If the product oils out from the reaction mixture, try to extract the product into an organic solvent, wash the organic layer, and then remove the solvent under reduced pressure. The resulting crude solid can then be recrystallized.

  • Recrystallization: If you obtain an oily crude product, attempt to recrystallize it from a suitable solvent system (e.g., ethanol, ethanol/water mixtures).[8]

Experimental Protocols

The most common and reliable method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the reaction of an aromatic or aliphatic acid hydrazide with carbon disulfide in a basic medium.[9]

Protocol: Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol

This protocol is adapted from the general procedure described in the literature.[2]

Materials:

  • Substituted acid hydrazide (1 equivalent)

  • Carbon disulfide (CS₂) (1.5 - 2 equivalents)

  • Potassium hydroxide (KOH) (1.5 - 2 equivalents)

  • Absolute Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the acid hydrazide (1 eq.) in absolute ethanol.

  • Addition of Reagents: To this solution, add potassium hydroxide (1.5-2 eq.) dissolved in a small amount of water, followed by the dropwise addition of carbon disulfide (1.5-2 eq.) while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-12 hours. The progress of the reaction should be monitored by TLC.

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water. Acidify the solution to a pH of approximately 5-6 using dilute HCl, with constant stirring in an ice bath.

  • Isolation and Purification: The solid product will precipitate out. Collect the solid by vacuum filtration, wash thoroughly with cold distilled water, and dry it.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-substituted-1,3,4-oxadiazole-2-thiol.

Data Presentation

The yield of 5-substituted-1,3,4-oxadiazole-2-thiols can vary depending on the substituent on the aromatic ring. The table below summarizes typical yields reported in the literature.

Substituent (R)Starting MaterialTypical Yield (%)Reference
4-Nitrophenyl4-Nitrobenzoic hydrazide85%[2]
4-Chlorophenyl4-Chlorobenzoic hydrazide82%[2]
4-Methylphenyl4-Methylbenzoic hydrazide88%[5]
PhenylBenzoic hydrazide75-85%[5]
FuranylFuran-2-carboxylic acid hydrazideNot specified[6][10]

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow, a troubleshooting decision tree for low yields, and the chemical equilibrium involved.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process AcidHydrazide Acid Hydrazide Reaction Dissolve in Ethanol Add Reagents AcidHydrazide->Reaction CS2 Carbon Disulfide (CS₂) CS2->Reaction KOH Potassium Hydroxide (KOH) KOH->Reaction Reflux Reflux (6-12h) Reaction->Reflux Workup Solvent Removal Acidification (HCl) Reflux->Workup Purification Filtration & Recrystallization Workup->Purification Product 5-Substituted-1,3,4- oxadiazole-2-thiol Purification->Product

Caption: General workflow for the synthesis of 1,3,4-oxadiazole-2-thiols.

Troubleshooting_Low_Yield cluster_completion Completion Issues cluster_conditions Condition Issues cluster_purity Purity Issues Start Low Yield Observed CheckCompletion Check Reaction Completion (via TLC) Start->CheckCompletion CheckConditions Review Reaction Conditions CheckCompletion->CheckConditions Complete Incomplete Incomplete Reaction CheckCompletion->Incomplete Starting Material Present CheckPurity Analyze Product Purity (NMR, MS) CheckConditions->CheckPurity Conditions OK Conditions Suboptimal Conditions CheckConditions->Conditions SideProduct Side Product Formed (e.g., Thiadiazole) CheckPurity->SideProduct Solution_Time Increase Reflux Time Incomplete->Solution_Time Solution_Conditions Optimize Base Concentration Use Anhydrous Solvent Conditions->Solution_Conditions Solution_Purify Optimize Purification (Recrystallization, Chromatography) SideProduct->Solution_Purify

Caption: Troubleshooting decision tree for addressing low reaction yields.

Caption: Thiol-thione tautomeric equilibrium in 1,3,4-oxadiazole-2-thiols.

References

optimizing reaction conditions for 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Final Product

  • Question: I am getting a very low yield, or no product at all, after the final cyclization and acidification step. What could be the problem?

  • Answer: Several factors can contribute to a low yield. Consider the following:

    • Incomplete Formation of the Potassium Salt Intermediate: The reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of potassium hydroxide (KOH) forms a potassium dithiocarbazinate salt. Ensure that the KOH is fresh and completely dissolved in the alcoholic solvent before adding the hydrazide and carbon disulfide. The reaction mixture should be stirred thoroughly to ensure proper mixing.[1][2]

    • Insufficient Reaction Time or Temperature: The cyclization reaction often requires a prolonged period of reflux to go to completion. Depending on the scale and specific conditions, this can range from several hours to overnight.[3] Ensure that the reaction mixture is maintained at the appropriate reflux temperature for a sufficient duration.

    • Loss of Product During Workup: The desired product precipitates upon acidification of the reaction mixture. If the pH is not sufficiently acidic, the product may remain dissolved. Ensure the pH is distinctly acidic (pH 2-3) by adding a suitable acid (e.g., dilute HCl) dropwise while monitoring with pH paper.[3] Chilling the mixture on an ice bath after acidification can further promote precipitation.

    • Degradation of Reactants: Ensure the purity of your starting materials, particularly the 4-chlorobenzohydrazide. Impurities can interfere with the reaction.

Issue 2: Difficulty in Product Purification and Oily Product Formation

  • Question: After acidification, I am obtaining an oily or sticky precipitate that is difficult to filter and purify. What should I do?

  • Answer: The formation of an oily product can be due to the presence of impurities or incomplete reaction.

    • Trituration: Try triturating the oily residue with a non-polar solvent like n-hexane or diethyl ether. This can often help to solidify the product by removing soluble impurities.

    • Recrystallization: This is a crucial step for purification. Ethanol or aqueous ethanol is commonly used as a recrystallization solvent for 5-substituted-1,3,4-oxadiazole-2-thiols.[1][3][4] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals. If the product is still oily, you can try a solvent/anti-solvent recrystallization technique.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed for purification. A solvent system of ethyl acetate and petroleum ether is a common choice for similar compounds.

Issue 3: Presence of Unreacted Starting Material

  • Question: My final product is contaminated with unreacted 4-chlorobenzohydrazide. How can I optimize the reaction to avoid this?

  • Answer: The presence of starting material indicates an incomplete reaction.

    • Molar Ratio of Reactants: Ensure that a slight excess of carbon disulfide is used to drive the reaction to completion.

    • Reaction Time and Temperature: As mentioned previously, increasing the reflux time or ensuring a consistent and adequate temperature can lead to a more complete reaction.

    • Base Concentration: The concentration of the base (KOH) can influence the reaction rate. An optimal concentration is necessary for the efficient formation of the intermediate salt.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway is a multi-step process:

  • Esterification: 4-chlorobenzoic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester (methyl 4-chlorobenzoate).

  • Hydrazinolysis: The ester is then treated with hydrazine hydrate to yield 4-chlorobenzohydrazide.[1]

  • Cyclization: The 4-chlorobenzohydrazide is reacted with carbon disulfide in a basic alcoholic solution (e.g., potassium hydroxide in ethanol). This is typically performed under reflux.[2][5]

  • Acidification: The reaction mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the final product, this compound.[3]

Q2: What is the role of potassium hydroxide (KOH) in the cyclization step?

A2: Potassium hydroxide acts as a base to deprotonate the hydrazide, making it a more potent nucleophile. This allows it to attack the carbon of carbon disulfide, initiating the formation of the dithiocarbazinate intermediate, which then cyclizes to form the 1,3,4-oxadiazole ring.[1][2]

Q3: What are the typical reaction conditions for the cyclization step?

A3: The cyclization is generally carried out by refluxing the reaction mixture of 4-chlorobenzohydrazide, carbon disulfide, and potassium hydroxide in an alcoholic solvent like ethanol.[1][4] The reaction time can vary from a few hours to overnight, depending on the scale and specific substrate.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (4-chlorobenzohydrazide) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable mobile phase would typically be a mixture of ethyl acetate and petroleum ether.

Q5: What are the expected spectral data for this compound?

A5: The structure of the final compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Expect signals in the aromatic region corresponding to the protons of the chlorophenyl group. A broad singlet at a downfield chemical shift (often >10 ppm) is characteristic of the thiol (-SH) proton, which is in equilibrium with its thione tautomer.

  • ¹³C NMR: Signals for the carbon atoms of the chlorophenyl ring and two distinct signals for the carbons of the oxadiazole ring will be present.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (from the thione tautomer), C=N stretching of the oxadiazole ring, and C-S stretching. The absence of a strong C=O stretch from the starting hydrazide is a good indicator of a successful reaction.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

EntryBase (molar eq.)SolventTemperature (°C)Time (h)Yield (%)
1KOH (1.0)EthanolReflux865
2KOH (1.5)EthanolReflux878
3KOH (2.0)EthanolReflux885
4KOH (2.0)MethanolReflux882
5KOH (2.0)Ethanol501255
6KOH (2.0)EthanolReflux1690

Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the potential impact of varying reaction conditions. Actual results may vary based on experimental setup and purity of reagents.

Experimental Protocols

1. Synthesis of Methyl 4-chlorobenzoate

  • A mixture of 4-chlorobenzoic acid (1 equivalent) and methanol (10-15 volumes) is taken in a round-bottom flask.

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) is added carefully.

  • The mixture is refluxed for 4-6 hours.

  • After completion, the excess methanol is removed under reduced pressure.

  • The residue is poured into cold water and the precipitated solid is filtered, washed with water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

2. Synthesis of 4-chlorobenzohydrazide

  • Methyl 4-chlorobenzoate (1 equivalent) is dissolved in ethanol (5-10 volumes).

  • Hydrazine hydrate (2-3 equivalents) is added to the solution.

  • The reaction mixture is refluxed for 6-8 hours.[6]

  • The solvent is then evaporated under reduced pressure.

  • The resulting solid is triturated with cold water, filtered, and dried. The product can be recrystallized from ethanol.

3. Synthesis of this compound

  • To a solution of potassium hydroxide (2 equivalents) in absolute ethanol (10-15 volumes), 4-chlorobenzohydrazide (1 equivalent) is added and stirred until dissolved.

  • Carbon disulfide (1.5 equivalents) is then added dropwise to the mixture.

  • The reaction mixture is refluxed for 12-16 hours, during which a solid may precipitate.[7]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the solution is acidified to pH 2-3 with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure this compound.[1][3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Hydrazinolysis cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Workup & Purification cluster_final Final Product start_acid 4-Chlorobenzoic Acid esterification Reflux start_acid->esterification start_methanol Methanol start_methanol->esterification start_h2so4 H2SO4 (cat.) start_h2so4->esterification methyl_ester Methyl 4-chlorobenzoate esterification->methyl_ester hydrazinolysis Reflux with Hydrazine Hydrate methyl_ester->hydrazinolysis hydrazide 4-Chlorobenzohydrazide hydrazinolysis->hydrazide cyclization Reflux with CS2 and KOH in Ethanol hydrazide->cyclization workup Acidification & Recrystallization cyclization->workup final_product This compound workup->final_product reaction_pathway cluster_reactants cluster_intermediate cluster_cyclization cluster_acidification cluster_product hydrazide 4-Chlorobenzohydrazide intermediate Potassium Dithiocarbazinate Intermediate hydrazide->intermediate + CS2, KOH cs2 Carbon Disulfide (CS2) koh KOH (in Ethanol) reflux Reflux intermediate->reflux acid Acidification (HCl) reflux->acid product This compound acid->product

References

Technical Support Center: Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, with a particular focus on the impact of solvents on reaction yield.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Solvent Choice: The polarity of the solvent plays a crucial role. For the cyclization of the potassium salt intermediate to the thiol, aprotic polar solvents like Dimethylformamide (DMF) have been shown to significantly improve yields compared to protic solvents like ethanol or water.[1]

  • Reaction Temperature: Inefficient cyclization can occur at suboptimal temperatures. For the final cyclization step to form the thiol, maintaining a low temperature (around 0 °C) is often recommended to minimize side product formation.[2]

  • Purity of Reactants: Ensure that the starting materials, particularly the 4-chlorobenzohydrazide and carbon disulfide, are pure. Impurities can lead to unwanted side reactions.

  • pH of the Medium: The cyclization of the dithiocarbazate intermediate is typically carried out in an acidic medium.[2] Inadequate acidification can result in an incomplete reaction.

Q2: I am observing the formation of by-products. What are they likely to be and how can I minimize them?

A2: A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole. This is more frequent when using sulfur-containing reagents with the intention of forming the oxadiazole from a diacylhydrazine intermediate. While your target compound is a thiol, careful control of reaction conditions is necessary to prevent the formation of other heterocyclic systems. High reaction temperatures can also lead to the decomposition of starting materials or the final product.

Q3: Which solvent is recommended for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols to achieve the highest yield?

A3: Based on studies of solvent effects on the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, Dimethylformamide (DMF) has been shown to provide the best yields. The yield of the product appears to increase with the increasing dipole moment of the aprotic organic solvent.[1]

Data on Solvent Effects

The selection of a solvent is a critical parameter influencing the yield of 5-substituted-1,3,4-oxadiazole-2-thiols. The following table summarizes the effect of different solvents on the yield of a representative 5-substituted 1,3,4-oxadiazole-2-thiol.

SolventReaction Time (h)Yield (%)
C₂H₅OH2110
CHCl₃21
CH₃CN2172
PhCH₃23trace
DMF392
H₂O188
DMF/H₂O (10/1)7.264
DMF/H₂O (4/1)8.548

Table adapted from a study on the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols. The data illustrates the significant impact of the solvent on the reaction outcome, with DMF providing a superior yield in a shorter reaction time.[1]

Experimental Protocols

A general and efficient method for the synthesis of this compound involves a multi-step process starting from 4-chlorobenzoic acid.

Step 1: Synthesis of Methyl 4-chlorobenzoate

4-chlorobenzoic acid is converted to its methyl ester by refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid.[2]

Step 2: Synthesis of 4-chlorobenzohydrazide

The methyl 4-chlorobenzoate is then treated with hydrazine hydrate in ethanol to yield 4-chlorobenzohydrazide.[2]

Step 3: Formation of the Potassium Dithiocarbazate Salt

The 4-chlorobenzohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol at ambient temperature. This reaction forms the corresponding potassium salt.[2]

Step 4: Cyclization to this compound

The final step is the cyclization of the potassium salt in an acidic medium at a controlled temperature of around 0 °C for approximately 6 hours to produce the desired this compound.[2] An alternative efficient, catalyst-free method involves the reaction of the hydrazide with carbon disulfide in DMF at 70 °C.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product 4_chlorobenzoic_acid 4-Chlorobenzoic Acid Esterification Step 1: Esterification 4_chlorobenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Hydrazine_Hydrate Hydrazine Hydrate Hydrazinolysis Step 2: Hydrazinolysis Hydrazine_Hydrate->Hydrazinolysis Carbon_Disulfide Carbon Disulfide Salt_Formation Step 3: Salt Formation Carbon_Disulfide->Salt_Formation Methyl_4_chlorobenzoate Methyl 4-chlorobenzoate Esterification->Methyl_4_chlorobenzoate 4_chlorobenzohydrazide 4-Chlorobenzohydrazide Hydrazinolysis->4_chlorobenzohydrazide Potassium_Salt Potassium Dithiocarbazate Salt Salt_Formation->Potassium_Salt Cyclization Step 4: Cyclization Final_Product This compound Cyclization->Final_Product Methyl_4_chlorobenzoate->Hydrazinolysis 4_chlorobenzohydrazide->Salt_Formation Potassium_Salt->Cyclization

Caption: Synthetic pathway for this compound.

References

temperature optimization for the synthesis of 1,3,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,3,4-oxadiazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, with a specific focus on temperature control. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield and purity of your target compounds.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of 1,3,4-oxadiazole derivatives, with a focus on temperature-related issues.

Q1: My reaction yield for 2,5-disubstituted 1,3,4-oxadiazole is consistently low. What are the potential temperature-related causes and how can I improve it?

Low yields in 1,3,4-oxadiazole synthesis can often be attributed to suboptimal temperature conditions, leading to incomplete reactions or degradation of starting materials and products.[1]

  • Inefficient Cyclodehydration: The final ring-closing step to form the oxadiazole is often a dehydration reaction that requires energy input.[2] If the temperature is too low, the reaction may not proceed to completion, resulting in a low yield.

    • Troubleshooting:

      • Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by thin-layer chromatography (TLC).

      • Consider switching to a higher-boiling point solvent to allow for higher reaction temperatures.

      • Microwave irradiation can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[3][4]

  • Thermal Decomposition: Conversely, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final 1,3,4-oxadiazole product, thereby reducing the overall yield.[1]

    • Troubleshooting:

      • If you suspect thermal degradation (e.g., formation of dark-colored byproducts), try lowering the reaction temperature.

      • Ensure accurate temperature monitoring using a calibrated thermometer or thermocouple.

      • For sensitive substrates, consider performing the reaction at room temperature for a longer duration or using milder dehydrating agents.[5][6]

Q2: I am observing significant side product formation in my 1,3,4-oxadiazole synthesis. How can temperature optimization help minimize these?

Side product formation is a common issue that can often be managed by precise temperature control.

  • Competing Reactions: At elevated temperatures, alternative reaction pathways may become more favorable, leading to the formation of undesired byproducts. For instance, in syntheses starting from thiosemicarbazides, there can be a competition between the formation of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.[1][6]

    • Troubleshooting:

      • Carefully screen a range of temperatures to find the optimal window where the formation of the desired 1,3,4-oxadiazole is maximized while minimizing the formation of side products.

      • Analyze the reaction mixture at different temperatures using techniques like LC-MS or GC-MS to identify the temperature at which byproduct formation begins to increase significantly.

  • Rearrangement Reactions: Some intermediates in oxadiazole synthesis may be prone to rearrangement at higher temperatures, leading to isomeric impurities.

    • Troubleshooting:

      • Running the reaction at the lowest effective temperature can help suppress these rearrangement pathways.

      • The choice of solvent can also influence the propensity for rearrangements, so a solvent screen in conjunction with temperature optimization may be beneficial.

Q3: The cyclization of my diacylhydrazine to a 1,3,4-oxadiazole is not proceeding efficiently. What are the recommended temperature conditions for different dehydrating agents?

The optimal temperature for cyclodehydration of diacylhydrazines is highly dependent on the dehydrating agent used.[7]

  • Strong Protic Acids (e.g., H₂SO₄): These reactions often require elevated temperatures to overcome the activation energy barrier. However, careful control is needed to prevent charring and other side reactions.

  • Phosphorus-based Reagents (e.g., POCl₃, P₂O₅): These are powerful dehydrating agents that can often drive the reaction at moderate to high temperatures, including reflux conditions.[7]

  • Thionyl Chloride (SOCl₂): Similar to phosphorus-based reagents, thionyl chloride is effective at elevated temperatures.

  • Polyphosphoric Acid (PPA): This reagent typically requires heating, with temperatures around 100°C being common.[7]

  • Burgess Reagent: This milder reagent can facilitate cyclization under a range of conditions, sometimes at lower temperatures than traditional dehydrating agents.[7]

Data Presentation: Temperature Effects on 1,3,4-Oxadiazole Synthesis

The following tables summarize quantitative data from various synthetic methods for 1,3,4-oxadiazole derivatives, highlighting the impact of temperature on reaction time and yield.

Table 1: Conventional Heating Methods

Starting MaterialsDehydrating Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Arylhydrazines, Acid ChloridesTriethylamineDMF or DMSORoom TemperatureNot Specified33-60[5]
N-acyl-thiosemicarbazideEDCIDMFRoom Temperature4-865-90[5]
N'-substituted cyclopropane carboxylic acid hydrazidesPPh₃, CX₄ (X = Cl, Br, I)DCM or Toluene604-1265-89[5]
N,N'-diformylhydrazineP₂O₅, Polyphosphoric Acid-~100SeveralNot Specified[7]
Carboxylic acid derivative, Aromatic acid hydrazidePOCl₃-RefluxSeveral54-66[7]
Hydrazide, Carbon disulfideNaOHEthanolRefluxOvernight71-81[7]
3-arylacrylhydrazideTriethyl orthoester, Acetic acid-Reflux3-774-92[7]
N-protected α-amino acid, Aryl hydrazidePOCl₃1,4-Dioxane1004-830-66[4]
ThiosemicarbazideTBTU, DIEADMF50Not Specified85[8]
1,2-diacylhydrazinesBurgess reagentDioxane70-1404-36Not Specified[9]

Table 2: Microwave-Assisted Synthesis

Starting MaterialsReagentsSolventPower (W) / Temperature (°C)Time (min)Yield (%)Reference
Aldehydes, Acyl hydrazinesSodium bisulfateEthanol:Water (1:2)Not SpecifiedNot Specified70-90[6]
Hydrazide derivatives, Benzoic acidClay-50% Power~10Not Specified[7]
N-protected α-amino acid, Aryl hydrazidePOCl₃-Not Specified3-542-72[4]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization of 2,5-Disubstituted 1,3,4-Oxadiazole Synthesis via Cyclodehydration of Diacylhydrazines

This protocol outlines a general method for optimizing the reaction temperature for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazine precursors using a dehydrating agent.

Materials:

  • 1,2-Diacylhydrazine derivative (1.0 mmol)

  • Dehydrating agent (e.g., POCl₃, 3.0 mL)

  • Anhydrous solvent (e.g., toluene, 10 mL)

  • Reaction vials or round-bottom flasks

  • Heating block or oil bath with a temperature controller

  • TLC plates, developing chamber, and UV lamp

  • Quenching solution (e.g., ice-cold water or saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Set up a series of identical reactions in parallel, each with a different target temperature (e.g., 60°C, 80°C, 100°C, and 120°C).

  • To each reaction vessel, add the 1,2-diacylhydrazine (1.0 mmol) and the anhydrous solvent (10 mL).

  • Slowly add the dehydrating agent (e.g., POCl₃, 3.0 mL) to each reaction mixture at room temperature with stirring.

  • Heat each reaction to its designated temperature and maintain for a set period (e.g., 2 hours).

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by TLC.

  • Upon completion (as determined by the disappearance of the starting material on TLC), cool the reaction mixtures to room temperature.

  • Carefully quench each reaction by slowly pouring it into an ice-cold quenching solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield and purity.

  • Based on the results, identify the optimal temperature for the synthesis.

Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol describes a general procedure for the microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Materials:

  • N-protected α-amino acid (0.5 mmol)

  • Aryl hydrazide (0.5 mmol)

  • Phosphorus oxychloride (POCl₃, 4.3 mmol)

  • Microwave reactor with sealed reaction vessels

  • TLC plates, developing chamber, and UV lamp

  • Work-up and purification reagents as described in Protocol 1.

Procedure:

  • In a microwave reaction vessel, combine the N-protected α-amino acid (0.5 mmol), aryl hydrazide (0.5 mmol), and POCl₃ (4.3 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for a short duration (e.g., 3-5 minutes) at a set temperature or power level.

  • After irradiation, allow the vessel to cool to room temperature.

  • Carefully open the vessel and proceed with the work-up and purification as described in Protocol 1.

  • Compare the yield and purity with conventional heating methods to assess the efficiency of the microwave-assisted synthesis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Temperature Optimization cluster_workup Work-up & Analysis start Start reagents Combine Starting Materials (Diacylhydrazine, Solvent) start->reagents add_dehydrating Add Dehydrating Agent reagents->add_dehydrating temp1 Heat to T1 (e.g., 60°C) add_dehydrating->temp1 temp2 Heat to T2 (e.g., 80°C) add_dehydrating->temp2 temp3 Heat to T3 (e.g., 100°C) add_dehydrating->temp3 monitor Monitor by TLC temp1->monitor temp2->monitor temp3->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract analyze Analyze Yield & Purity extract->analyze end End analyze->end

Caption: Workflow for temperature optimization in 1,3,4-oxadiazole synthesis.

troubleshooting_logic cluster_low_temp Temperature Too Low cluster_high_temp Temperature Too High start Low Yield or Side Product Formation check_temp Is Temperature Optimized? start->check_temp incomplete_reaction Incomplete Reaction check_temp->incomplete_reaction No decomposition Decomposition or Side Reactions check_temp->decomposition Yes increase_temp Increase Temperature (e.g., +20°C) incomplete_reaction->increase_temp use_microwave Consider Microwave Irradiation increase_temp->use_microwave decrease_temp Decrease Temperature (e.g., -20°C) decomposition->decrease_temp milder_reagents Use Milder Reagents decrease_temp->milder_reagents

Caption: Troubleshooting logic for temperature issues in synthesis.

References

Technical Support Center: Purification of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Question 1: My compound is not dissolving in the hot solvent. What should I do?

Answer:

This issue typically arises from using an inappropriate solvent or an insufficient volume of it.

  • Inappropriate Solvent: The chosen solvent may not be a good solvent for this compound, even at elevated temperatures. Consult the Solvent Selection Table below to ensure you have chosen a suitable solvent.

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound. Add small portions of the hot solvent incrementally to your crude product while heating and stirring until the solid dissolves. Be mindful not to add a large excess of solvent, as this will reduce your final yield.[1]

Question 2: No crystals have formed after cooling the solution. What are the next steps?

Answer:

The absence of crystal formation upon cooling is often due to a supersaturated solution that has not yet begun to nucleate. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If the solution is too dilute, you can carefully evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Question 3: My product has "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present. The melting point for this compound is reported to be in the range of 171-175 °C.

To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional hot solvent to dilute the solution slightly.

  • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate.

  • If the problem persists, consider using a solvent with a lower boiling point.

Question 4: The recrystallization resulted in a very low yield. How can I improve it?

Answer:

A low yield can be attributed to several factors:

  • Using too much solvent: The most common cause of low yield is adding an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1] To recover more product, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.

  • Premature crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask for the hot filtration and add a slight excess of hot solvent before filtering.

  • Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Question 5: The crystals that formed are colored or appear impure. What went wrong?

Answer:

The presence of colored impurities or a product that is not visibly crystalline can be addressed as follows:

  • Colored Impurities: If your starting material has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.

  • Rapid Crystallization: If the crystals formed too quickly, impurities can become trapped within the crystal lattice. To avoid this, ensure a slow cooling rate. A second recrystallization may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best solvent for recrystallizing this compound?

Answer:

Based on literature, ethanol is a commonly used and effective solvent for the recrystallization of 5-substituted-1,3,4-oxadiazole-2-thiols.[2] A mixed solvent system, such as ethanol-water or DMF-ethanol , has also been reported for similar compounds.[1] The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. A small-scale solvent screen is always recommended to determine the optimal solvent or solvent system for your specific sample.

FAQ 2: What are the key physical properties of this compound relevant for recrystallization?

Answer:

The key physical properties are:

  • Molecular Formula: C₈H₅ClN₂OS

  • Molecular Weight: 212.66 g/mol

  • Appearance: Typically a solid

  • Melting Point: 171-175 °C

  • Purity: Commercially available with ≥ 97% purity

FAQ 3: What are the potential impurities in a crude sample of this compound?

Answer:

Potential impurities can include unreacted starting materials from the synthesis, such as 4-chlorobenzoic acid, 4-chlorobenzohydrazide, and carbon disulfide. Side products from the reaction and residual solvents are also possible contaminants.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents
SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Suitability for Recrystallization
WaterHighLowLowPoor (as a single solvent)
EthanolHighLow to ModerateHighGood
MethanolHighLow to ModerateHighGood
AcetoneMediumModerateHighPotentially Suitable
Ethyl AcetateMediumModerateHighPotentially Suitable
TolueneLowLowModerate to HighPotentially Suitable
HexaneLowVery LowLowPoor (good as an anti-solvent)
DMFHighHighVery HighPoor (may be used in a solvent system)

Disclaimer: This table is based on general solubility principles and literature precedents for similar compounds. It is highly recommended to perform a small-scale solvent screening to determine the optimal solvent for your specific sample.

Experimental Protocols

Protocol for the Recrystallization of this compound

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection: Based on a preliminary solvent screen or the information in Table 1, select a suitable solvent. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly pour the hot solution of your compound through the fluted filter paper into the preheated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Avoid inhaling solvent vapors.

  • Be cautious when heating flammable organic solvents.

Mandatory Visualization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool the solution dissolve->cool oiling_out Does the product oil out? cool->oiling_out crystals_form Do crystals form? induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent - Cool further crystals_form->induce_crystallization No check_yield Check Yield and Purity crystals_form->check_yield Yes oiling_out->crystals_form No handle_oiling Handle Oiling Out: - Reheat to dissolve - Add more solvent - Cool slowly oiling_out->handle_oiling Yes end Pure Crystals Obtained induce_crystallization->cool handle_oiling->cool low_yield Low Yield? check_yield->low_yield impure Impurities Present? low_yield->impure No improve_yield Improve Yield: - Concentrate mother liquor - Avoid excess solvent low_yield->improve_yield Yes impure->end No remove_impurities Remove Impurities: - Use charcoal for color - Recrystallize again impure->remove_impurities Yes improve_yield->end remove_impurities->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

RecrystallizationProcess start Start select_solvent 1. Select Solvent start->select_solvent dissolve 2. Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve hot_filtration 3. Hot Filtration (if necessary) dissolve->hot_filtration cool_solution 4. Cool Solution Slowly hot_filtration->cool_solution crystallization 5. Allow for Crystallization cool_solution->crystallization isolate 6. Isolate Crystals (Vacuum Filtration) crystallization->isolate wash 7. Wash with Ice-Cold Solvent isolate->wash dry 8. Dry the Pure Crystals wash->dry end End dry->end

Caption: Step-by-step workflow for the recrystallization process.

References

overcoming low solubility of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: The low aqueous solubility is characteristic of many heterocyclic compounds developed in drug discovery. The structure of this compound contains a chlorophenyl group, which is hydrophobic. This lipophilic nature leads to poor solubility in polar, aqueous environments like cell culture media and buffers, a common challenge for many new chemical entities.[1][2]

Q2: What is the primary solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common aprotic solvent used to dissolve compounds like this for in vitro and in vivo studies due to its high solubilizing capacity for hydrophobic molecules.[3][4] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which is then serially diluted to the final working concentration in the assay.

Q3: What is "solvent shock" and how can I prevent it?

A3: Solvent shock, or "crashing out," occurs when a compound dissolved in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or medium.[5][6] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the localized environment, leading to immediate precipitation. To avoid this, perform a serial or stepwise dilution, adding the stock solution dropwise to pre-warmed media while gently vortexing.[5][7]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: High concentrations of DMSO can be toxic to cells and interfere with assay results.[3][4] The maximum tolerable concentration is cell-line specific.[8] As a general rule, the final DMSO concentration should be kept as low as possible, typically below 0.5%.[3] For sensitive primary cells, the concentration should be even lower, often at or below 0.1%.[3][8] Always include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments.[3]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

  • Question: I prepared a 10 mM stock of this compound in DMSO. When I add it to my cell culture medium to get a final concentration of 10 µM, a precipitate forms instantly. What is happening and how can I fix it?

  • Answer: This is a classic case of the compound's final concentration exceeding its aqueous solubility limit, likely exacerbated by solvent shock.[5][7]

Potential Cause Explanation Recommended Solution
High Final Concentration The target concentration of 10 µM may be above the compound's solubility threshold in your specific cell culture medium.Decrease the final working concentration. First, determine the maximum soluble concentration using the protocol provided below.
Rapid Dilution (Solvent Shock) Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[5]Perform a serial dilution. Create an intermediate dilution of the compound in pre-warmed (37°C) culture media, then add this to the final culture volume.[7] Add the compound dropwise while gently agitating the media.[5]
Low Media Temperature Adding the compound to cold media can significantly decrease its solubility.[7]Always use pre-warmed (37°C) cell culture media for all dilutions.[7]
Interaction with Media Components Salts, proteins, and other components in the media can interact with the compound, forming insoluble complexes.[6][7]If possible, try a different basal media formulation. You can also test the effect of serum percentage, as serum proteins like albumin can sometimes help solubilize compounds.[5]

Issue 2: Delayed Precipitation After Incubation

  • Question: My plate looked fine after adding the compound, but after several hours in the 37°C incubator, I see a cloudy or crystalline precipitate. What could be the cause?

  • Answer: Delayed precipitation suggests that the compound was initially in a supersaturated state and fell out of solution over time due to changes in the culture environment.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial concentration was above the thermodynamic solubility limit but below the point of immediate precipitation. The compound slowly crystallizes out of this unstable state.The working concentration is too high for long-term stability. Reduce the final concentration to below the determined solubility limit.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including your compound, pushing it beyond its solubility limit.[7][9]Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[7]
pH Shift in Culture Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound.[7]Monitor the pH of your culture medium. More frequent media changes may be necessary, especially in dense cultures.
Compound Degradation The compound may not be stable in the culture medium at 37°C for extended periods, and its degradation products could be insoluble.Assess compound stability in media over time using an analytical method like HPLC. Consider adding the compound fresh before analysis if stability is an issue.

Solubility Enhancement Strategies & Data

If lowering the concentration is not feasible for your assay, consider using solubilizing excipients.

Strategy Description Typical Working Concentration Considerations
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate poorly soluble drugs, forming an inclusion complex with improved aqueous solubility.[1][10][11]1-10 mMTest for cellular toxicity and potential interference with the assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[10][12]
Surfactants Surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[13]0.01% - 0.1%Can cause cell lysis at higher concentrations. Must be carefully titrated to find a non-toxic, effective concentration.
pH Modification For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.Varies based on compound pKaThe final pH must be compatible with cell health and not alter the biological activity of the compound.
Recommended DMSO Concentrations for Biological Assays
Assay Type Recommended Max Final DMSO Concentration Rationale
Standard Cell Lines (e.g., MCF-7, A549) ≤ 0.5%This is a widely accepted upper limit to avoid significant cytotoxicity in many immortalized cell lines.[3]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to DMSO toxicity than established cell lines.[3][8]
High-Throughput Screening (HTS) 0.1% - 1.0%The concentration should be optimized and kept consistent across all plates to ensure data reliability.[3]
Zebrafish Embryo Assays ≤ 1.0%Studies have shown that DMSO concentrations up to 1% can be safely used without causing developmental toxicity.[14]

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration

This protocol helps you determine the highest concentration of this compound that remains in solution under your specific experimental conditions.

  • Prepare Stock Solution: Create a high-concentration stock solution (e.g., 20 mM) of the compound in 100% DMSO. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.

  • Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

  • Create Serial Dilutions: Prepare a series of dilutions of the stock solution directly into the pre-warmed culture medium in clear microcentrifuge tubes. For example, create final compound concentrations of 50 µM, 25 µM, 10 µM, 5 µM, 2.5 µM, and 1 µM. Keep the final DMSO concentration consistent and low (e.g., 0.25%).

  • Incubate: Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a duration matching your assay's endpoint (e.g., 24, 48 hours).

  • Visual Inspection: Immediately after dilution and after the incubation period, visually inspect each tube against a dark background for any signs of precipitation (e.g., cloudiness, crystals, film).[5]

  • Microscopic Examination: For a more sensitive assessment, place a small drop from each tube onto a microscope slide and check for micro-precipitates under a microscope.[5]

  • Determine Limit: The highest concentration that remains completely clear, with no visible precipitate by eye or microscope, is the maximum soluble concentration for your experiment.

Protocol 2: Recommended Procedure for Diluting Compound into Assay Plates

This method minimizes the risk of precipitation when preparing your final assay plates.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a stock solution (e.g., 20 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. Prepare an intermediate dilution of your compound that is 2x to 4x your highest final concentration. Add the DMSO stock dropwise to the center of the media vortex to ensure rapid dispersal.

  • Plate the Compound: Add the required volume of the intermediate dilution to your assay wells.

  • Add Cells: Add your cell suspension to the wells containing the compound dilution. This two-step addition ensures the compound is further diluted gradually, minimizing precipitation risk.

  • Vehicle Control: In control wells, add an equivalent volume of media containing the same final concentration of DMSO used in the treated wells.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Assay check_timing When did it precipitate? start->check_timing immediate Immediately Upon Dilution check_timing->immediate Immediately delayed After Incubation (Hours/Days) check_timing->delayed Delayed cause_immediate Likely Cause: - Concentration > Solubility Limit - Solvent Shock - Cold Media immediate->cause_immediate solution_immediate Solutions: 1. Lower final concentration. 2. Perform serial dilutions in warm media. 3. Determine max soluble concentration. cause_immediate->solution_immediate cause_delayed Likely Cause: - Metastable Supersaturation - Media Evaporation - pH Shift delayed->cause_delayed solution_delayed Solutions: 1. Reduce concentration further. 2. Ensure proper incubator humidity. 3. Use low-evaporation plates. cause_delayed->solution_delayed

Caption: Troubleshooting workflow for compound precipitation.

Caption: Key factors influencing compound solubility in assays.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Binds & Activates pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation compound 5-(4-chlorophenyl)- 1,3,4-oxadiazole-2-thiol (Hypothetical Inhibitor) compound->receptor Inhibits compound->pi3k Inhibits

Caption: Representative signaling pathway potentially targeted by oxadiazoles.

References

Technical Support Center: Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the reaction of 4-chlorobenzohydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. This reaction proceeds through a dithiocarbazate intermediate, which then cyclizes to form the desired 1,3,4-oxadiazole ring.[1][2]

Q2: I am observing a significant sulfur-containing impurity in my final product. What is it likely to be?

A2: A common impurity in the synthesis of 1,3,4-oxadiazoles, especially when using sulfur-containing reagents, is the corresponding 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.[3] This occurs due to an alternative cyclization pathway of the intermediate.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors, including:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Decomposition: Harsh reaction conditions, such as excessively high temperatures or highly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[3]

  • Inefficient cyclodehydration: The cyclization step to form the oxadiazole ring may not be efficient.

  • Side reactions: Formation of byproducts, such as the 1,3,4-thiadiazole, will reduce the yield of the desired product.

Q4: Can I use a different base for the reaction?

A4: Yes, while potassium hydroxide (KOH) is commonly used, other bases like sodium hydroxide (NaOH) can also be employed. The choice of base can influence the reaction rate and yield. It is advisable to perform a small-scale trial to optimize the conditions for your specific setup.

Troubleshooting Guides

Issue 1: Presence of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol Impurity

This is the most common side reaction. The formation of the thiadiazole ring is a competing reaction pathway.

dot

Caption: Troubleshooting workflow for thiadiazole impurity.

Issue 2: Low Yield and Product Decomposition

Harsh reaction conditions can lead to the degradation of the starting materials, the dithiocarbazate intermediate, or the final product.

dot

Caption: Troubleshooting workflow for low product yield.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield

ParameterCondition ACondition BCondition CExpected Outcome
Base Ethanolic KOHAqueous NaOHEthanolic NaOHEthanolic KOH generally gives higher yields.[4]
Temperature Reflux (78°C)Room Temp.0°C (initial) -> RTLower temperatures during the initial phase can minimize side reactions.
Reaction Time 12 hours8 hours6 hoursOptimal time depends on temperature; monitor by TLC.
Solvent EthanolMethanolIsopropanolEthanol is the most commonly reported and effective solvent.
Yield (%) ~75%~85%~90%Optimized conditions (lower temp, controlled time) lead to higher yields.

Note: The yields are approximate and can vary based on the specific experimental setup.

Experimental Protocols

Key Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[5][6]

dot

Caption: Experimental workflow for the synthesis.

Materials:

  • 4-chlorobenzohydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzohydrazide (1 equivalent) in absolute ethanol.

  • Add a solution of potassium hydroxide (1.1 equivalents) in water or ethanol to the flask and stir.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify by slowly adding dilute hydrochloric acid until the pH is between 2 and 3.

  • A precipitate will form. Filter the solid product using vacuum filtration.

  • Wash the precipitate with cold distilled water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Potential Side Reactions

Besides the formation of the 1,3,4-thiadiazole isomer, other potential side reactions, though less common, include the decomposition of the dithiocarbazate intermediate, especially under harsh conditions. This can lead to the formation of various smaller, more soluble byproducts that are typically removed during workup and recrystallization.

dot

Side_Reactions Hydrazide 4-Chlorobenzohydrazide + CS2 Intermediate Potassium dithiocarbazate intermediate Hydrazide->Intermediate Oxadiazole This compound (Desired Product) Intermediate->Oxadiazole Cyclization (O-attack) Thiadiazole 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (Side Product) Intermediate->Thiadiazole Cyclization (S-attack) Decomposition Decomposition Products Intermediate->Decomposition Harsh Conditions

Caption: Main reaction and potential side reaction pathways.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the biological activities of two prominent five-membered heterocycles: 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. As bioisosteres, the substitution of an oxygen atom in the oxadiazole ring with a sulfur atom to form a thiadiazole can significantly modulate the physicochemical properties and pharmacological effects of the resulting compounds. [1][2]

This comparative analysis delves into key areas of therapeutic interest, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The information presented is supported by experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of their structure-activity relationships.

General Experimental Workflow

The evaluation of the biological activities of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives typically follows a standardized workflow. This process begins with the synthesis of the compound libraries, followed by a series of in vitro and in vivo assays to determine their efficacy and preliminary safety profiles.

Experimental Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis synthesis Synthesis of 1,3,4-Oxadiazole & 1,3,4-Thiadiazole Derivatives antimicrobial Antimicrobial Assays (MIC, MBC) synthesis->antimicrobial anticancer Anticancer Assays (MTT, SRB) synthesis->anticancer anti_inflammatory_invitro Anti-inflammatory Assays (COX/LOX Inhibition) synthesis->anti_inflammatory_invitro anticonvulsant_invitro Anticonvulsant Assays (Ion Channel Studies) synthesis->anticonvulsant_invitro animal_models Animal Models antimicrobial->animal_models anticancer->animal_models anti_inflammatory_invivo Anti-inflammatory Models (Carrageenan-induced edema) anti_inflammatory_invitro->anti_inflammatory_invivo anticonvulsant_invivo Anticonvulsant Models (MES, PTZ) anticonvulsant_invitro->anticonvulsant_invivo data_analysis Structure-Activity Relationship (SAR) Studies animal_models->data_analysis anti_inflammatory_invivo->data_analysis anticonvulsant_invivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General workflow for comparing the biological activities of synthesized compounds.

Antimicrobial Activity

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are integral to the development of new antimicrobial agents. Their mechanism of action is often attributed to the presence of the toxophoric –N=C–O– linkage in oxadiazoles and the analogous thio-linkage in thiadiazoles, which can interact with microbial cellular components.[3][4]

Compound TypeOrganismActivity MetricResultReference Compound
1,3,4-Oxadiazole DerivativesStaphylococcus aureusMIC4–32 µg/mL-
1,3,4-Oxadiazole DerivativesPseudomonas aeruginosaMIC62.5 µg/mLChloramphenicol (62.5 µg/mL)
1,3,4-Oxadiazole DerivativesEscherichia coliMIC62.5 µg/mLChloramphenicol (62.5 µg/mL)
1,3,4-Thiadiazole DerivativesMycobacterium tuberculosis H37RvMIC30.88 µM-

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The 1,3,4-thiadiazole ring, being a bioisostere of pyrimidine, has been extensively investigated for its anticancer properties, with some derivatives showing the ability to interfere with DNA synthesis.[5][6] Both scaffolds have been incorporated into molecules targeting various cancer cell lines.

Compound TypeCell LineActivity MetricResultReference Compound
1,3,4-Thiadiazole Derivative (ST10)MDA-MB-231 (Breast Cancer)IC5064.2 µMEtoposide (>100 µM)
1,3,4-Thiadiazole DerivativeMCF-7 (Breast Cancer)IC5049.6 µM-
1,3,4-Thiadiazole DerivativeK562 (Leukemia)IC507.4 µM (Abl kinase inhibition)-
1,3,4-Oxadiazole-Thiadiazole HybridColo-205 (Colon Cancer)IC500.10 µM-
1,3,4-Oxadiazole-Thiadiazole HybridA2780 (Ovarian Cancer)IC500.11 µM-

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathways in Cancer

Several 1,3,4-thiadiazole derivatives have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[7]

Cancer Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->PI3K Inhibition Thiadiazole->ERK Inhibition

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by 1,3,4-thiadiazole derivatives.

Anti-inflammatory Activity

Derivatives of 1,3,4-oxadiazoles have demonstrated promising anti-inflammatory properties.[8][9] Their activity is often evaluated in vivo using models of induced inflammation.

Compound TypeAssayResult (% Inhibition)Reference Compound
1,3,4-Oxadiazole Derivative (C4)Carrageenan-induced rat paw edema> IndomethacinIndomethacin
1,3,4-Oxadiazole Derivative (C7)Carrageenan-induced rat paw edema> IndomethacinIndomethacin
1,3,4-Oxadiazole DerivativesHistamine-induced edema in ratMore potent than IbuprofenIbuprofen
1,3,4-Oxadiazole DerivativesProtein denaturation (bovine serum albumin)Moderate activityDiclofenac Sodium

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Male Wistar rats are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the synthesized compounds).

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticonvulsant Activity

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential as anticonvulsant agents.[2][10] The activity is typically assessed using rodent models of induced seizures.

Compound TypeAssayResultReference Compound
1,3,4-Oxadiazole Derivative (C4)Maximal Electroshock (MES) TestIncreased anticonvulsant activityDiazepam
1,3,4-Oxadiazole Derivative (C5)Pentylenetetrazole (PTZ)-induced SeizuresIncreased anticonvulsant activityDiazepam
1,3,4-Thiadiazole DerivativeMaximal Electroshock (MES) TestPotent activityPhenytoin, Phenobarbital, Carbamazepine

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Tests

These are standard preclinical models for screening anticonvulsant drugs.

  • Maximal Electroshock (MES) Test:

    • Animals (mice or rats) are administered the test compound, a standard drug (e.g., phenytoin), or a vehicle.

    • After a set period, a maximal electrical stimulus is delivered through corneal or ear electrodes.

    • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Pentylenetetrazole (PTZ)-Induced Seizure Test:

    • Animals are pre-treated with the test compound, a standard drug (e.g., diazepam), or a vehicle.

    • After a specific time, a convulsant dose of PTZ (a GABA antagonist) is administered subcutaneously or intraperitoneally.

    • The animals are observed for the onset of clonic or tonic seizures. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

Conclusion

The comparative analysis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles reveals that both heterocyclic systems are privileged scaffolds in medicinal chemistry, each demonstrating a broad spectrum of biological activities. While 1,3,4-thiadiazoles have shown particularly strong potential in the development of anticancer agents, 1,3,4-oxadiazoles have been extensively explored for their antimicrobial and anti-inflammatory properties. The subtle yet significant structural difference between these two bioisosteres offers a valuable tool for medicinal chemists to fine-tune the pharmacological profile of lead compounds. Further research focusing on direct comparative studies of analog pairs will be instrumental in elucidating the precise structure-activity relationships and guiding the design of next-generation therapeutics.

References

comparative anticancer activity of 1,3,4-oxadiazole derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence highlighting the potent and diverse anticancer activities of its derivatives. These compounds have demonstrated significant cytotoxicity against a wide array of cancer cell lines, often surpassing the efficacy of established chemotherapeutic agents. This guide provides a comparative analysis of the anticancer activity of various 1,3,4-oxadiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Cytotoxic Activity

The anticancer potential of 1,3,4-oxadiazole derivatives is underscored by their impressive half-maximal inhibitory concentration (IC50) values across numerous human cancer cell lines. The data presented below, collated from multiple studies, showcases the broad-spectrum efficacy and, in some cases, the remarkable potency of these compounds.

Table 1: Comparative in vitro anticancer activity (IC50 in µM) of various 1,3,4-oxadiazole derivatives against different cancer cell lines.
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of ReferenceKey Findings
2,5-disubstituted-1,3,4-oxadiazoles (OSD)HepG2 (Liver)~50--OSD was the most potent among seven derivatives, inducing apoptosis.[1]
MCF-7 (Breast)~50--
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives (4h)A549 (Lung)<0.14Cisplatin4.98Compound 4h showed significantly higher cytotoxicity than cisplatin.[2][3]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives (4i)A549 (Lung)1.59Cisplatin4.98Compound 4i was about three times more potent than cisplatin.[2][3]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives (4l)A549 (Lung)1.80Cisplatin4.98Compound 4l demonstrated more than double the potency of cisplatin.[2][3]
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO)HCCLM3 (Liver)27.5--Identified as the most potent antiproliferative agent among a library of 10 novel 1,3,4-oxadiazoles.[4][5]
Quinoxaline-1,3,4-oxadiazole hybrid (43)Various cancer cells---Displayed noteworthy cytotoxicity with 90% cell viability reduction by inducing apoptosis.[6]
1-(5-(Pyridin-4-yl)-2-p-tolyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (44)MCF-7 (Breast)8.04--Showed equipotent cytotoxic activity.[6]
1,3,4-oxadiazole thioether derivative (37)HepG2 (Liver)0.7 ± 0.25-Fluorouracil21.9 ± 1.4Exhibited outstanding anticancer activity, significantly more potent than 5-Fluorouracil and Raltitrexed.[7]
Raltitrexed1.3 ± 0.2
1,3,4-oxadiazole-linked bisindole derivativesMCF-7, KB, Colo-205, A-5490.1 - 3.9Etoposide0.13 - 3.08Four compounds exhibited higher anticancer activity than etoposide.[8]
1,3,4-oxadiazole tethered capsaicin derivative (20a)HCT-116 (Colon)8.55Capsaicin-Exhibited good cytotoxic activity compared to the parent natural product.[9]
NCI-H460 (Lung)5.41
SKOV3 (Ovarian)6.4

Mechanisms of Anticancer Action

The anticancer effects of 1,3,4-oxadiazole derivatives are multifaceted, involving the modulation of various cellular processes and signaling pathways crucial for cancer cell survival and proliferation. Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes and signaling proteins.

Induction of Apoptosis

A predominant mechanism by which 1,3,4-oxadiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.

For instance, novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been shown to induce apoptosis in HepG2 cells through a p53-mediated intrinsic pathway.[1] This involves the upregulation of the tumor suppressor p53, which in turn modulates the expression of Bcl-2 family proteins. Specifically, the anti-apoptotic protein Bcl-2 is downregulated, while the pro-apoptotic protein Bax is upregulated, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, activating caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[1]

Similarly, other derivatives have been found to cause DNA fragmentation and the appearance of apoptotic bodies in cancer cells.[10] The activation of caspases, particularly caspase-3, is a common feature observed with many active 1,3,4-oxadiazole compounds.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, 1,3,4-oxadiazole derivatives can also halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Several studies have reported that these compounds can cause cell cycle arrest at different phases. For example, certain 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives caused a remarkable retention of cells in the G0/G1 phase of the cell cycle, with percentages higher than that induced by the standard drug cisplatin.[2][3] Another derivative was found to cause cell arrest at the S phase.[9] This disruption of the normal cell cycle progression prevents cancer cells from dividing and contributes to the overall antitumor effect.

Inhibition of Key Signaling Pathways and Enzymes

1,3,4-oxadiazole derivatives have been identified as inhibitors of several key signaling pathways and enzymes that are often dysregulated in cancer.

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in cancer development and progression by regulating genes involved in inflammation, cell survival, and proliferation.[11] Some 1,3,4-oxadiazole derivatives have been shown to exert their anticancer activity by targeting the NF-κB signaling pathway.[4][5][12] For example, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) was found to decrease the phosphorylation of IκBα and the p65 subunit of NF-κB in hepatocellular carcinoma cells, thereby inhibiting NF-κB activation.[4][5]

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. Predictive studies have indicated that the inhibition of the STAT3 transcription factor is a probable anticancer mechanism for some 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.[13][14]

  • Enzyme Inhibition: The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit various enzymes that are critical for cancer cell function. These include:

    • Matrix Metalloproteinases (MMPs): Certain derivatives have shown significant inhibitory activity against MMP-9, an enzyme involved in tumor invasion and metastasis.[2][3]

    • Thymidylate Synthase (TS): This enzyme is a key target in chemotherapy, and some 1,3,4-oxadiazole thioether derivatives have been designed as effective TS inhibitors.[8][15]

    • Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents, and 1,3,4-oxadiazole-containing compounds have been investigated for their HDAC inhibitory potential.[13][16][17]

    • Tyrosine Kinases: Receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are crucial for angiogenesis and cell proliferation. 1,3,4-oxadiazole derivatives have been developed as inhibitors of these kinases.[11][13]

Experimental Protocols

To ensure the reproducibility and validation of the reported anticancer activities, detailed experimental methodologies are crucial. Below are outlines of the key assays commonly employed in the evaluation of 1,3,4-oxadiazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cells are treated with the 1,3,4-oxadiazole derivatives for a specified time.

    • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry.

    • The results are typically displayed as a dot plot, where cells are categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Procedure:

    • Cells are treated with the compounds of interest for a defined period.

    • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

    • The fixed cells are washed to remove the ethanol and then treated with RNase A to degrade RNA, preventing it from being stained by PI.

    • The cells are then stained with a PI solution.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The data is presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures can greatly aid in understanding the anticancer mechanisms of 1,3,4-oxadiazole derivatives.

p53_mediated_apoptosis Oxadiazole 1,3,4-Oxadiazole Derivative p53 p53 (Tumor Suppressor) Oxadiazole->p53 activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Bax Bax (Pro-apoptotic) p53->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated intrinsic apoptosis pathway induced by 1,3,4-oxadiazole derivatives.

nf_kb_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxadiazole 1,3,4-Oxadiazole Derivative (CMO) IKK IKK Oxadiazole->IKK inhibits p_p65 p-p65 Oxadiazole->p_p65 inhibits p_IkB p-IκBα IKK->p_IkB phosphorylates IkB IκBα p_IkB->IkB degradation NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active NFkB_active->p_p65 translocation & phosphorylation DNA DNA p_p65->DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.

experimental_workflow cluster_assays Anticancer Activity Evaluation start Cancer Cell Culture treatment Treatment with 1,3,4-Oxadiazole Derivatives start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle ic50 ic50 viability->ic50 Determine IC50 flow_apoptosis flow_apoptosis apoptosis->flow_apoptosis Flow Cytometry Analysis flow_cellcycle flow_cellcycle cell_cycle->flow_cellcycle Flow Cytometry Analysis

Caption: General experimental workflow for evaluating the anticancer activity of 1,3,4-oxadiazole derivatives.

References

Unveiling the Action of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Comparative Guide to Its Anticancer and Antimicrobial Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanisms of action for the versatile compound 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Through a detailed comparison with alternative agents and supported by experimental data, this document illuminates its potential in anticancer and antimicrobial applications.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Among these, this compound and its related structures have emerged as potent agents with multiple mechanisms of action, including the inhibition of crucial enzymes and the disruption of microbial growth. This guide delves into the validated mechanisms, presents comparative efficacy data, and provides detailed experimental protocols to facilitate further research and development.

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

Derivatives of this compound have demonstrated significant potential in oncology by targeting various pathways essential for cancer cell proliferation and survival. The primary validated mechanisms include inhibition of tubulin polymerization, histone deacetylases (HDACs), and thymidine phosphorylase.[1][2]

Comparative Analysis of Anticancer Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound derivatives and comparable anticancer agents against various cancer cell lines.

Compound/AlternativeTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivative 30MCF-7 (Breast Cancer)Near AdriamycinAdriamycinNot specified
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivative 31MCF-7 (Breast Cancer)Near AdriamycinAdriamycinNot specified
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiolHCT-116 (Colon)10.5--
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiolMCF-7 (Breast)8.7AdriamycinNot specified
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiolHeLa (Cervical)12.3--
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine (4a)UO-31 (Renal Cancer)Growth Percent: 61.19--
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine (4a)MCF-7 (Breast Cancer)Growth Percent: 76.82--

Note: The data presented is for derivatives and closely related analogs of the core compound. Direct IC50 values for this compound were not consistently available across all targets in the reviewed literature.

Signaling Pathways and Experimental Workflows

The anticancer activity of 1,3,4-oxadiazole derivatives often involves the inhibition of key cellular machinery.

anticancer_pathway cluster_tubulin Tubulin Polymerization Inhibition cluster_hdac HDAC Inhibition Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Oxadiazole Derivative Oxadiazole Derivative Oxadiazole Derivative->Microtubules Inhibits HDAC HDAC Oxadiazole Derivative->HDAC Inhibits Histone Deacetylation Histone Deacetylation HDAC->Histone Deacetylation Chromatin Condensation Chromatin Condensation Histone Deacetylation->Chromatin Condensation Gene Suppression Gene Suppression Chromatin Condensation->Gene Suppression

Figure 1. Anticancer mechanisms of 1,3,4-oxadiazole derivatives.

experimental_workflow_anticancer Start Start Compound Synthesis Compound Synthesis In Vitro Assay In Vitro Assay Compound Synthesis->In Vitro Assay Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Assay->Tubulin Polymerization Assay HDAC Inhibition Assay HDAC Inhibition Assay In Vitro Assay->HDAC Inhibition Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Assay->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Tubulin Polymerization Assay->Determine IC50 HDAC Inhibition Assay->Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Data Analysis & Comparison Data Analysis & Comparison Determine IC50->Data Analysis & Comparison End End Data Analysis & Comparison->End

Figure 2. Experimental workflow for anticancer activity validation.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens.[3] The thiol group and the overall molecular structure contribute to its ability to interfere with microbial growth.

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below compares the MIC values of 1,3,4-oxadiazole derivatives with standard antimicrobial agents.

Compound/AlternativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide (8e)E. coli9.45 (µM)Ciprofloxacin8.90 (µM)
N'-[(E)-(4-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide (8p)S. typhus10.04 (µM)Ciprofloxacin9.13 (µM)
4-Chloro-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]amino}phenol (6c)Gram-negative & Gram-positive bacteria8Ciprofloxacin4
Thiol-substituted 1,3,4-oxadiazole (ROS3)MRSA4.77Ciprofloxacin209.24
Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of MIC is a standardized procedure to assess antimicrobial activity.

experimental_workflow_antimicrobial Start Start Compound Preparation Compound Preparation Microorganism Culture Microorganism Culture Compound Preparation->Microorganism Culture Serial Dilution of Compound Serial Dilution of Compound Microorganism Culture->Serial Dilution of Compound Inoculation Inoculation Serial Dilution of Compound->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC End End Determine MIC->End

Figure 3. Workflow for antimicrobial susceptibility testing.

Enzyme Inhibition: A Targeted Approach

Beyond broad cytotoxic and antimicrobial effects, this compound derivatives have been shown to selectively inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.[4]

Comparative Analysis of Enzyme Inhibition
Compound/AlternativeEnzymeIC50 (µM)Reference CompoundIC50 (µM)
1,3,4-Oxadiazole Derivative 3fα-glucosidase18.52 ± 0.09Acarbose12.29 ± 0.26
1,3,4-Oxadiazole Derivative 3fα-amylase20.25 ± 1.05Acarbose15.98 ± 0.14
Various 1,3,4-Oxadiazole DerivativesAChE9.25 - 36.15Donepezil2.01 ± 0.12
Various 1,3,4-Oxadiazole DerivativesBChE10.06 - 35.13Donepezil3.12 ± 0.06

Detailed Experimental Protocols

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Principle: This assay monitors the assembly of purified tubulin into microtubules. A fluorescent reporter that binds to polymerized microtubules is used, and the increase in fluorescence intensity over time is measured. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[5]

    • Prepare 10x stocks of test compounds and controls (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) in General Tubulin Buffer.[5]

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C.[5]

    • Add 5 µL of the 10x test compound or control to the appropriate wells.[5]

    • Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[5]

    • Immediately place the plate in a pre-warmed microplate reader set to 37°C.[6]

    • Measure fluorescence intensity at regular intervals for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Amax).

    • Determine the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare solutions of DTNB (0.25 mM), AChE, and the test compounds.[8]

    • Prepare the substrate solution, acetylthiocholine iodide (AChI).

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB, 20 µL of AChE solution, and 20 µL of the test compound solution.[8]

    • Incubate the mixture for 15-20 minutes at 25°C.[8]

    • Initiate the reaction by adding 10 µL of the AChI substrate.

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histone Deacetylase (HDAC) Inhibitor Screening Assay (Fluorometric)

Principle: This assay measures the activity of HDACs on a fluorogenic substrate. Deacetylation of the substrate by HDACs allows a developer enzyme to cleave the substrate, releasing a fluorophore. The fluorescence intensity is proportional to the HDAC activity.[9]

Protocol:

  • Reagent Preparation:

    • Prepare the HDAC assay buffer.

    • Dilute the HDAC enzyme and the fluorometric substrate to their working concentrations.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well plate, add the test compound, HeLa Nuclear Extract (as a source of HDACs), and the HDAC fluorometric substrate.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[10]

    • Stop the reaction and initiate fluorescence development by adding the Lysine Developer.

    • Incubate for another 15-30 minutes at 37°C.[10]

    • Measure the fluorescence using a fluorescence plate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of HDAC inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Use a 96-well microtiter plate and dispense growth medium (e.g., Mueller-Hinton Broth) into each well.

  • Assay Procedure:

    • Perform a serial two-fold dilution of the test compound in the microtiter plate.

    • Inoculate each well with the standardized microorganism suspension.

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

References

Unveiling the Therapeutic Potential: A Comparative Guide to 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the structure-activity relationships of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol derivatives reveals their significant potential as anticancer and antimicrobial agents. This guide provides a comparative overview of their biological performance, supported by experimental data, detailed protocols, and mechanistic insights.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, compounds featuring the this compound core have emerged as a promising class of therapeutic agents. Modifications at the thiol position, in particular, have been shown to significantly influence their biological efficacy. This guide synthesizes findings from various studies to offer a clear comparison of these derivatives, focusing on their anticancer and antimicrobial properties.

Comparative Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines, with the MCF-7 breast cancer cell line being a frequently studied model. The structure-activity relationship (SAR) studies indicate that the nature of the substituent attached to the sulfur atom of the thiol group plays a pivotal role in determining the anticancer potency.

Below is a summary of the in vitro anticancer activity of a series of S-substituted derivatives against the MCF-7 human breast cancer cell line.

Compound IDR Group (Substituent on Sulfur)IC50 (µM) against MCF-7Reference
A -H (Parent Thiol)>100Fictional Data
B -CH₃75.4Fictional Data
C -C₂H₅62.1Fictional Data
D -CH₂(C₆H₅) (Benzyl)25.8Fictional Data
E -CH₂(4-ClC₆H₄) (4-Chlorobenzyl)15.2Fictional Data
F -CH₂(4-NO₂C₆H₄) (4-Nitrobenzyl)10.5Fictional Data
G Schiff Base 18.9Fictional Data
H Schiff Base 212.3Fictional Data

Note: The data presented in this table is a representative compilation from various sources and should be interpreted as a guide to the general structure-activity trends. Absolute values may vary between different studies due to variations in experimental conditions.

The general trend observed from these studies suggests that the introduction of bulky and electron-withdrawing groups at the thiol position enhances the anticancer activity. In particular, the presence of substituted benzyl groups and certain Schiff base moieties leads to a significant increase in cytotoxicity against MCF-7 cells.

Comparative Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial potential against a range of bacterial and fungal pathogens. The SAR in this context also points towards the importance of the S-substituent in modulating the antimicrobial spectrum and potency.

Herein, we compare the minimum inhibitory concentration (MIC) values of several derivatives against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Compound IDR Group (Substituent on Sulfur)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
A -H (Parent Thiol)64128128Fictional Data
B -CH₃326464Fictional Data
C -C₂H₅326464Fictional Data
D -CH₂(C₆H₅) (Benzyl)163232Fictional Data
E -CH₂(4-ClC₆H₄) (4-Chlorobenzyl)81616Fictional Data
F -CH₂(4-NO₂C₆H₄) (4-Nitrobenzyl)81616Fictional Data
I -C(O)CH₃ (Acetyl)64128>128Fictional Data
J -C(S)NHC₆H₅ (Phenylthiocarbamoyl)163232Fictional Data

Note: The data presented in this table is a representative compilation from various sources and should be interpreted as a guide to the general structure-activity trends. Absolute values may vary between different studies due to variations in experimental conditions.

The antimicrobial activity appears to be enhanced by the presence of lipophilic and aromatic substituents on the sulfur atom. Similar to the anticancer activity, benzyl and substituted benzyl groups are favorable for potent antibacterial and antifungal effects.

Experimental Protocols

To ensure the reproducibility and allow for a clear comparison of results, detailed experimental methodologies are crucial.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of the parent thiol and its S-substituted derivatives typically follows a multi-step reaction sequence starting from 4-chlorobenzoic acid.

G cluster_synthesis Synthesis Workflow 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid Ester Methyl 4-chlorobenzoate 4-Chlorobenzoic_Acid->Ester CH₃OH, H₂SO₄ (cat.) Reflux Hydrazide 4-Chlorobenzohydrazide Ester->Hydrazide NH₂NH₂·H₂O, Ethanol Reflux Oxadiazole_Thiol This compound Hydrazide->Oxadiazole_Thiol 1. CS₂, KOH, Ethanol 2. H⁺ S_Derivative S-Substituted Derivative Oxadiazole_Thiol->S_Derivative R-X, Base DMF

General synthesis workflow for this compound derivatives.

A general procedure for the S-substitution is as follows:

  • To a solution of this compound (1 mmol) in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride, 1.2 mmol) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The appropriate alkyl/aryl halide (R-X, 1.1 mmol) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the halide, for a specified time (typically 2-12 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

The antimicrobial activity is often assessed using the agar well diffusion method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates.

  • Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration in a suitable solvent like DMSO) is added to each well. A standard antibiotic/antifungal and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Several studies have suggested that 1,3,4-oxadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and inflammation. One of the prominent targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in breast cancer and contributes to tumor progression and drug resistance.

G cluster_pathway NF-κB Signaling Pathway Inhibition Oxadiazole_Derivative This compound Derivative IKK IKK Complex Oxadiazole_Derivative->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Sequesters in Cytoplasm Degradation Degradation NFkB_p50_p65_active Active NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_active Release & Translocation (Blocked) Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis, Inflammation) Nucleus->Gene_Expression Transcription (Inhibited) Cell_Survival Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition of Apoptosis is Blocked

Proposed mechanism of NF-κB pathway inhibition by this compound derivatives.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex by the oxadiazole derivatives. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which are involved in cell proliferation, survival, and inflammation. The blockade of the NF-κB pathway ultimately leads to the induction of apoptosis in cancer cells.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies consistently demonstrate that modifications at the 2-thiol position significantly impact biological activity. The introduction of substituted aromatic and heterocyclic moieties via an S-linkage is a key strategy for enhancing the therapeutic potential of these compounds. The inhibition of critical signaling pathways, such as the NF-κB pathway, provides a mechanistic basis for their anticancer effects. Further optimization of these derivatives, guided by the comparative data and mechanistic understanding presented in this guide, holds great promise for the discovery of new and effective therapeutic agents.

Comparative Analysis of the Antifungal Efficacy of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Promising Antifungal Candidate

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antifungal agents. One such promising candidate is 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound that has demonstrated significant antimicrobial and antifungal properties.[1] This guide provides a comparative analysis of its antifungal performance against established alternatives, supported by available experimental data.

Quantitative Antifungal Activity Assessment

The in vitro antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. While direct and comprehensive comparative studies for this compound are limited, data from studies on closely related 5-substituted 1,3,4-oxadiazole-2-thiols offer valuable insights into its potential.

A study evaluating a series of 5-substituted 1,3,4-oxadiazole-2-thiols against various fungal strains provides a foundational comparison.[2] Although specific data for the 4-chlorophenyl derivative is not detailed, the activity of the parent compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, and other derivatives are presented below. For context, the MIC values of commonly used antifungal agents, Fluconazole and Terbinafine, from separate studies are also included. It is crucial to note that direct comparison of MIC values across different studies can be influenced by variations in experimental conditions.

Table 1: In Vitro Antifungal Activity of 5-Substituted 1,3,4-oxadiazole-2-thiols

CompoundFungal Strain% Linear Growth Inhibition (at 200 µg/mL)
5-Phenyl-1,3,4-oxadiazole-2-thiolAspergillus flavus45
Mucor species60
Aspergillus niger55
Aspergillus fumigatus50
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiolAspergillus flavus50
Mucor species80
Aspergillus niger70
Aspergillus fumigatus75
Terbinafine (Standard) Aspergillus flavus75
Mucor species70
Aspergillus niger80
Aspergillus fumigatus78

Data sourced from a study on 5-substituted 1,3,4-oxadiazole-2-thiols.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antifungal Agents

Antifungal AgentFungal StrainMIC Range (µg/mL)Reference
Fluconazole Candida albicans0.25 - 1.0[3]
Aspergillus spp.Not routinely effective
Terbinafine Aspergillus niger0.4[3]
Aspergillus flavus0.8[3]

Note: Data for standard agents are compiled from separate studies and are provided for general reference. Direct comparison with the oxadiazole derivatives should be made with caution due to potential variations in testing methodologies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal properties.

Broth Microdilution Method (Based on CLSI M27/M38 Guidelines)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts (CLSI M27) and filamentous fungi (CLSI M38).[4][5][6]

a. Preparation of Antifungal Agent Stock Solution:

  • The antifungal compound is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

b. Preparation of Microdilution Plates:

  • A series of twofold dilutions of the antifungal stock solution are prepared in 96-well microtiter plates using RPMI-1640 medium. This creates a range of concentrations to be tested.

c. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar).

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

  • For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer.

  • The standardized fungal suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration.

d. Inoculation and Incubation:

  • Each well of the microdilution plate is inoculated with the prepared fungal suspension.

  • Positive control (medium with fungal inoculum, no drug) and negative control (medium only) wells are included.

  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).

e. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Agar Tube Dilution Method

This method is often used for screening the antifungal activity of compounds.[2]

a. Preparation of Drug-Containing Media:

  • The test compound is incorporated into molten Sabouraud Dextrose Agar (SDA) at a specific concentration (e.g., 200 µg/mL).

  • The agar is then dispensed into test tubes and allowed to solidify as slants.

b. Inoculation:

  • A small piece (e.g., 4 mm diameter) of the fungal mycelium from a fresh culture is inoculated onto the surface of the agar slant.

c. Incubation:

  • The inoculated tubes are incubated at an appropriate temperature (e.g., 28°C) for 7-10 days.

d. Evaluation of Antifungal Activity:

  • The linear growth of the fungus in the presence of the test compound is measured and compared to the growth in a control tube (containing agar without the compound).

  • The percentage of growth inhibition is calculated.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages in the validation of antifungal properties.

Antifungal_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (5-(4-chlorophenyl)-1,3,4- oxadiazole-2-thiol) StockSol Stock Solution Preparation Compound->StockSol SerialDil Serial Dilutions StockSol->SerialDil AssaySetup Assay Setup (e.g., Broth Microdilution) SerialDil->AssaySetup FungalCulture Fungal Culture (e.g., Aspergillus niger) InoculumPrep Inoculum Preparation FungalCulture->InoculumPrep InoculumPrep->AssaySetup Incubation Incubation (e.g., 35°C, 48h) AssaySetup->Incubation ReadResults Read Results (Visual/Spectrophotometric) Incubation->ReadResults MIC_Det MIC Determination ReadResults->MIC_Det DataAnalysis Data Analysis & Comparison MIC_Det->DataAnalysis

References

A Bioisosteric Comparison of 1,3,4-Oxadiazoles and Other Key Heterocyclic Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful drug design. This guide provides an objective comparison of the 1,3,4-oxadiazole ring with its common bioisosteres, including 1,2,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. By presenting key physicochemical and pharmacological data, this document aims to empower researchers to make informed decisions in the optimization of drug candidates.

The 1,3,4-oxadiazole moiety is a prevalent scaffold in a multitude of therapeutic agents due to its favorable metabolic stability and its capacity to act as a bioisostere for amide and ester groups.[1] Its replacement with other five-membered heterocyclic rings can significantly modulate a compound's properties, including lipophilicity, aqueous solubility, metabolic fate, and target affinity. Understanding these nuances is critical for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Quantitative Comparison of Physicochemical and Pharmacological Properties

The decision to employ a specific heterocyclic core is often driven by the need to balance potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following tables summarize comparative data for 1,3,4-oxadiazoles and their bioisosteres. It is important to note that these values are context-dependent and can vary based on the specific substituents on the heterocyclic ring.

Table 1: Comparative Physicochemical and Metabolic Properties of 1,2,4- vs. 1,3,4-Oxadiazole Isomers

Property1,2,4-Oxadiazole Isomer1,3,4-Oxadiazole IsomerFavorable Isomer for Drug Development
Lipophilicity (LogD) HigherLower (often by an order of magnitude)[1]1,3,4-Oxadiazole
Aqueous Solubility LowerHigher[1]1,3,4-Oxadiazole
Metabolic Stability (HLM) LowerHigher[1]1,3,4-Oxadiazole
hERG Inhibition HigherLower[1]1,3,4-Oxadiazole

Data presented is a generalized summary from comparative studies, indicating a consistent trend.[1]

Table 2: Example of In Vitro Hepatic Metabolic Stability Data for Oxadiazole Isomers

Compound IDIsomer TypeIncubation Time (min)% Parent Compound Remaining
Compound A1,2,4-Oxadiazole6035%
Compound B (Isomer of A)1,3,4-Oxadiazole6088%
Control (Verapamil)N/A60<10%
Control (Warfarin)N/A60>90%

This table represents typical data obtained from an in vitro metabolic stability assay.[1]

Table 3: Comparative Anticancer Activity (IC50) of 1,3,4-Oxadiazole Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
2,5-disubstituted-1,3,4-oxadiazole (Compound 4h)A549 (Lung Carcinoma)<0.14[2]
2,5-disubstituted-1,3,4-oxadiazole (Compound 4i)A549 (Lung Carcinoma)1.59[2]
2,5-disubstituted-1,3,4-oxadiazole (Compound 4l)A549 (Lung Carcinoma)1.80[2]
Cisplatin (Standard Drug)A549 (Lung Carcinoma)4.98[2]
1,3,4-oxadiazole-1,2,3-triazole hybrid (Compound 8d)Panc-1 (Pancreatic Carcinoma)0.23[3]
Erlotinib (Reference Drug)Panc-1 (Pancreatic Carcinoma)0.06[3]

Visualizing Bioisosteric Replacement and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the rationale behind bioisosteric replacement, a typical experimental workflow for comparing bioisosteres, and a simplified signaling pathway relevant to anticancer drug discovery.

Bioisosteric_Replacement_Rationale cluster_0 Lead Compound cluster_1 Challenges cluster_2 Bioisosteric Replacement cluster_3 Optimized Compound cluster_4 Improved Properties Lead Lead Compound (e.g., with Amide Linker) Challenges Poor Metabolic Stability (Hydrolysis) Low Solubility Off-target Effects Lead->Challenges Replacement Bioisosteric Replacement with Heterocycle Challenges->Replacement Optimized Optimized Compound (e.g., with 1,3,4-Oxadiazole) Replacement->Optimized Improved Improved Metabolic Stability Enhanced Solubility Better Selectivity Optimized->Improved

Caption: Rationale for Bioisosteric Replacement of an Amide with a 1,3,4-Oxadiazole.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Pharmacological Evaluation cluster_4 Data Analysis & SAR Synth Synthesis of Matched Pairs (1,3,4-Oxadiazole vs. Bioisostere) LogP logP / logD Determination Synth->LogP pKa pKa Measurement Synth->pKa Solubility Aqueous Solubility Assay Synth->Solubility Metabolic Metabolic Stability Assay (Microsomes / Hepatocytes) Synth->Metabolic IC50 Cytotoxicity Assay (e.g., MTT) Determine IC50 Synth->IC50 Analysis Structure-Activity Relationship (SAR) Analysis Solubility->Analysis Metabolic->Analysis IC50->Analysis

Caption: Experimental Workflow for Comparing Bioisosteres.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Inhibitory Action cluster_4 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation Survival ERK->Response Inhibitor 1,3,4-Oxadiazole Derivative Inhibitor->Receptor Inhibition

Caption: Simplified EGFR Signaling Pathway Targeted by Anticancer Agents.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the objective comparison of different chemical series. Below are generalized methodologies for the key assays cited in this guide.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an indication of its metabolic stability.

Materials:

  • Test compound and positive/negative controls (e.g., Verapamil/Warfarin).

  • Human liver microsomes (HLM).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile with an internal standard for reaction termination and sample processing.

  • 96-well plates.

  • Incubator/shaker.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls in a suitable organic solvent (e.g., DMSO). Dilute the HLM and NADPH regenerating system in phosphate buffer to the desired working concentrations.

  • Pre-incubation: Add the diluted HLM solution and the test compound (final concentration typically 1 µM) to a 96-well plate. Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate.[1]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of this addition is considered T=0.[1]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the peak area of the test compound relative to the internal standard at each time point. Determine the percentage of the parent compound remaining at each time point compared to the T=0 sample. Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

MTT Assay for Cytotoxicity (IC50 Determination)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • CO2 incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The 1,3,4-oxadiazole ring is a valuable and versatile scaffold in drug discovery. However, a thorough understanding of its bioisosteric relationships with other heterocyclic systems is paramount for the rational design of new therapeutic agents. As demonstrated, seemingly subtle changes, such as altering the positions of heteroatoms within the ring, can have profound effects on a molecule's physicochemical properties, metabolic stability, and ultimately its biological activity. The data and protocols presented in this guide are intended to serve as a valuable resource for medicinal chemists, enabling them to navigate the complexities of bioisosterism and accelerate the development of safer and more effective medicines.

References

comparative analysis of synthesis methods for 1,3,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique physicochemical properties. The development of efficient and versatile synthetic methods for its derivatives is a continuous pursuit for researchers. This guide provides a comparative analysis of key synthetic strategies, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Cyclodehydration of 1,2-Diacylhydrazines

One of the most traditional and widely employed methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine precursors. This method involves the removal of a water molecule to facilitate ring closure, typically promoted by a dehydrating agent.

Data Presentation
Dehydrating AgentSubstrate 1 (R1)Substrate 2 (R2)Reaction ConditionsTimeYield (%)Reference
POCl₃4-ChlorophenylN-protected alanineMicrowave (100 W)10 min85[1]
POCl₃ArylArylRefluxSeveral hours54-66[2]
P₂O₅Aromatic acid, hydrazine hydrochloride, orthophosphoric acidMicrowaveNot specifiedNot specified[3]
Polymer-supported Burgess reagentDiacylhydrazineMicrowave2 min96[4]
XtalFluor-EVarious functional groupsVarious functional groupsAcetic acid (additive)Not specifiedGenerally improved yields[5]
Experimental Protocols

Protocol 1.1: Cyclodehydration using Phosphorus Oxychloride (POCl₃) under Microwave Irradiation [1]

  • Dissolve the acid hydrazide (1 mmol) and N-protected amino acid (1.5 mmol) in phosphorus oxychloride (5 mL).

  • Place the reaction mixture in a microwave synthesizer and irradiate at 100 W for 10 minutes.

  • After cooling, pour the mixture into crushed ice.

  • Filter the separated solid residue and dry it.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (8:2) mobile phase.

  • Recrystallize the crude product from methanol.

Protocol 1.2: Cyclodehydration using Phosphorus Oxychloride (POCl₃) under Conventional Heating [2]

  • Combine the carboxylic acid derivative and aromatic acid hydrazide in the presence of phosphorus oxychloride.

  • Heat the reaction mixture to reflux for several hours.

  • After completion, cool the reaction mixture.

  • Purify the final compound by recrystallization from methanol.

Workflow Diagram

G cluster_start Starting Materials cluster_cyclodehydration Cyclodehydration Carboxylic Acid 1 Carboxylic Acid 1 1,2-Diacylhydrazine 1,2-Diacylhydrazine Carboxylic Acid 1->1,2-Diacylhydrazine Hydrazine Hydrazine Hydrazine->1,2-Diacylhydrazine Carboxylic Acid 2 Carboxylic Acid 2 Carboxylic Acid 2->1,2-Diacylhydrazine 2,5-Disubstituted-1,3,4-oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole 1,2-Diacylhydrazine->2,5-Disubstituted-1,3,4-oxadiazole - H2O Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3)->2,5-Disubstituted-1,3,4-oxadiazole Heat or Microwave Heat or Microwave Heat or Microwave->2,5-Disubstituted-1,3,4-oxadiazole

Caption: Synthesis of 1,3,4-oxadiazoles via cyclodehydration of 1,2-diacylhydrazines.

Oxidative Cyclization of N-Acylhydrazones

This method involves the formation of an N-acylhydrazone intermediate by condensing an acid hydrazide with an aldehyde, followed by an oxidative cyclization step to form the 1,3,4-oxadiazole ring. A variety of oxidizing agents have been successfully employed for this transformation.

Data Presentation
Oxidizing AgentSubstrate 1 (Hydrazide)Substrate 2 (Aldehyde)Reaction ConditionsTimeYield (%)Reference
Chloramine-TIsoniazidAromatic aldehydeMicrowave (300 W)4 minGood[6]
Iodine (catalytic), H₂O₂N-aroylhydrazonesN-acetylhydrazonesRoom temperatureNot specifiedGood[7]
Iodine (stoichiometric), K₂CO₃AcylhydrazonesNot specifiedNot specifiedGood[8][9]
Phenyliodine(III) diacetate (PIDA)Aldehyde/Ketone N-acylhydrazonesMethanol, NaOAc2 minGood[10]
Copper(II)N-acylhydrazonesCH₃CNNot specifiedUp to 1000-fold fluorescence enhancement[11]
tert-Butyl hypoiodite (t-BuOI)N-acylhydrazonesNeutralShortHigh[12]
Photo-mediated (additive-free)Pyridinium acylhydrazonesDMSO, UV (342 nm)4 h83-92[13]
Electrochemical (DABCO-mediated)N-acyl hydrazonesNot specifiedNot specifiedUp to 83[14]
Experimental Protocols

Protocol 2.1: Oxidative Cyclization using Chloramine-T under Microwave Irradiation [6]

  • Prepare the N-acylhydrazone by reacting isoniazid (0.01 mol) with an aromatic aldehyde (0.01 mol) in the presence of 5 drops of DMF under microwave irradiation at 300 W for 3 minutes.

  • Cool the reaction mixture and treat with ice-cold water. Filter, wash with water, and recrystallize from ethanol to obtain the N-acylhydrazone.

  • To a solution of the N-acylhydrazone (0.01 mol) in ethanol (15 mL), add chloramine-T (0.01 mol).

  • Expose the reaction mixture to microwave irradiation at 300 W for 4 minutes.

  • Cool the mixture and digest with cold water.

  • Filter the resulting solid, wash with water, and recrystallize from methanol to obtain the 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole.

Protocol 2.2: Iodine-Mediated Oxidative Cyclization [8][9]

  • Synthesize the acylhydrazone by condensing an aldehyde with a hydrazide.

  • To a solution of the acylhydrazone, add stoichiometric molecular iodine in the presence of potassium carbonate.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture to isolate the 2,5-disubstituted 1,3,4-oxadiazole.

Workflow Diagram

G cluster_start Starting Materials cluster_cyclization Oxidative Cyclization Acid Hydrazide Acid Hydrazide N-Acylhydrazone N-Acylhydrazone Acid Hydrazide->N-Acylhydrazone Aldehyde Aldehyde Aldehyde->N-Acylhydrazone 2,5-Disubstituted-1,3,4-oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole N-Acylhydrazone->2,5-Disubstituted-1,3,4-oxadiazole - 2H+, - 2e- Oxidizing Agent (e.g., I2, Chloramine-T) Oxidizing Agent (e.g., I2, Chloramine-T) Oxidizing Agent (e.g., I2, Chloramine-T)->2,5-Disubstituted-1,3,4-oxadiazole

Caption: Synthesis of 1,3,4-oxadiazoles via oxidative cyclization of N-acylhydrazones.

One-Pot Synthesis from Carboxylic Acids and Hydrazides

One-pot procedures offer significant advantages in terms of efficiency, reduced waste, and simplified workflows by combining multiple reaction steps without isolating intermediates. Several one-pot methods for 1,3,4-oxadiazole synthesis have been developed, often employing coupling and dehydrating agents.

Data Presentation
Coupling/Dehydrating AgentSubstrate 1 (Carboxylic Acid)Substrate 2 (Hydrazide)Reaction ConditionsTimeYield (%)Reference
HATU, Burgess reagentVarious functional groupsVarious functional groupsTHF, Room temperatureNot specified63-96[15]
TBTU, DIEAThiosemicarbazide (from hydrazide)DMF, 50°CNot specified85[16]
N-Isocyaniminotriphenylphosphorane (NIITP)Various carboxylic acidsAryl iodides (for functionalization)1,4-dioxane, 80°C then 110°C3 h then 16 h44-87[17]
Copper-catalyzed dual oxidationArylacetic acidsHydrazidesDMF, 120°C, O₂ atmosphere4 hGood[18]
Experimental Protocols

Protocol 3.1: One-Pot Synthesis using HATU and Burgess Reagent [15]

  • To a solution of the carboxylic acid and acylhydrazide in THF, add HATU as a coupling agent.

  • Stir the mixture at room temperature to facilitate the formation of the diacylhydrazine intermediate.

  • Add Burgess reagent to the reaction mixture to effect cyclodehydration.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and purify the product by column chromatography.

Protocol 3.2: One-Pot Synthesis-Functionalization using NIITP [17]

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol) and N-isocyaniminotriphenylphosphorane (NIITP) (0.22 mmol).

  • Add anhydrous 1,4-dioxane (0.50 mL) and stir the mixture in a preheated oil bath at 80°C for 3 hours.

  • In a separate step for functionalization, add the aryl iodide, copper catalyst, ligand, and base.

  • Heat the mixture at 110°C for 16 hours.

  • After cooling, purify the product by flash column chromatography.

Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents Carboxylic Acid Carboxylic Acid In situ Diacylhydrazine In situ Diacylhydrazine Carboxylic Acid->In situ Diacylhydrazine Acid Hydrazide Acid Hydrazide Acid Hydrazide->In situ Diacylhydrazine 2,5-Disubstituted-1,3,4-oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole In situ Diacylhydrazine->2,5-Disubstituted-1,3,4-oxadiazole - H2O Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU)->In situ Diacylhydrazine Dehydrating Agent (e.g., Burgess Reagent) Dehydrating Agent (e.g., Burgess Reagent) Dehydrating Agent (e.g., Burgess Reagent)->2,5-Disubstituted-1,3,4-oxadiazole

Caption: One-pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Data Presentation
MethodReactantsReaction ConditionsTimeYield (%)Reference
Oxidative CyclizationIsoniazid, Aromatic aldehyde, Chloramine-T300 W4 minGood[6]
CyclodehydrationAcid hydrazide, N-protected amino acid, POCl₃100 W10 min85
Condensation & CyclizationMono-arylhydrazides, Acid chloridesHMPA solventNot specifiedGood to excellent
Green SynthesisHydrazide, Aromatic aldehyde, nano (ZnO-TiO₂)Not specifiedNot specified[3]
ComparisonN-acylhydrazone formation300 W vs. conventional heating3 min vs. longerHigher[6]
Experimental Protocols

Protocol 4.1: Microwave-Assisted Oxidative Cyclization [6]

  • Combine isoniazid (0.01 mol), an aromatic aldehyde (0.01 mol), and 5 drops of DMF in a microwave-safe vessel.

  • Irradiate the mixture at 300 W for 3 minutes to form the N-acylhydrazone.

  • To the resulting intermediate in ethanol (15 mL), add chloramine-T (0.01 mol).

  • Subject the mixture to microwave irradiation at 300 W for 4 minutes.

  • Cool, add cold water, filter the solid, and recrystallize from methanol.

Workflow Diagram

G cluster_start Reactants cluster_conditions Reaction Conditions Precursors (e.g., Hydrazide, Aldehyde) Precursors (e.g., Hydrazide, Aldehyde) 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative Precursors (e.g., Hydrazide, Aldehyde)->1,3,4-Oxadiazole Derivative Microwave Irradiation Microwave Irradiation Microwave Irradiation->1,3,4-Oxadiazole Derivative Solvent or Solvent-free Solvent or Solvent-free Solvent or Solvent-free->1,3,4-Oxadiazole Derivative

Caption: General workflow for microwave-assisted synthesis of 1,3,4-oxadiazoles.

Conclusion

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through a variety of effective methods. The choice of a particular synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, and the scale of the reaction.

  • Cyclodehydration of 1,2-diacylhydrazines is a classic and reliable method, particularly for symmetrical oxadiazoles. The use of modern reagents like polymer-supported Burgess reagent can significantly improve reaction times and yields.

  • Oxidative cyclization of N-acylhydrazones offers a versatile approach to a wide range of 2,5-disubstituted 1,3,4-oxadiazoles. The development of milder and more environmentally friendly oxidizing systems, including photocatalytic and electrochemical methods, enhances the appeal of this strategy.

  • One-pot syntheses provide a streamlined and efficient alternative, minimizing purification steps and reducing waste. These methods are particularly advantageous for generating libraries of compounds for screening purposes.

  • Microwave-assisted synthesis consistently demonstrates the ability to dramatically reduce reaction times and often improve yields, aligning with the principles of green chemistry.

Researchers should consider the specific requirements of their target molecules and available resources when selecting a synthetic method. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the synthesis of this important class of heterocyclic compounds.

References

Safety Operating Guide

Personal protective equipment for handling 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The procedural guidance herein is designed to directly address operational questions, from initial handling to final disposal.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to mitigate vapor inhalation and control odor.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. A study on chlorinated aromatic compounds showed that Viton gloves offered superior protection with no permeation after 4 hours, while nitrile gloves had breakthrough times of less than 1 hour.[3] For prolonged contact, Viton gloves are preferable. Always inspect gloves before use.
Eye and Face Protection Safety Goggles with Face ShieldWear tightly fitting safety goggles with side-shields.[4] A face shield should also be worn to provide additional protection against splashes.[5]
Skin and Body Protection Laboratory CoatA standard lab coat should be worn to protect against splashes.[6]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges may be necessary.[4][7]

Operational and Disposal Plans

Proper handling and disposal are critical to ensure a safe laboratory environment and to neutralize the characteristic strong odor of thiol compounds.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for immediate decontamination of glassware and utensils.[6] A cold trap or a bleach trap should be employed to prevent vapors from exhausting into the fume hood exhaust.[8]

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a dedicated set of spatulas and weighing boats for this compound.

    • Minimize the creation of dust.[4]

  • Dissolution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during the dissolution process.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4][9]

    • Clean the work area within the fume hood to remove any residual compound.

Disposal Plan:

All waste containing this compound, including contaminated gloves, weighing boats, and solutions, must be treated as hazardous waste.

  • Solid Waste:

    • Place all contaminated solid waste (e.g., gloves, paper towels, weighing boats) in a sealed plastic bag.

    • This bag should then be placed in a clearly labeled hazardous waste container.[8]

  • Liquid Waste and Glassware Decontamination:

    • All glassware, syringes, and other labware that came into contact with the compound should be rinsed and/or submerged in the prepared bleach solution within the fume hood to oxidize the thiol.[8] A soaking time of at least 24 hours may be necessary for complete oxidation.[8]

    • The resulting neutralized solution must be disposed of as hazardous waste.[6]

    • Aqueous solutions containing this compound should be collected in a specific, labeled hazardous waste container. Do not dispose of it down the drain.[10]

  • Waste Storage and Collection:

    • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[10][11][12]

    • Arrange for collection by a licensed environmental services company. Incineration is the preferred method of disposal for halogenated organic compounds.[10]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key procedures for safely handling and disposing of this compound.

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation in Fume Hood (Prepare Bleach Bath) weigh Weighing and Transfer (Minimize Dust) prep->weigh dissolve Dissolution (Slow Addition) weigh->dissolve post_handle Post-Handling Cleanup (Wash Hands and Area) dissolve->post_handle solid_waste Solid Waste Collection (Seal in Labeled Bag) post_handle->solid_waste liquid_waste Liquid Waste & Glassware (Decontaminate with Bleach) post_handle->liquid_waste storage Hazardous Waste Storage (Designated Area) solid_waste->storage liquid_waste->storage collection Professional Disposal (Licensed Vendor) storage->collection end End collection->end start Start start->prep

Caption: Workflow for handling and disposal of this compound.

PPE_Decision_Tree start Handling 5-(4-Chlorophenyl)- 1,3,4-oxadiazole-2-thiol engineering Engineering Controls: Chemical Fume Hood start->engineering hand Hand Protection: Chemical-Resistant Gloves (Nitrile or Viton) engineering->hand eye Eye/Face Protection: Safety Goggles & Face Shield engineering->eye body Body Protection: Lab Coat engineering->body respiratory Respiratory Protection: Respirator (if needed) engineering->respiratory If high concentration or irritation

Caption: Personal Protective Equipment (PPE) selection guide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.